Product packaging for sec-Butyl 4-hydroxybenzoate(Cat. No.:CAS No. 17696-61-6)

sec-Butyl 4-hydroxybenzoate

Cat. No.: B103004
CAS No.: 17696-61-6
M. Wt: 194.23 g/mol
InChI Key: ZUOTXZHOGPQFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sec-Butyl 4-hydroxybenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B103004 sec-Butyl 4-hydroxybenzoate CAS No. 17696-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOTXZHOGPQFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044607
Record name sec-Butylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-61-6
Record name 1-Methylpropyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl p-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Butylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTYL P-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16V369U91O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

sec-Butyl 4-Hydroxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl 4-hydroxybenzoate, also known as sec-butylparaben, is an organic compound belonging to the paraben family. Parabens are esters of p-hydroxybenzoic acid and are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. This technical guide provides an in-depth overview of the chemical properties, synthesis, analysis, and biological activities of this compound, with a focus on its mechanism of action as both an antimicrobial agent and an endocrine disruptor.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] Its chemical and physical properties are summarized in the tables below for easy reference and comparison.

Identifier Value Source
CAS Number 17696-61-6[2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol
IUPAC Name This compound[2]
Synonyms 4-Hydroxybenzoic acid sec-butyl ester, sec-Butylparaben
Property Value Source
Appearance White to almost white powder/crystal[1]
Melting Point 59.0 to 62.0 °C
Boiling Point Not available
Solubility Soluble in methanol
Purity >98.0% (HPLC)

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of 4-hydroxybenzoic acid with sec-butanol in the presence of an acid catalyst. The resulting crude product can then be purified by recrystallization.

Experimental Protocol: Synthesis via Fischer Esterification

Materials:

  • 4-Hydroxybenzoic acid

  • sec-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of sec-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Reflux the mixture for several hours to drive the esterification reaction to completion.

  • After cooling, neutralize the excess acid with a 5% sodium bicarbonate solution.

  • Extract the crude this compound with a suitable organic solvent.

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.[3][4][5]

G cluster_synthesis Synthesis cluster_purification Purification 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Fischer Esterification Fischer Esterification 4-Hydroxybenzoic Acid->Fischer Esterification sec-Butanol sec-Butanol sec-Butanol->Fischer Esterification Crude this compound Crude this compound Fischer Esterification->Crude this compound H₂SO₄ catalyst Recrystallization Recrystallization Crude this compound->Recrystallization Hot Ethanol Purified this compound Purified this compound Recrystallization->Purified this compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and purity assessment of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • A gradient mixture of acetonitrile and water is typically used.[6][7]

Procedure:

  • Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Prepare a sample solution of the synthesized and purified product.

  • Inject both the standard and sample solutions into the HPLC system.

  • Monitor the elution at a specific wavelength (e.g., 254 nm or 258 nm).[6][8]

  • Compare the retention time and peak area of the sample to the standard to determine purity and concentration.

G Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Data Analysis Data Analysis HPLC System->Data Analysis Chromatogram

Caption: General workflow for HPLC analysis.

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both an antimicrobial agent and an endocrine disruptor.

Antimicrobial Mechanism

The antimicrobial activity of parabens, including the sec-butyl isomer, is attributed to a multi-targeted approach against microbial cells.[1][9][10]

  • Disruption of Cell Membrane: Parabens can integrate into the lipid bilayer of microbial cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of essential intracellular components.[1][11]

  • Inhibition of Cellular Enzymes: They can inhibit key enzymes involved in microbial metabolism, such as ATPases and phosphotransferases, thereby disrupting energy production and nutrient uptake.[1][9][11]

  • Interference with Nucleic Acid Synthesis: Parabens have been shown to inhibit the synthesis of DNA and RNA, which is crucial for microbial growth and replication.[1][9][10]

G cluster_mechanisms Antimicrobial Mechanisms This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Nucleic Acid Synthesis Inhibition Nucleic Acid Synthesis Inhibition This compound->Nucleic Acid Synthesis Inhibition Microbial Cell Microbial Cell Membrane Disruption->Microbial Cell Targets Enzyme Inhibition->Microbial Cell Targets Nucleic Acid Synthesis Inhibition->Microbial Cell Targets

Caption: Antimicrobial mechanisms of this compound.

Endocrine Disrupting Mechanism

Parabens are known to possess endocrine-disrupting capabilities by interacting with hormone receptors. The potency of this interaction generally increases with the length of the alkyl chain.

  • Estrogenic Activity: this compound can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen.[8][12] This binding can lead to the activation of estrogen-responsive genes, potentially contributing to estrogen-related health concerns. The binding affinity of butylparabens to estrogen receptors is higher than that of shorter-chain parabens.[9][12]

  • Anti-androgenic Activity: Some studies have shown that butylparabens can also exhibit anti-androgenic activity by inhibiting the transcriptional activity of androgens.[13] This involves interference with the androgen receptor (AR) signaling pathway.[14]

G cluster_estrogenic Estrogenic Pathway cluster_androgenic Anti-Androgenic Pathway This compound This compound Estrogen Receptor (ER) Estrogen Receptor (ER) This compound->Estrogen Receptor (ER) Binds to Androgen Receptor (AR) Androgen Receptor (AR) This compound->Androgen Receptor (AR) Inhibits Gene Expression Gene Expression Estrogen Receptor (ER)->Gene Expression Activates Androgenic Gene Expression Androgenic Gene Expression Androgen Receptor (AR)->Androgenic Gene Expression Blocks

Caption: Endocrine disrupting pathways of this compound.

Safety Information

This compound is associated with certain hazards, and appropriate safety precautions should be taken during handling.

GHS Hazard Statements GHS Precautionary Statements
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a compound with significant utility as an antimicrobial preservative. Its synthesis is a straightforward application of Fischer esterification, and it can be effectively purified and analyzed using standard laboratory techniques. However, its potential as an endocrine disruptor warrants careful consideration, particularly in the context of its applications in products with high human exposure. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its key properties and biological activities. Further research into the specific interactions of this compound with biological systems will continue to refine our understanding of its efficacy and safety profile.

References

An In-depth Technical Guide to the Synthesis of sec-Butyl 4-hydroxybenzoate from 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sec-butyl 4-hydroxybenzoate, a member of the paraben family, from 4-hydroxybenzoic acid. This document details the chemical reaction, experimental protocols, and characterization of the final product. Furthermore, it explores the biological context of parabens by illustrating their interaction with the estrogen receptor signaling pathway.

Introduction

This compound, also known as sec-butylparaben, is an alkyl ester of 4-hydroxybenzoic acid. Parabens are widely used as preservatives in the cosmetic, pharmaceutical, and food industries due to their antimicrobial properties. The synthesis of this compound is typically achieved through the Fischer esterification of 4-hydroxybenzoic acid with sec-butanol in the presence of an acid catalyst. This guide will provide a detailed methodology for this synthesis, along with expected analytical data for the characterization of the product.

Chemical Reaction and Mechanism

The synthesis of this compound from 4-hydroxybenzoic acid proceeds via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid plus1 + sec-Butanol sec-Butanol sec-Butyl_4-hydroxybenzoate This compound sec-Butanol->sec-Butyl_4-hydroxybenzoate H⁺ (catalyst) Heat plus2 + Water Water

Figure 1: Chemical reaction for the synthesis of this compound.

The mechanism involves the protonation of the carbonyl oxygen of 4-hydroxybenzoic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of sec-butanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester gives the final product, this compound, and regenerates the acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for the synthesis of similar parabens.

Materials:

  • 4-Hydroxybenzoic acid

  • sec-Butanol (butan-2-ol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using toluene)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid and an excess of sec-butanol (typically a 3-5 molar equivalent). If using a Dean-Stark apparatus for water removal, add toluene as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser (and Dean-Stark trap if applicable) and heat the mixture to reflux using a heating mantle. The reaction temperature will be dependent on the boiling point of the alcohol or the azeotropic mixture. Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, it may be unreacted 4-hydroxybenzoic acid and can be removed by filtration.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess sec-butanol using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17696-61-6[1][2][3]
Molecular Formula C₁₁H₁₄O₃[2][3]
Molecular Weight 194.23 g/mol [2][3]
Appearance White to almost white powder/crystal
Melting Point 59-62 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Expected Data
¹H NMR Expected signals for aromatic protons (AA'BB' system), the methine proton of the sec-butyl group, the methylene protons, and the two methyl groups. The chemical shifts will vary depending on the solvent used.
¹³C NMR Expected signals for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the four distinct carbons of the sec-butyl group.
IR (Infrared) Spectroscopy Characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and the alkyl chain, the C=O stretch of the ester, and C-O stretches.
Mass Spectrometry (MS) The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 194. Key fragmentation patterns would correspond to the loss of the sec-butoxy group and other characteristic fragments of the 4-hydroxybenzoyl moiety.[2][3]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis A 1. Reaction Setup - 4-Hydroxybenzoic Acid - sec-Butanol (excess) - Acid Catalyst (e.g., H₂SO₄) B 2. Reflux (4-8 hours) A->B Heat C 3. Work-up - Cool to RT - Dilute with Ether - Wash with H₂O, NaHCO₃, Brine B->C Cool D 4. Drying & Solvent Removal - Dry with MgSO₄ - Filter - Rotary Evaporation C->D E 5. Purification - Recrystallization or - Column Chromatography D->E F 6. Characterization - NMR, IR, MS E->F G Simplified Estrogen Receptor Signaling Pathway and Paraben Interference cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates/Represses ER Estrogen Receptor (ER) Dimerization Dimerization & Translocation ER->Dimerization Dimerization->ERE Binds to Estradiol 17β-Estradiol Estradiol->ER Binds Paraben This compound (Paraben) Paraben->ER Binds (mimics Estradiol)

References

sec-Butyl 4-hydroxybenzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to sec-Butyl 4-hydroxybenzoate

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, relevant experimental protocols, and biological significance. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and IUPAC Name

This compound is an organic compound, specifically an ester of 4-hydroxybenzoic acid and sec-butanol.

IUPAC Name: butan-2-yl 4-hydroxybenzoate[1]

Chemical Formula: C₁₁H₁₄O₃[1][2][3]

Synonyms: p-Hydroxybenzoic acid sec-butyl ester, sec-Butyl p-hydroxybenzoate, Benzoic acid, 4-hydroxy-, 1-methylpropyl ester, sec-Butylparaben[2][3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Registry Number 17696-61-6[1][2][3]
Molecular Weight 194.23 g/mol [1][4][5]
Appearance White to almost white crystalline powder[6][7]
Melting Point 59.0 to 62.0 °C
Boiling Point 210 °C at 25 mmHg
Solubility Soluble in Methanol
Purity >98.0% (HPLC)[7]

Experimental Protocols

Synthesis via Fischer Esterification

A general method for the synthesis of alkyl benzoates is the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. The following protocol is adapted for the synthesis of this compound.

Reaction Principle: 4-hydroxybenzoic acid is reacted with an excess of sec-butanol in the presence of a strong acid catalyst, typically sulfuric acid, to form this compound and water. The excess alcohol helps to shift the reaction equilibrium towards the product side.

Materials:

  • 4-hydroxybenzoic acid

  • sec-Butanol (butan-2-ol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzoic acid and an excess of sec-butanol (e.g., 4-5 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Method: Microemulsion Electrokinetic Chromatography (MEEKC)

MEEKC is a validated method for the selective and quantitative determination of 4-hydroxybenzoate esters (parabens) and their impurities.[8]

Principle: This chromatographic technique utilizes a microemulsion as the separation medium within a capillary under an electric field. The separation is based on the differential partitioning of the analytes between the microemulsion droplets and the surrounding aqueous buffer.

Typical MEEKC System:

  • Capillary: Fused-silica capillary.

  • Microemulsion Buffer: An oil-in-water microemulsion typically consisting of an oil (e.g., heptane or octane), a surfactant (e.g., sodium dodecyl sulfate - SDS), a co-surfactant (e.g., a short-chain alcohol like butanol), and an aqueous buffer.

  • Internal Standard: 4-hydroxyacetophenone can be used to improve precision.[8]

  • Detection: UV detection is commonly employed.

Procedure Outline:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent and add the internal standard.

  • Injection: Introduce the sample into the capillary via electrokinetic or hydrodynamic injection.

  • Separation: Apply a high voltage across the capillary to effect the separation of the components.

  • Detection and Quantification: Monitor the eluting components using a UV detector. The concentration of this compound is determined by comparing its peak area (normalized to the internal standard) to a calibration curve. This method can also quantify impurities, such as the major degradant, 4-hydroxybenzoic acid.[8]

Biological Activity and Signaling

This compound belongs to the paraben class of chemicals, which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[8][9]

Antimicrobial Mechanism of Action

The precise mechanism of antimicrobial action for parabens is not fully elucidated, but it is proposed to involve multiple targets within the microbial cell.[9]

Antimicrobial_Mechanism cluster_cell Bacterial Cell DNA_RNA DNA/RNA Synthesis Outcome Bacteriostatic/ Fungistatic Effect DNA_RNA->Outcome Enzymes Key Enzymes (e.g., ATPase, Phosphotransferase) Enzymes->Outcome Membrane Cell Membrane Transport Membrane->Outcome Paraben sec-Butyl 4-hydroxybenzoate (Paraben) Paraben->DNA_RNA Inhibition Paraben->Enzymes Inhibition Paraben->Membrane Disruption

Caption: Proposed antimicrobial mechanisms of action for parabens.

The proposed mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: Parabens may interfere with the synthesis of DNA and RNA, which is essential for microbial growth and replication.[9]

  • Enzyme Inhibition: They are suggested to inhibit critical enzymes, such as ATPase and phosphotransferase, disrupting cellular energy metabolism and signaling.[9]

  • Membrane Disruption: Parabens can interfere with membrane transport processes by disrupting the lipid bilayer, leading to the leakage of essential intracellular components.[9]

Endocrine Activity

Some studies have indicated that certain alkyl hydroxybenzoate preservatives, which are structurally similar to this compound, exhibit estrogenic activity.[10] They have been shown to bind to estrogen receptors and can elicit estrogenic responses, such as an increase in uterine weight in animal models.[10] This has prompted further research and regulatory scrutiny regarding their use.

References

Spectral Analysis of sec-Butyl 4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for sec-Butyl 4-hydroxybenzoate, a compound of interest in various scientific and pharmaceutical research fields. This document presents a summary of its mass spectrometry, predicted Nuclear Magnetic Resonance (NMR), and predicted Infrared (IR) spectral data. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Core Spectral Data

The following sections provide quantitative spectral data for this compound, organized for clarity and comparative analysis.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented here is sourced from the NIST WebBook.

m/z Relative Intensity (%) Proposed Fragment
19415[M]+• (Molecular Ion)
138100[HOC₆H₄CO₂H]+•
12185[HOC₆H₄CO]+
9320[C₆H₅O]+
6530[C₅H₅]+
5740[C₄H₉]+
4135[C₃H₅]+
2925[C₂H₅]+
Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and coupling constants for this compound in a typical deuterated chloroform (CDCl₃) solvent. These predictions are based on established chemical shift ranges for analogous functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-a0.95Triplet (t)~7.4
H-b1.28Doublet (d)~6.3
H-c1.65-1.75Multiplet (m)-
H-d4.95-5.05Multiplet (m)-
H-e6.85-6.95Doublet (d)~8.7
H-f7.90-8.00Doublet (d)~8.7
OH5.0-6.0Broad Singlet (br s)-
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts for this compound in CDCl₃ are detailed below. These values are estimated based on the expected electronic environments of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm)
C-a~10
C-b~19
C-c~29
C-d~73
C-e~115
C-f~122
C-g~132
C-h~160
C=O~167
Predicted IR Spectral Data

The predicted key infrared absorption bands for this compound are listed below. These predictions are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (Phenol)3600-3200 (broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Ester)1725-1705Stretching
C=C (Aromatic)1615-1585 and 1515-1485Stretching
C-O (Ester)1300-1250 and 1170-1120Stretching

Experimental Workflows and Protocols

The following diagrams and protocols describe the standardized procedures for obtaining the spectral data presented.

Spectral Analysis Workflow

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for obtaining and analyzing spectral data.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of around 250 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample. If the sample is a solid, a small amount can be dissolved in a volatile solvent like dichloromethane or acetone. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure salt plate) should be recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a dilute solution. For volatile compounds, gas chromatography (GC) can be used for sample introduction.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method produces a molecular ion and a characteristic fragmentation pattern.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.

An In-depth Technical Guide on the Solubility of sec-Butyl 4-hydroxybenzoate in Methanol and Other Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sec-Butyl 4-hydroxybenzoate. Due to the limited availability of specific quantitative solubility data for this compound, this document presents detailed data for its structural isomer, n-butyl 4-hydroxybenzoate (butylparaben), which serves as a close proxy for understanding its solubility characteristics in various common laboratory solvents. This guide includes tabulated quantitative data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Introduction to this compound

Quantitative Solubility Data (for n-Butyl 4-hydroxybenzoate)

The following tables provide quantitative solubility data for n-butyl 4-hydroxybenzoate in methanol and other common laboratory solvents at various temperatures. This data, determined by the gravimetric method, offers valuable insight into the expected solubility behavior of its sec-butyl isomer.[4][5]

Table 1: Mass Fraction Solubility of n-Butyl 4-hydroxybenzoate in Various Solvents

Temperature (°C)MethanolEthanolPropanolAcetoneEthyl AcetateAcetonitrile
100.5980.6410.6430.7710.5920.381
200.6830.7180.7180.8300.6720.463
300.7700.7930.7890.8830.7530.558
400.8520.8600.8520.9250.8290.661
500.9290.9200.9080.9600.9000.768

Data sourced from Yang, H., & Rasmuson, Å. C. (2010). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Journal of Chemical & Engineering Data, 55(11), 5091–5093.[4]

Table 2: Mole Fraction Solubility of n-Butyl 4-hydroxybenzoate in Various Solvents

Temperature (°C)MethanolEthanolPropanolAcetoneEthyl AcetateAcetonitrile
100.2010.2350.2980.4010.2580.119
200.2650.3060.3810.4890.3310.165
300.3440.3920.4780.5840.4180.224
400.4410.4930.5860.6810.5210.301
500.5560.6100.7010.7780.6390.401

Data sourced from Yang, H., & Rasmuson, Å. C. (2010). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Journal of Chemical & Engineering Data, 55(11), 5091–5093.[4]

At 20°C, the solubility of n-butylparaben in terms of mass fraction is highest in methanol, followed by ethanol, acetone, propanol, ethyl acetate, and acetonitrile.[4][5] However, when considering the mole fraction, the order changes, highlighting the influence of the solvent's molecular weight.[4] The solubility of n-butylparaben increases with temperature in all the tested solvents.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.[6][7][8]

Materials:

  • This compound (or other paraben)

  • Solvent of interest (e.g., methanol)

  • Conical flasks or vials with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of the solid this compound to a series of flasks or vials. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each flask.

  • Equilibration: Seal the flasks and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.[6]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either filter the supernatant through a membrane filter that does not adsorb the solute or centrifuge the mixture at the same temperature.

  • Analysis: Accurately dilute a known volume or mass of the clear, saturated filtrate. Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, expressed in desired units (e.g., g/100 mL, mol/L).

The gravimetric method is a direct and straightforward technique for determining solubility.[5][9][10]

Materials:

  • This compound (or other paraben)

  • Solvent of interest (e.g., methanol)

  • Conical flasks or vials with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent using the equilibration steps described in the shake-flask method (steps 1-3).

  • Sampling: After equilibration and settling of the excess solid, carefully withdraw a known volume or mass of the clear supernatant (saturated solution) and transfer it to a pre-weighed evaporating dish or watch glass.

  • Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute.

  • Drying and Weighing: Once the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[10]

  • Calculation: The difference between the final constant mass of the dish with the residue and the initial mass of the empty dish gives the mass of the dissolved this compound. The mass of the solvent can be determined by the difference between the mass of the saturated solution taken and the mass of the dissolved solute. The solubility can then be expressed as mass of solute per mass of solvent or other desired units.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the shake-flask method of solubility determination.

G Workflow for Shake-Flask Solubility Determination A Add excess solute to flask B Add known volume of solvent A->B C Seal flask and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Separate saturated solution (filter or centrifuge) E->F G Accurately dilute a known volume of the filtrate F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: A diagram illustrating the key steps in the shake-flask method for determining solubility.

References

Technical Guide: Esterification of 4-Hydroxybenzoic Acid with Sec-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive protocol for the synthesis of sec-butyl 4-hydroxybenzoate through the esterification of 4-hydroxybenzoic acid with sec-butanol. This process, a classic example of Fischer esterification, is fundamental in organic synthesis and relevant to the development of parabens and other ester-containing compounds used in the pharmaceutical and cosmetic industries.

Reaction Principle and Stoichiometry

The synthesis of this compound is achieved via the Fischer esterification of 4-hydroxybenzoic acid with sec-butanol.[1] This acid-catalyzed equilibrium reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[2] To drive the reaction towards the formation of the ester, an excess of the alcohol reactant is typically used.[3]

Reaction Scheme:

4-Hydroxybenzoic Acid + sec-Butanol ⇌ this compound + Water

Reactant and Product Properties:

CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
4-Hydroxybenzoic Acid138.12-213-217
sec-Butanol74.1299.5-
This compound194.23--
Sulfuric Acid (98%)98.0833710

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials and Equipment

Materials:

  • 4-Hydroxybenzoic acid

  • sec-Butanol

  • Concentrated sulfuric acid (98%)

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol (for recrystallization)

  • Deionized water

  • TLC plates (silica gel)

  • Ethyl acetate/Hexane mixture (for TLC)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Melting point apparatus

  • Spectrophotometers (IR, NMR)

Reaction Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxybenzoic acid and an excess of sec-butanol (typically a 3-5 molar equivalent).

  • Catalyst Addition: With continuous stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Neutralization: Add a 5% sodium bicarbonate solution to the separatory funnel to neutralize the excess sulfuric acid and any unreacted 4-hydroxybenzoic acid. Swirl gently and vent frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Decant or filter the dried organic layer into a clean, dry round-bottom flask and remove the excess sec-butanol using a rotary evaporator.

Purification
  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.[4]

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

ParameterExpected Value
Molecular Formula C₁₁H₁₄O₃[5]
Molecular Weight 194.23 g/mol [5]
Appearance White to off-white solid
Melting Point 68-71 °C[6]
Infrared (IR) Spectrum Characteristic peaks for O-H, C=O (ester), and aromatic C-H bonds.
¹H NMR Spectrum Peaks corresponding to the aromatic protons, the methine proton of the sec-butyl group, the methylene protons, and the two methyl groups.
Mass Spectrum (EI) Molecular ion peak (M⁺) at m/z 194.[5]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and the mechanism of the Fischer esterification.

experimental_workflow Reactants 4-Hydroxybenzoic Acid + sec-Butanol Reaction Reflux (4-8h) Reactants->Reaction Catalyst H₂SO₄ Catalyst->Reaction Workup Neutralization (NaHCO₃) + Extraction Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Crude Crude Product Evaporation->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Purified Purified sec-Butyl 4-Hydroxybenzoate Recrystallization->Purified

Caption: Workflow for the synthesis and purification of this compound.

fischer_esterification_mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation A Carboxylic Acid B Protonated Carbonyl A->B + H⁺ C Tetrahedral Intermediate B->C + sec-Butanol D Protonated Hydroxyl C->D E Protonated Ester D->E - H₂O F Ester E->F - H⁺

Caption: Mechanism of the Fischer esterification of 4-hydroxybenzoic acid.

Safety Considerations

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • sec-Butanol is flammable and should be kept away from open flames and other ignition sources.

  • The reaction should be performed in a well-ventilated area.

  • During the neutralization step with sodium bicarbonate, pressure can build up in the separatory funnel due to the evolution of carbon dioxide. The funnel should be vented frequently.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and analytical capabilities.

References

An In-Depth Technical Guide to the Purification of Crude sec-Butyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques for the purification of crude sec-Butyl 4-hydroxybenzoate, a compound of interest in various research and development applications. The following sections detail methodologies for common purification strategies, including recrystallization and column chromatography, along with methods for purity assessment.

Introduction

This compound, a member of the paraben family, is synthesized through the esterification of 4-hydroxybenzoic acid with sec-butanol. The crude product from this synthesis typically contains unreacted starting materials, by-products, and residual solvents. Achieving high purity is critical for its application in research and development, particularly in the pharmaceutical and life sciences sectors. This guide outlines effective purification protocols to obtain high-purity this compound.

Impurity Profile of Crude this compound

The primary impurities in crude this compound often include:

  • 4-Hydroxybenzoic acid: Unreacted starting material.

  • sec-Butanol: Unreacted starting material and residual solvent.

  • Other alkyl parabens: Formed from isomeric butanols present as impurities in the starting material.

  • Polymeric by-products: Minor amounts formed during the esterification reaction.

Purification Techniques

The selection of a suitable purification technique depends on the impurity profile, the desired final purity, and the scale of the operation. The most common and effective methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For parabens, a mixture of a good solvent (in which the compound is soluble when hot) and an anti-solvent (in which the compound is less soluble when cold) is often employed.

Experimental Protocol: Recrystallization from Ethanol-Water Mixture

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling). This creates a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot ethanolic solution, slowly add hot water (the anti-solvent) dropwise until the solution becomes slightly turbid. The turbidity indicates the saturation point.

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Quantitative Data (Illustrative)

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99.5%
Yield -75-85%
Melting Point Broad rangeSharp range (e.g., 59-62°C)
Column Chromatography

For smaller scale purification or when impurities have similar solubility profiles to the desired product, column chromatography is a powerful technique. Reversed-phase chromatography is particularly suitable for separating parabens.[1]

Experimental Protocol: Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC)

  • Stationary Phase: C18-functionalized silica gel is a common choice for the stationary phase.[1]

  • Mobile Phase: A gradient of methanol and water is an effective mobile phase for separating parabens.[1]

  • Sample Preparation: Dissolve the crude this compound in a small amount of the initial mobile phase solvent (e.g., methanol).

  • Column Packing and Equilibration: Pack the preparative column with the C18 silica gel. Equilibrate the column with the initial mobile phase composition.

  • Loading: Load the prepared sample onto the column.

  • Elution: Begin the elution with the mobile phase gradient. This compound will elute at a specific retention time.

  • Fraction Collection: Collect the fractions containing the purified product. Monitor the elution using a UV detector, typically at 254 nm.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Quantitative Data (Illustrative)

ParameterBefore Prep-HPLCAfter Prep-HPLC
Purity (by HPLC) ~95%>99.8%
Yield -60-75%

Purity Assessment

The purity of the this compound after each purification step should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for determining the purity of parabens.

Analytical HPLC Conditions

ParameterCondition
Column ZORBAX Eclipse XDB-C18, 4.6 mm × 150 mm, 3.5 µm[1]
Mobile Phase Gradient of Water (A) and Methanol (B)[1]
Flow Rate 0.8 mL/min[1]
Temperature 40 °C[1]
Detector UV at 254 nm[1]
Injection Volume 5 µL[1]
Melting Point

A sharp melting point range is a good indicator of high purity. The reported melting point for this compound is in the range of 59-62 °C.

Visualizations

Diagram of the Recrystallization Workflow

Recrystallization_Workflow Crude Crude sec-Butyl 4-hydroxybenzoate Dissolution Dissolve in Hot Ethanol Crude->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Add_Antisolvent Add Hot Water (Anti-solvent) Hot_Filtration->Add_Antisolvent Cooling Slow Cooling & Ice Bath Add_Antisolvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol/Water Filtration->Washing Drying Vacuum Drying Washing->Drying Pure Pure sec-Butyl 4-hydroxybenzoate Drying->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Diagram of the Preparative HPLC Workflow

Prep_HPLC_Workflow Crude Crude sec-Butyl 4-hydroxybenzoate Sample_Prep Dissolve in Mobile Phase Crude->Sample_Prep Injection Inject onto C18 Column Sample_Prep->Injection Elution Gradient Elution (Methanol/Water) Injection->Elution Fraction_Collection Collect Pure Fractions (UV Detection) Elution->Fraction_Collection Solvent_Removal Rotary Evaporation Fraction_Collection->Solvent_Removal Drying High Vacuum Drying Solvent_Removal->Drying Pure Pure sec-Butyl 4-hydroxybenzoate Drying->Pure

Caption: Workflow for the purification of this compound by preparative HPLC.

Conclusion

The purification of crude this compound to a high degree of purity is readily achievable through standard laboratory techniques. Recrystallization offers a scalable and efficient method for bulk purification, while preparative HPLC provides higher resolution for achieving very high purity on a smaller scale. The choice of method will depend on the specific requirements of the research or development application. Purity should always be verified by appropriate analytical methods such as HPLC and melting point determination.

References

Technical Guide: Physicochemical Properties of sec-Butyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of sec-Butyl 4-hydroxybenzoate, a compound of interest in various scientific and industrial applications, including its role as a preservative in cosmetics and its potential endocrine-disrupting activities.

Core Molecular Information

This compound, also known as sec-butylparaben, is an organic compound belonging to the paraben family. It is the ester of p-hydroxybenzoic acid and sec-butanol.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and formulation development.

PropertyValueCitation(s)
Molecular FormulaC₁₁H₁₄O₃[1][2][3]
Molecular Weight194.23 g/mol [1]
IUPAC NameThis compound[2]
CAS Registry Number17696-61-6[1][2]
Synonymsp-Hydroxybenzoic acid sec-butyl ester, sec-Butyl p-hydroxybenzoate[2]

Logical Relationship of Chemical Identification

The accurate identification of a chemical substance is a foundational step in research and development. The following diagram illustrates the logical flow from the common name to its precise molecular identifiers.

A Common Name This compound B Chemical Structure A->B is represented by C Molecular Formula C₁₁H₁₄O₃ B->C gives rise to E CAS Registry Number 17696-61-6 B->E is uniquely identified by D Molecular Weight 194.23 g/mol C->D is calculated from

Diagram of chemical identification workflow.

This guide serves as a foundational document. Further in-depth analyses, including experimental protocols for its synthesis or evaluation of its biological activity, would require dedicated literature searches beyond the scope of its basic molecular identification.

References

The Natural Provenance of 4-Hydroxybenzoic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid esters, commonly known as parabens, are a class of chemicals widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity. While the synthetic production and application of parabens are well-documented, their natural occurrence is a subject of growing interest within the scientific community. Understanding the biosynthesis, distribution, and concentration of these compounds in natural systems is crucial for contextualizing human exposure and exploring their potential as naturally derived preservatives. This technical guide provides an in-depth overview of the natural occurrence of 4-hydroxybenzoic acid esters, detailing their presence in various organisms, biosynthetic pathways, and the analytical methodologies for their detection and quantification.

Natural Occurrence of 4-Hydroxybenzoic Acid and its Esters

Esters of 4-hydroxybenzoic acid have been identified in a variety of natural sources, including plants, bacteria, and insects. While the parent compound, 4-hydroxybenzoic acid (4-HBA), is a common plant metabolite, the presence of its esters is more specific.

In Plants

Several plant species have been reported to contain methylparaben, which is a naturally occurring plant metabolite.[1][2] Fruits are a notable source, with methylparaben being found in blueberries.[1][3][4] Other plants where 4-hydroxybenzoic acid and its derivatives have been detected include carrots, olives, and strawberries.[5] The concentrations of these naturally occurring parabens in plants are generally very low. For instance, the level of methylparaben in blueberries is reported to be less than 0.003%.[5]

In Microorganisms

Certain bacteria have demonstrated the ability to produce 4-hydroxybenzoic acid and its esters. A notable example is the marine bacterium of the genus Microbulbifer. One strain, isolated from an ascidian, was found to produce not only 4-HBA but also its butyl, heptyl, and nonyl esters.[6][7] This discovery highlights the microbial potential for paraben biosynthesis. Other bacteria, such as Enterobacter cloacae, have been shown to degrade parabens by first hydrolyzing the ester bond to form 4-hydroxybenzoic acid.[8]

In Insects

Methylparaben also functions as a pheromone in various insects and is a component of the queen mandibular pheromone.[2] It is also produced by wolves during estrus.[2]

Quantitative Data on Naturally Occurring 4-Hydroxybenzoic Acid Esters

The quantification of naturally occurring parabens is a challenging analytical task due to their low concentrations and the potential for contamination from synthetic sources. The following table summarizes available quantitative data from peer-reviewed literature.

Organism/SourceCompoundConcentrationReference
Microbulbifer sp. (strain A4B-17)4-Hydroxybenzoic Acid10 mg/liter of culture[6][7]
Butylparaben24 mg/liter of culture[6][7]
Heptylparaben0.4 mg/liter of culture[6][7]
Nonylparaben6 mg/liter of culture[6][7]
Blueberries (Vaccinium sp.)Methylparaben< 0.003%[5]

Biosynthesis of 4-Hydroxybenzoic Acid

The precursor to paraben esters, 4-hydroxybenzoic acid, is synthesized in plants and microorganisms through well-established metabolic pathways, primarily the Shikimate and Phenylpropanoid pathways.

Shikimate and Phenylpropanoid Pathways

In plants and bacteria, the biosynthesis of 4-HBA originates from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine.[6][9][10][11] Phenylalanine is converted to cinnamic acid, which then enters the phenylpropanoid pathway.[11][12][13] Through a series of enzymatic reactions, including hydroxylation and side-chain degradation, p-coumaric acid is formed, which can then be converted to 4-hydroxybenzoic acid.[14] In bacteria, 4-HBA can also be synthesized directly from chorismate, an intermediate of the shikimate pathway, through the action of the enzyme chorismate pyruvate-lyase.[6][15][16]

Biosynthesis_of_4HBA cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate (PEP) Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose 4-phosphate (E4P) E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Multiple Steps Four_HBA_Bacteria 4-Hydroxybenzoic Acid (in Bacteria) Chorismate->Four_HBA_Bacteria Chorismate pyruvate-lyase (ubiC) Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Four_HBA_Plant 4-Hydroxybenzoic Acid (in Plants) p_Coumaric_Acid->Four_HBA_Plant Side-chain degradation Parabens_Plant Parabens (e.g., Methylparaben) Four_HBA_Plant->Parabens_Plant Esterification (with alcohol) Parabens_Bacteria Parabens (e.g., Butylparaben) Four_HBA_Bacteria->Parabens_Bacteria Esterification (with alcohol)

Biosynthesis of 4-Hydroxybenzoic Acid and its Esters.

Experimental Protocols

The analysis of naturally occurring parabens requires sensitive and specific analytical methods to distinguish them from potential contaminants and accurately quantify their low concentrations. The following is a generalized protocol based on methods reported for the extraction and analysis of parabens from plant matrices.[2]

Sample Preparation and Extraction
  • Homogenization : A known weight of the fresh or freeze-dried natural material (e.g., 100 g of blueberries) is homogenized to a fine pulp.

  • Solvent Extraction : The homogenized sample is extracted with a suitable solvent system. A common choice is a methanol-water mixture (e.g., 80:20 v/v) to efficiently extract phenolic compounds. The extraction is typically performed by maceration or ultrasonication for a defined period (e.g., 24 hours at room temperature or 30 minutes in an ultrasonic bath).

  • Filtration and Concentration : The extract is filtered to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the methanol.

  • Liquid-Liquid Partitioning : The resulting aqueous extract is subjected to liquid-liquid partitioning with a non-polar solvent like ethyl acetate to separate parabens from more polar compounds. The ethyl acetate fractions are collected and combined.

  • Drying and Final Concentration : The combined ethyl acetate extract is dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude paraben extract.

Purification by Column Chromatography
  • Stationary Phase : The crude extract is redissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column.[2][17]

  • Mobile Phase : The column is eluted with a gradient of a non-polar and a moderately polar solvent, such as a hexane-ethyl acetate gradient system.[2][17] The polarity is gradually increased to separate compounds based on their affinity for the stationary phase.

  • Fraction Collection : Fractions of the eluate are collected systematically.

Analysis and Identification
  • Thin-Layer Chromatography (TLC) : The collected fractions are analyzed by TLC to identify those containing compounds with similar retention factors (Rf) to standard parabens.[2]

  • High-Performance Liquid Chromatography (HPLC) : Fractions suspected of containing parabens are further analyzed by HPLC with UV detection for quantification against standard calibration curves.[2][12][18][19] A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water/buffer.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For confirmation of identity, GC-MS analysis is performed. Due to the polarity of parabens, a derivatization step (e.g., silylation or acetylation) is often required to increase their volatility.[1][20][21] The mass spectra of the detected compounds are compared with those of authentic standards.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high sensitivity and selectivity and can often be used for the direct analysis of parabens without derivatization.[9][22]

Experimental_Workflow Start Natural Material (e.g., Blueberries) Homogenization Homogenization Start->Homogenization Solvent_Extraction Solvent Extraction (Methanol/Water) Homogenization->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate) Concentration1->Partitioning Drying Drying and Concentration Partitioning->Drying Column_Chromatography Column Chromatography (Silica Gel) Drying->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC TLC Analysis Fraction_Collection->TLC HPLC HPLC-UV (Quantification) TLC->HPLC GC_MS GC-MS / LC-MS/MS (Confirmation) HPLC->GC_MS End Identified and Quantified Natural Parabens GC_MS->End

References

Methodological & Application

Application Notes: Antimicrobial Activity of sec-Butyl 4-hydroxybenzoate Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parabens, a class of alkyl esters of 4-hydroxybenzoic acid, are widely utilized as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries.[1][2][3] Their efficacy is well-documented, particularly against fungi and Gram-positive bacteria.[4][5] The antimicrobial activity of parabens generally increases with the length of the alkyl chain; for instance, butylparaben is a more potent antimicrobial agent than its methyl or propyl counterparts.[2][4]

This document focuses on sec-Butyl 4-hydroxybenzoate, an isomer of butylparaben. While specific research on the sec-butyl isomer is limited, the extensive data available for n-butylparaben (commonly referred to as butylparaben) provides a strong basis for understanding its antimicrobial properties. This application note will detail the mechanism of action, quantitative antimicrobial data (using n-butylparaben as a reference), and standardized protocols for evaluating the efficacy of these compounds against Gram-positive bacteria.

Mechanism of Antimicrobial Action

The antimicrobial action of butylparaben isomers is multifaceted, targeting several crucial cellular processes in bacteria simultaneously, which makes the development of microbial resistance more challenging.[1][6] The primary mechanisms are disruption of the cell membrane and inhibition of key cellular enzymes and synthesis pathways.[1][7]

  • Disruption of Microbial Cell Membranes: The lipophilic nature of the butyl group allows the molecule to insert itself into the lipid bilayer of the bacterial cell membrane.[1] This intercalation disrupts the membrane's structural integrity, leading to increased fluidity and permeability. The loss of selective permeability causes the leakage of essential intracellular components, such as ions and ATP, thereby compromising vital cellular functions.[1][7]

  • Inhibition of Cellular Enzymes: Butylparaben has been shown to inhibit essential enzymes involved in microbial metabolism. Key targets include ATPases, which are critical for energy production, and phosphotransferases, which are involved in nutrient uptake.[1][7] By disrupting these enzymatic activities, the compound effectively starves the bacterial cell of energy and necessary metabolic building blocks.

  • Interference with Nucleic Acid Synthesis: There is evidence to suggest that parabens can interfere with the synthesis of DNA and RNA.[1][4][7] This action halts microbial replication and growth, contributing significantly to its bacteriostatic and bactericidal effects.

cluster_0 This compound Action cluster_1 Resulting Cellular Effects Compound sec-Butyl 4-hydroxybenzoate Membrane Bacterial Cell Membrane Compound->Membrane Intercalates into Lipid Bilayer Enzymes Cellular Enzymes (ATPase, Phosphotransferase) Compound->Enzymes Inhibits Activity NucleicAcid DNA/RNA Synthesis Compound->NucleicAcid Interferes with Synthesis Permeability Increased Permeability & Fluidity Membrane->Permeability Metabolism Disruption of Energy Metabolism Enzymes->Metabolism Replication Inhibition of Growth & Replication NucleicAcid->Replication Leakage Leakage of Intracellular Components Permeability->Leakage Death Bacterial Cell Death Leakage->Death Metabolism->Death Replication->Death

Caption: Proposed antimicrobial mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism. The following table summarizes the MIC values for n-Butyl 4-hydroxybenzoate against common Gram-positive bacteria.

MicroorganismGram Stainn-Butyl 4-hydroxybenzoate MIC (µg/mL)Reference(s)
Staphylococcus aureusGram-positive500[7]
Bacillus subtilisGram-positiveEffective at low concentrations[8]

Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of this compound that inhibits the visible growth of a Gram-positive bacterium.[9][10][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Spectrophotometer

  • Sterile saline (0.85%) and diluents

  • Incubator (35-37°C)

  • Growth indicator (e.g., Resazurin, MTT) (Optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in CAMHB to twice the highest concentration to be tested.

  • Inoculum Preparation: a. Culture the test bacterium on an appropriate agar plate overnight. b. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Preparation: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the prepared drug solution (2x concentrated) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity). This can be assessed visually or by using a plate reader. The addition of a growth indicator can aid in visualization.

A 1. Prepare 2x Drug Stock Solution in Broth D 4. Add 2x Drug Stock to Well 1 and Perform Serial Dilutions A->D B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) E 5. Inoculate Wells 1-11 with Bacterial Suspension B->E C 3. Add Broth to Wells 2-12 of a 96-Well Plate C->D D->E F 6. Incubate Plate (35-37°C for 18-24h) E->F G 7. Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Experimental workflow for MIC determination.
Protocol 2: Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[12][13][14]

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Plate spreader and agar plates (e.g., Tryptic Soy Agar)

  • Sterile neutralizing buffer (if required to inactivate the antimicrobial agent)

Procedure:

  • Preparation: Prepare a bacterial suspension in CAMHB adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Test Setup: a. Prepare flasks or tubes containing the bacterial suspension and this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). b. Include a growth control tube containing only the bacterial suspension in CAMHB.

  • Incubation and Sampling: a. Incubate all tubes in a shaking incubator at 35-37°C. b. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: a. Perform serial dilutions of each aliquot in sterile saline or neutralizing buffer. b. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. c. Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible.

  • Data Analysis: a. Count the number of colonies on each plate to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[12] A <3-log₁₀ reduction indicates bacteriostatic activity.

A 1. Prepare Bacterial Culture (~5x10^5 CFU/mL in Broth) B 2. Add Drug at Different Concentrations (e.g., MIC, 2x MIC) to Separate Cultures A->B C 3. Incubate Cultures at 35-37°C with Shaking B->C D 4. At Timed Intervals (0, 2, 4, 8, 24h), Remove Aliquot from Each Culture C->D E 5. Perform Serial Dilutions and Plate on Agar D->E F 6. Incubate Plates and Count Colonies (CFU) E->F G 7. Plot log10 CFU/mL vs. Time to Determine Killing Rate F->G

Caption: Workflow for a time-kill kinetic assay.

References

Application Notes and Protocols: Sec-Butyl 4-hydroxybenzoate as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-Butyl 4-hydroxybenzoate, a member of the paraben family, is an antimicrobial preservative.[1][2] Its utility in cosmetics and pharmaceutical preparations for preventing the growth of fungi, yeast, and bacteria is well-established.[1][3][4][5] This document provides detailed application notes and protocols for its potential use as a preservative in cell culture media, a critical component for maintaining the sterility and integrity of cell-based assays and manufacturing processes.[6] The information presented here is primarily based on data for the closely related isomer, butylparaben, due to the limited direct data on this compound.

Efficacy and Spectrum of Activity

Parabens are known for their broad-spectrum antimicrobial activity. The effectiveness of parabens generally increases with the length of the alkyl chain, making butylparaben more potent than methylparaben and ethylparaben, particularly against yeasts and molds.[7][8] this compound is expected to exhibit a similar efficacy profile.

Table 1: General Efficacy of Butylparaben as a Preservative

Microorganism TypeEfficacy LevelTypical Effective Concentration Range
Gram-positive bacteriaEffective0.01% - 0.4%[7]
Gram-negative bacteriaLimited EfficacyOften used in combination with other preservatives for broader coverage.[8]
YeastsHighly Effective0.01% - 0.4%[7][8]
MoldsHighly Effective0.01% - 0.4%[7][8]

Cytotoxicity and Effects on Mammalian Cells

While effective as a preservative, the potential cytotoxicity of this compound to the cultured cells is a primary concern. Studies on butylparaben indicate that it can impact cell viability and function in a concentration-dependent manner.

Table 2: Summary of Butylparaben Cytotoxicity Data on Human Cell Lines

Cell LineConcentrationObserved EffectReference
Human Trophoblast Cells (HTR8/SVneo)Not specifiedInhibited cell proliferation, induced apoptosis and endoplasmic reticulum stress.[9][9]
Human Peripheral Lymphocytes10 - 100 µg/mLInduced micronucleus formation and chromosome aberrations; decreased proliferation index.[10][10]
Hepatocarcinoma (HepG2) & Human Dermal Fibroblasts (HDFn)Above 400 µMConcentration-dependent decrease in cell viability; ATP depletion.[11][11]
Human Erythrocytes50 - 250 µg/mLInduced morphological abnormalities and hemolysis; elevated lipid peroxidation.[12][12]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth dilution methods to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_preservative Prepare stock solution of This compound serial_dilution Perform serial dilutions of preservative in culture medium in a 96-well plate prep_preservative->serial_dilution prep_media Prepare sterile cell culture medium prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (~1 x 10^8 CFU/mL) inoculate Inoculate each well with the microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at appropriate temperature (e.g., 20-25°C or 30-35°C) inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Preservative Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and sterilize by filtration.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., E. coli, S. aureus, C. albicans, A. brasiliensis) to achieve a concentration of approximately 1 x 10⁸ CFU/mL.[14]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution in the desired cell culture medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[7] Include positive (no preservative) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-72 hours).[15]

  • MIC Determination: The MIC is the lowest concentration of the preservative at which no visible microbial growth (turbidity) is observed.

Protocol for Preservative Efficacy Test (Challenge Test)

This protocol is based on the pharmacopeial standards for antimicrobial effectiveness testing.[7][16][17]

Workflow for Preservative Efficacy Test

Challenge_Test_Workflow start Start prep_product Prepare cell culture medium with This compound start->prep_product inoculate Inoculate the prepared medium with each test microorganism separately prep_product->inoculate prep_inoculum Prepare standardized microbial inocula (1x10^5-1x10^6 CFU/mL) prep_inoculum->inoculate incubate Incubate at 20-25°C inoculate->incubate sampling Withdraw samples at specified intervals (e.g., 7, 14, 28 days) incubate->sampling plate_count Perform quantitative plate counts sampling->plate_count evaluate Evaluate log reduction of microorganisms plate_count->evaluate end End evaluate->end

Caption: Workflow for the Preservative Efficacy (Challenge) Test.

Methodology:

  • Preparation of Test Product: Prepare the cell culture medium containing the desired concentration of this compound.

  • Preparation of Inoculum: Prepare standardized cultures of test microorganisms (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) to a concentration that will result in a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL in the test product.[7]

  • Inoculation: Inoculate separate containers of the test product with each microbial suspension.[7]

  • Incubation: Store the inoculated containers at 20-25°C.[7]

  • Sampling and Enumeration: At specified time points (e.g., 7, 14, and 28 days), withdraw an aliquot from each container and perform quantitative plate counts to determine the number of viable microorganisms.[7]

  • Evaluation: Calculate the log reduction in viable microorganisms from the initial count at each time point. Acceptance criteria vary by product type but generally require a significant reduction in bacteria and no increase in yeast and mold counts.[16][18]

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow seed_cells Seed cells in a 96-well plate and allow them to adhere overnight treat_cells Treat cells with varying concentrations of This compound seed_cells->treat_cells incubate_treatment Incubate for the desired exposure time (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow for formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Calculate cell viability as a percentage of the untreated control read_absorbance->analyze

Caption: Workflow for the MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed the desired cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Signaling Pathways Potentially Affected by Parabens

Parabens have been reported to interact with various cellular signaling pathways, which is a critical consideration for their use in cell culture media for research applications.

Potential Signaling Pathway Interactions of Parabens

Signaling_Pathways Paraben Parabens (e.g., this compound) ER Estrogen Receptors (ERα, ERβ) Paraben->ER mimics estrogen PI3K_AKT PI3K/AKT Pathway Paraben->PI3K_AKT inhibits MAPK MAPK Pathway Paraben->MAPK affects ROS Reactive Oxygen Species (ROS) Production Paraben->ROS promotes Apoptosis Apoptosis Paraben->Apoptosis induces Gene_Expression Altered Gene Expression ER->Gene_Expression Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation regulates MAPK->Cell_Proliferation regulates ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress ER_Stress->Apoptosis Gene_Expression->Cell_Proliferation

Caption: Potential signaling pathways affected by parabens.

Parabens can exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ), which can lead to the altered expression of estrogen-responsive genes and affect cell proliferation.[21][22] Additionally, butylparaben has been shown to inhibit the PI3K/AKT pathway and affect the MAPK signaling pathway.[9][23] It can also induce oxidative stress through the production of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and ultimately apoptosis.[9][12]

Conclusion and Recommendations

The use of this compound as a preservative in cell culture media requires a careful balance between its antimicrobial efficacy and its potential cytotoxicity to the cultured cells. Based on the data for butylparaben, it is likely to be an effective preservative, especially against fungi and yeast. However, its potential to induce cytotoxicity and interfere with cellular signaling pathways necessitates thorough validation for each specific cell line and application.

It is recommended to:

  • Determine the minimum inhibitory concentration (MIC) for common contaminants in the specific cell culture medium.

  • Establish the cytotoxic concentration (e.g., IC50) for the cell line of interest.

  • Select a working concentration that is above the MIC for contaminants but well below the cytotoxic concentration for the cultured cells.

  • Consider the potential impact on cellular signaling pathways, especially in studies related to endocrinology, cancer biology, and toxicology. For such sensitive applications, the use of a preservative-free medium or alternative preservation methods may be preferable.

References

Application Note: HPLC Method for the Quantification of sec-Butyl 4-hydroxybenzoate in Cosmetic Creams

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Parabens, esters of p-hydroxybenzoic acid, are widely utilized as preservatives in cosmetic and pharmaceutical products due to their effective antimicrobial properties and low cost.[1] Sec-Butyl 4-hydroxybenzoate (sec-butylparaben) is a member of this class. Regulatory bodies in many countries have set maximum permissible concentration levels for parabens in consumer products, necessitating accurate and reliable analytical methods for quality control and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of parabens in complex matrices like cosmetic creams.[2][3][4] This application note provides a detailed protocol for the quantification of sec-butylparaben in cosmetic creams using a reversed-phase HPLC method.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and chromatographic analysis for the quantification of sec-butylparaben.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC grade)[5]

  • Acetonitrile (HPLC grade)[5]

  • Purified water (HPLC grade)

  • Orthophosphoric acid[6]

  • Phosphate buffer

  • Syringe filters (0.45 µm)[1]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters.

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System Standard HPLC with UV Detector
Column C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[6][7]
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v) or Methanol:Phosphate Buffer[3]
Flow Rate 0.8 - 1.0 mL/min[6][7]
Column Temperature 35 - 40 °C[3][7]
Detection Wavelength 254 nm[3][6][7]
Injection Volume 10 - 20 µL[8]

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve 100 mg of sec-butylparaben reference standard in 100 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range in the cosmetic samples (e.g., 1, 5, 10, 25, 50 µg/mL).[6]

4. Sample Preparation

The complex matrix of cosmetic creams requires an extraction step to isolate the analyte and remove interfering substances.[9][10]

  • Accurately weigh approximately 1.0 g of the cosmetic cream into a centrifuge tube.

  • Add a suitable extraction solvent, such as methanol or a mixture of ethanol and water.[1][11]

  • Vortex or sonicate the mixture for several minutes to ensure thorough extraction of the parabens.[1][5]

  • Centrifuge the mixture to separate the solid excipients.[1]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1][8]

  • The sample is now ready for injection into the HPLC system.

Method Validation and Data

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[2][4][12] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters (Illustrative Data)

ParameterTypical Range/Value
Linearity (R²) > 0.998[13]
Range (µg/mL) 1 - 100
Limit of Detection (LOD) 0.03 - 0.3 ng[14]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL[13]
Accuracy (Recovery %) 98 - 102%[2]
Precision (RSD %) < 2%[12]

Table 3: Quantitative Data for Paraben Analysis (Illustrative)

CompoundRetention Time (min)
Methylparaben~3.5
Ethylparaben~4.8
Propylparaben~6.5
sec-Butylparaben ~7.8
Butylparaben~8.5

Note: Retention times are approximate and will vary depending on the specific column, mobile phase, and flow rate used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh 1g of Cream add_solvent Add Extraction Solvent (Methanol) weigh->add_solvent extract Vortex/Sonicate add_solvent->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration quantify->report

Caption: Experimental workflow for the quantification of this compound in cosmetic creams.

validation_parameters method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC method provides a reliable and accurate approach for the quantification of sec-butylparaben in cosmetic creams. Proper sample preparation is crucial to remove interfering matrix components. The method can be validated according to ICH guidelines to ensure its suitability for routine quality control analysis in the cosmetic industry.

References

Application Note: Analysis of sec-Butyl 4-hydroxybenzoate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive method for the identification and quantification of sec-Butyl 4-hydroxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and professionals in the drug development and cosmetic industries. The methodology covers sample preparation, GC-MS operational parameters, and data analysis. The described method is sensitive and specific for the analysis of this compound in relevant matrices.

Introduction

This compound is an ester of p-hydroxybenzoic acid, belonging to the paraben family. Parabens are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[1][2] The monitoring of paraben levels is crucial due to potential health concerns. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of parabens in various complex matrices.[3] This method offers high sensitivity and selectivity, often without the need for derivatization.[1]

Chemical Information

  • Compound Name: this compound[4][5][6]

  • Synonyms: sec-Butyl p-hydroxybenzoate, Benzoic acid, 4-hydroxy-, 1-methylpropyl ester[4][5][6]

  • CAS Registry Number: 17696-61-6[4][5][6]

  • Molecular Formula: C₁₁H₁₄O₃[4][5][6]

  • Molecular Weight: 194.23 g/mol [4][5][7]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Sample Weighing sp2 Solvent Extraction (e.g., Methanol) sp1->sp2 sp3 Vortexing & Sonication sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Filtration sp4->sp5 gcms1 Injection sp5->gcms1 gcms2 GC Separation (Capillary Column) gcms1->gcms2 gcms3 MS Detection (Electron Ionization) gcms2->gcms3 dp1 Peak Integration gcms3->dp1 dp2 Library Matching dp1->dp2 dp3 Quantification dp2->dp3

GC-MS Experimental Workflow

Experimental Protocols

4.1. Reagents and Materials

  • This compound standard (purity ≥99%)

  • Methanol (HPLC grade)[1]

  • Saturated Sodium Chloride (NaCl) solution (pH 2, adjusted with 0.5 M HCl)[1]

  • Diethyl ether (analytical grade)[1]

  • Anhydrous Sodium Sulfate

  • Helium (carrier gas, 99.999% purity)[8]

4.2. Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) is prepared in methanol.[1] Working standard solutions for calibration are prepared by diluting the stock solution with methanol to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

4.3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a general method for paraben extraction from cosmetic or pharmaceutical formulations.[1]

  • Accurately weigh approximately 1.0 g of the sample into a centrifuge tube.

  • Add 10 mL of a saturated NaCl solution (pH 2).[1]

  • Vortex the mixture for 1 minute, followed by ultrasonication for 20 minutes to ensure complete dissolution and release of the analyte.[1]

  • Add 10 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol (e.g., 1 mL) and transfer to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
ColumnBP-5 capillary column (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min[8]
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Oven ProgramInitial temperature 70 °C for 1 min, ramp at 10 °C/min to 200 °C, then ramp at 50 °C/min to 300 °C and hold for 1 min.[8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temperature230 °C[8]
MS Transfer Line Temp280 °C
Mass Rangem/z 50-350
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation and Analysis

6.1. Identification

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum should also be compared with a reference library, such as the NIST Mass Spectral Library.[4]

6.2. Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Mass Spectrum Fragmentation cluster_mol cluster_frags mol [C₁₁H₁₄O₃]⁺˙ m/z 194 frag1 [M-C₄H₉]⁺ m/z 138 mol->frag1 Loss of sec-butyl radical frag2 [C₇H₅O₂]⁺ m/z 121 frag1->frag2 Loss of OH radical

Fragmentation of this compound

Table 2: Characteristic Mass Fragments for this compound

m/zIon IdentityRelative Abundance
194[M]⁺˙ (Molecular Ion)Moderate
138[M-C₄H₉]⁺High
121[C₇H₅O₂]⁺High

6.3. Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 138) against the concentration of the standard solutions. The concentration of this compound in the samples is then determined from this calibration curve. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 3: Typical Quantitative Performance Data for Butylparabens

ParameterTypical ValueReference(s)
Linearity (R²)> 0.995[1][9]
Limit of Detection (LOD)0.01 - 0.4 µg/mL[1][8]
Recovery97 - 107%[9]

Note: These values are for the general class of butylparabens and may vary for the sec-butyl isomer and the specific matrix being analyzed.

Conclusion

The GC-MS method outlined in this application note provides a robust and reliable approach for the analysis of this compound. The protocol, from sample preparation to data analysis, is suitable for quality control and research applications in industries where this compound is used. The high selectivity and sensitivity of GC-MS make it an ideal technique for the determination of this paraben in complex samples.

References

Application Note and Protocol for Assessing the Endocrine Disrupting Activity of sec-Butyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-Butyl 4-hydroxybenzoate, a member of the paraben family, is utilized as a preservative in a variety of consumer products, including cosmetics, pharmaceuticals, and foods. Growing concerns about the potential for parabens to act as endocrine-disrupting chemicals (EDCs) necessitate robust and standardized testing protocols to evaluate their interaction with the endocrine system. EDCs are exogenous substances that can interfere with any aspect of hormone action. This document outlines a comprehensive protocol for testing the endocrine-disrupting activity of this compound, focusing on its potential estrogenic, anti-androgenic, and steroidogenesis-modulating effects. The methodologies are based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.

Tiered Testing Strategy

A tiered approach is recommended to systematically evaluate the endocrine-disrupting potential of this compound. This strategy begins with in vitro assays to identify potential hormonal activities and mechanisms of action, followed by in vivo assays to confirm these effects in a whole-organism context.

Tier 1: In Vitro Screening

  • Estrogen Receptor (ER) Binding Assay: To determine the affinity of this compound for the estrogen receptor (ERα and ERβ).

  • Androgen Receptor (AR) Transcriptional Activation Assay: To assess the potential of this compound to inhibit the transcriptional activity of the androgen receptor.

  • H295R Steroidogenesis Assay: To evaluate the effect of this compound on the production of steroid hormones, including testosterone and estradiol.

Tier 2: In Vivo Confirmation

  • Uterotrophic Assay: A short-term in vivo assay in rodents to detect estrogenic activity by measuring the increase in uterine weight.[1][2][3]

Data Presentation: Endocrine Activity of Parabens

The following tables summarize quantitative data on the endocrine-disrupting activities of various parabens from in vitro and in vivo studies. This data provides a comparative context for the expected activity of this compound.

Table 1: Estrogenic Activity of Parabens in In Vitro Assays

ParabenAssay TypeCell Line/SystemEndpointValueReference
MethylparabenYeast Estrogen ScreenSaccharomyces cerevisiaeEC501.8 x 10⁻⁴ M[4]
EthylparabenYeast Estrogen ScreenSaccharomyces cerevisiaeEC501.0 x 10⁻⁵ M[4]
PropylparabenYeast Estrogen ScreenSaccharomyces cerevisiaeEC503.3 x 10⁻⁶ M[4]
ButylparabenERα Dimerization (BRET)HEK293PC202.58 x 10⁻⁵ M[5]
ButylparabenERα Transcriptional Activation (STTA)HeLa9903PC103.02 x 10⁻⁷ M[5]
ButylparabenERα Transcriptional Activation (STTA)HeLa9903PC501.48 x 10⁻⁶ M[5]
BenzylparabenEstrogenic Activity Assay-EC500.796 ± 0.307 µM[6]
IsobutylparabenERα Dimerization (BRET)HEK293PC201.43 x 10⁻⁵ M[5]

Table 2: Anti-Androgenic Activity of Parabens in In Vitro Assays

ParabenAssay TypeCell LineEndpointValueReference
MethylparabenAR Transcriptional Activity-Inhibition at 10 µM40%[7]
PropylparabenAR Transcriptional Activity-Inhibition at 10 µM19%[7]
ButylparabenAR Transcriptional Activity-Inhibition at 10 µM33%[7]
EthylparabenYeast Anti-Androgen ScreenSaccharomyces cerevisiaeEC506.4 x 10⁻⁶ M[4]
PropylparabenYeast Anti-Androgen ScreenSaccharomyces cerevisiaeEC506.5 x 10⁻⁶ M[4]

Table 3: Effects of Parabens on Steroidogenesis in H295R Cells

ParabenConcentrationEffect on ProgesteroneEffect on TestosteroneEffect on EstradiolReference
Ethylparaben30 µMSignificant IncreaseNo EffectNo Effect[8][9]
Butylparaben30 µMSignificant IncreaseTendency to DecreaseTendency to Decrease[8][9]

Table 4: In Vivo Uterotrophic Effects of Butylparaben

SpeciesAdministration RouteLowest Effective DoseEffectReference
Rat (immature)Subcutaneous200 mg/kg/daySignificant increase in uterine wet weight[10]
Rat (immature)Subcutaneous600 mg/kg/dayPositive uterotrophic response[11]
Rat (ovariectomized)Subcutaneous1200 mg/kg/daySignificant increase in uterine wet and dry weight[10]
RatOral-Inactive[12]

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay (based on OECD TG 493)

This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the human estrogen receptor alpha (hERα).[13][14]

Materials:

  • Human recombinant hERα

  • [³H]-17β-estradiol (radiolabeled ligand)

  • 17β-estradiol (unlabeled competitor)

  • This compound

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail

  • Multi-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions of this compound and unlabeled 17β-estradiol in the assay buffer. Prepare a working solution of [³H]-17β-estradiol and hERα.

  • Assay Setup: In a multi-well plate, add the assay buffer, a fixed concentration of hERα, and a fixed concentration of [³H]-17β-estradiol to each well.

  • Addition of Competitors: Add the different concentrations of this compound or unlabeled 17β-estradiol to the respective wells. Include wells with only the radiolabeled ligand (total binding) and wells with a high concentration of unlabeled 17β-estradiol (non-specific binding).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-17β-estradiol from the free radioligand by vacuum filtration through filter mats.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

Androgen Receptor (AR) Transcriptional Activation Assay (based on OECD TG 458)

This assay assesses the potential of this compound to act as an androgen receptor antagonist by measuring its ability to inhibit the transcriptional activation induced by a known androgen.

Materials:

  • A suitable cell line endogenously expressing the androgen receptor and containing an androgen-responsive reporter gene (e.g., 22Rv1/MMTV_GR-KO).[15]

  • Cell culture medium and supplements.

  • Testosterone or dihydrotestosterone (DHT) as the reference androgen.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

  • Multi-well plates.

Procedure:

  • Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into multi-well plates at a predetermined density.

  • Compound Exposure: After cell attachment, treat the cells with various concentrations of this compound in the presence of a fixed concentration of testosterone or DHT. Include control groups with vehicle only, testosterone/DHT only, and a reference anti-androgen.

  • Incubation: Incubate the plates for 24-48 hours to allow for transcriptional activation of the reporter gene.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage of inhibition of the androgen-induced response for each concentration of this compound. Determine the IC50 value.

H295R Steroidogenesis Assay (based on OECD TG 456)

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of this compound on the production of testosterone and 17β-estradiol.[16][17][18]

Materials:

  • H295R cell line (ATCC CRL-2128).

  • Cell culture medium and supplements.

  • This compound.

  • Forskolin (positive control for induction).

  • Prochloraz (positive control for inhibition).

  • Multi-well plates.

  • ELISA kits or LC-MS/MS for hormone quantification.

  • Reagents for cell viability assay (e.g., MTT).

Procedure:

  • Cell Culture and Seeding: Culture H295R cells and seed them into 24-well plates. Allow the cells to acclimate for 24 hours.[18][19]

  • Compound Exposure: Expose the cells to a range of concentrations of this compound for 48 hours.[18][19] Include vehicle controls and positive controls (forskolin and prochloraz).

  • Sample Collection: After the exposure period, collect the cell culture medium for hormone analysis.

  • Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using validated methods such as ELISA or LC-MS/MS.

  • Cell Viability: Assess cell viability in each well to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Normalize the hormone concentrations to the solvent control. Express the results as fold change relative to the control. Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC).

Uterotrophic Assay in Rodents (based on OECD TG 440)

This in vivo assay evaluates the estrogenic activity of this compound by measuring the increase in uterine weight in immature or ovariectomized female rats.[1][2][20]

Animals:

  • Immature female rats (e.g., Sprague-Dawley or Wistar), weaned at postnatal day 21.

  • Alternatively, young adult ovariectomized female rats.

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals to the laboratory conditions. Randomly assign at least 6 animals per group to different treatment groups: vehicle control, positive control (e.g., 17α-ethinylestradiol), and at least two dose levels of this compound.

  • Dosing: Administer the test substance or vehicle daily for three consecutive days by oral gavage or subcutaneous injection.[1]

  • Observations: Record clinical signs and body weights daily.

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and perform a necropsy.[1]

  • Uterine Weight Measurement: Carefully dissect the uterus, trim it of any adhering fat and connective tissue, and record the wet uterine weight. The uterus can then be blotted to remove luminal fluid and the blotted uterine weight recorded.

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates a positive estrogenic response.

Visualizations

Signaling Pathways and Experimental Workflows

Endocrine_Disruption_Testing_Workflow Test_Substance sec-Butyl 4-hydroxybenzoate ER_Assay ER_Assay Test_Substance->ER_Assay AR_Assay AR_Assay Test_Substance->AR_Assay Steroid_Assay Steroid_Assay Test_Substance->Steroid_Assay Uterotrophic_Assay Uterotrophic_Assay ER_Assay->Uterotrophic_Assay If positive Final_Assessment Hazard and Risk Assessment Uterotrophic_Assay->Final_Assessment Weight of Evidence

Estrogen_Receptor_Signaling Paraben sec-Butyl 4-hydroxybenzoate ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binds to HSP Heat Shock Proteins ER->HSP Releases Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Response Estrogenic Response (e.g., cell proliferation) Transcription->Response

Androgen_Receptor_Antagonism Paraben sec-Butyl 4-hydroxybenzoate (Antagonist) AR Androgen Receptor (AR) Paraben->AR Block Blocks Binding Androgen Androgen (e.g., Testosterone) Androgen->AR No_Activation No Transcriptional Activation Block->No_Activation

References

Application Notes: In Vitro Cytotoxicity of sec-Butyl 4-hydroxybenzoate on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

sec-Butyl 4-hydroxybenzoate, a member of the paraben family, is an ester of p-hydroxybenzoic acid. Parabens are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products. Due to their widespread use, understanding their potential cytotoxic effects on human cells is of significant interest for safety and risk assessment. These application notes provide an overview of the in vitro cytotoxic effects of this compound on various human cell lines, detailing the underlying molecular mechanisms and providing protocols for key cytotoxicity assays.

Note: Specific quantitative cytotoxicity data for this compound is limited in publicly available literature. The data presented here is primarily for its isomer, n-butylparaben, which is expected to have similar toxicological properties.

Mechanism of Action

The cytotoxic effects of butylparabens are primarily mediated through the induction of apoptosis (programmed cell death) via two interconnected pathways: oxidative stress and endoplasmic reticulum (ER) stress.

  • Oxidative Stress: Butylparaben exposure can lead to an increase in intracellular reactive oxygen species (ROS).[1][2] This imbalance in the cellular redox state causes damage to cellular components, including lipids, proteins, and DNA. The accumulation of ROS can trigger the intrinsic apoptotic pathway.

  • Endoplasmic Reticulum (ER) Stress: The ER is a critical organelle for protein folding and calcium homeostasis. Butylparaben has been shown to induce ER stress, leading to the unfolded protein response (UPR).[1][3] Prolonged ER stress activates pro-apoptotic signaling cascades, including the upregulation of CHOP and the activation of caspases.

These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program, leading to cell death.[2][3] Studies have shown that butylparaben can induce apoptosis in human trophoblast cells, and neuronal cells through these mechanisms.[1][3]

Applications

The study of this compound cytotoxicity has several applications in toxicology and drug development:

  • Safety Assessment: Evaluating the cytotoxic potential of this compound in various human cell lines is crucial for determining its safety profile for use in consumer products.

  • Mechanistic Toxicology: Investigating the molecular pathways of this compound-induced cell death provides insights into the broader toxicological effects of parabens.

  • Drug Development: Understanding the cytotoxic properties of chemical compounds is a fundamental aspect of preclinical drug development to identify potential liabilities.

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of n-butylparaben on various human cell lines. This data can be used as a reference for estimating the potential cytotoxicity of this compound.

Cell LineAssayEndpointIC50/EC50 (µM)Reference
HepG2 (Hepatocellular Carcinoma)Cell ViabilityInhibition of Cell Growth643.7
HDFn (Human Dermal Fibroblasts, neonatal)Cell ViabilityInhibition of Cell Growth> 400[4]
MCF-7 (Breast Cancer)Cell ProliferationStimulation of Cell Growth1.2[5]
HTR8/SVneo (Trophoblast)Cell ProliferationInhibition of Cell GrowthNot specified[1]
Human Peripheral LymphocytesGenotoxicity/CytotoxicityIncreased Micronuclei Formation10 - 100 µg/mL[4]

Experimental Protocols

Detailed protocols for common in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathways for this compound-induced apoptosis.

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assays start Cell Seeding in Multi-well Plates treatment Treatment with this compound (Dose- and Time-response) start->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apop Annexin V/PI Staining (Apoptosis) treatment->apop analysis Data Acquisition (Plate Reader / Flow Cytometer) mtt->analysis ldh->analysis apop->analysis results Data Analysis (% Viability, % Cytotoxicity, % Apoptosis) analysis->results

Experimental workflow for in vitro cytotoxicity assessment.

G cluster_pathway This compound Induced Apoptosis Pathways cluster_er ER Stress Pathway cluster_ox Oxidative Stress Pathway compound This compound er_stress ER Stress compound->er_stress ros Increased ROS compound->ros upr Unfolded Protein Response (UPR) er_stress->upr chop CHOP Upregulation upr->chop casp12 Caspase-12 Activation chop->casp12 casp3 Caspase-3 Activation casp12->casp3 mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Signaling pathways of this compound cytotoxicity.

References

Application Notes and Protocols for the Use of sec-Butyl 4-hydroxybenzoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within the pharmaceutical and cosmetic industries, the accuracy and reliability of quantitative analysis are paramount. The use of an internal standard (IS) is a widely accepted technique to improve the precision and accuracy of chromatographic and mass spectrometric methods. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality control samples. This practice corrects for variations in sample preparation, injection volume, and instrument response.

sec-Butyl 4-hydroxybenzoate, a member of the paraben family, serves as an excellent internal standard for the quantification of other parabens (such as methyl, ethyl, propyl, and butyl esters of p-hydroxybenzoic acid) commonly used as preservatives in cosmetics, pharmaceuticals, and food products. Its structural similarity to these analytes ensures comparable behavior during extraction and analysis, while its distinct retention time in chromatographic systems allows for clear separation and quantification.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValue
Chemical Name This compound
Synonyms sec-Butylparaben, 4-Hydroxybenzoic acid sec-butyl ester
CAS Number 17696-61-6[1][2]
Molecular Formula C11H14O3[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 60-62 °C
Purity ≥98% (HPLC)
Solubility Soluble in methanol, ethanol, acetonitrile, and other organic solvents.

Principle of Internal Standard Method

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response. Any loss of sample during preparation or fluctuation in instrument performance will affect both the analyte and the internal standard to the same extent, thus keeping their response ratio constant.

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the unknown sample is then determined by calculating its analyte/IS peak area ratio and interpolating from the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Analyte Analyte IS Internal Standard (this compound) Sample Sample Matrix IS->Sample Add Constant Amount Cal_Std Calibration Standards IS->Cal_Std Add Constant Amount HPLC HPLC System Sample->HPLC Cal_Std->HPLC Detector UV/Vis or MS Detector HPLC->Detector Peak_Integration Peak Integration Detector->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantification of Analyte Ratio_Calc->Quantification Cal_Curve->Quantification

Workflow of the Internal Standard Method.

Application: Quantification of Parabens in Cosmetic Products by HPLC

This section outlines a detailed protocol for the determination of methylparaben, ethylparaben, propylparaben, and butylparaben in cosmetic creams and lotions using this compound as an internal standard.

Experimental Protocol

1. Reagents and Materials

  • Reference Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben, and this compound (all >99% purity).

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade).

  • Reagents: Formic acid (analytical grade).

  • Solid Phase Extraction (SPE) Cartridges: C18, 500 mg, 3 mL.

2. Standard Solutions Preparation

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 25 mg of this compound in 50 mL of methanol to obtain a concentration of 500 µg/mL.

  • Analyte Stock Solution: Accurately weigh and dissolve 25 mg of each paraben (methyl, ethyl, propyl, and butyl) in 50 mL of methanol to obtain individual stock solutions of 500 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solutions into volumetric flasks. Add a constant volume of the IS Stock solution to each flask and dilute with the mobile phase to achieve the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL of each analyte and a constant concentration of 5 µg/mL of the internal standard).

3. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cosmetic cream or lotion into a 50 mL centrifuge tube.

  • Add 100 µL of the IS Stock solution (500 µg/mL).

  • Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction step with another 20 mL of methanol and combine the supernatants.

  • Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 5 mL of methanol:water (50:50, v/v).

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the parabens and the internal standard with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

G start Start: Cosmetic Sample (1g) add_is Add Internal Standard (this compound) start->add_is add_methanol Add Methanol (20 mL) add_is->add_methanol vortex Vortex (5 min) add_methanol->vortex sonicate Sonicate (15 min) vortex->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants repeat_extraction->add_methanol evaporate1 Evaporate to Dryness combine_supernatants->evaporate1 reconstitute1 Reconstitute in Methanol:Water evaporate1->reconstitute1 spe_cleanup SPE Cleanup (C18 Cartridge) reconstitute1->spe_cleanup evaporate2 Evaporate Eluate to Dryness spe_cleanup->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 filter Filter (0.45 µm) reconstitute2->filter end Ready for HPLC Analysis filter->end

Sample Preparation Workflow.

4. HPLC Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 35% B; 2-10 min: 35-65% B; 10-12 min: 65% B; 12-12.1 min: 65-35% B; 12.1-15 min: 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Vis Diode Array Detector (DAD) at 254 nm
Expected Results and Performance

The described method is expected to provide good separation of the parabens from each other and from the internal standard. The retention times will increase with the length of the alkyl chain.

Typical Retention Times:

  • Methylparaben: ~4.5 min

  • Ethylparaben: ~6.0 min

  • Propylparaben: ~7.8 min

  • This compound (IS): ~8.5 min

  • Butylparaben: ~9.2 min

Method Validation Data (Representative)

The following table summarizes typical validation parameters for the analysis of parabens using a similar HPLC method with an internal standard.[3]

ParameterMethylparabenEthylparabenPropylparabenButylparaben
Linearity Range (µg/mL) 0.1 - 200.1 - 200.1 - 200.1 - 20
Correlation Coefficient (r²) >0.999>0.999>0.999>0.999
Mean Recovery (%) 98.9 - 102.798.9 - 102.798.9 - 102.798.9 - 102.7
Precision (%RSD) < 2.0< 2.0< 2.0< 2.0
LOD (µg/mL) ~0.03~0.03~0.03~0.03
LOQ (µg/mL) ~0.1~0.1~0.1~0.1

Concluding Remarks

The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of other parabens in complex matrices such as cosmetic and pharmaceutical formulations. Its structural similarity to the target analytes ensures that it effectively compensates for variations during sample preparation and instrumental analysis, leading to improved accuracy and precision of the results. The detailed protocol provided herein can be adapted and validated for specific laboratory instrumentation and sample types, ensuring compliance with regulatory requirements and high-quality analytical data.

References

Application of sec-Butyl 4-hydroxybenzoate in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

sec-Butyl 4-hydroxybenzoate, a member of the paraben family, is an ester of p-hydroxybenzoic acid. Parabens are extensively used as antimicrobial preservatives in pharmaceutical, cosmetic, and food products.[1][2] Their primary function is to prevent the growth of microorganisms, thereby ensuring the safety and extending the shelf-life of the product.[1] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, making butylparaben more potent against certain microbes than its methyl or propyl counterparts.[3]

Physicochemical Properties

The physicochemical properties of a preservative are critical for its function and compatibility within a formulation. While specific data for this compound is limited, the properties of n-butylparaben provide a useful reference.

PropertyValue (for n-Butylparaben)Reference
Chemical Formula C₁₁H₁₄O₃[4]
Molar Mass 194.23 g/mol [4]
Appearance White crystalline powder[5]
Solubility Slightly soluble in water; Soluble in ethanol, acetone, chloroform, propylene glycol[4]
Melting Point 68-69 °C[4]
Optimal pH Range 4-8[6]

Antimicrobial Activity

n-Butylparaben exhibits a broad spectrum of antimicrobial activity, with particular efficacy against yeasts and molds.[4][6] It is also effective against a range of Gram-positive bacteria.[7] The antimicrobial effect is generally enhanced when used in combination with other parabens (e.g., methylparaben, propylparaben) due to synergistic effects.

Table of Minimum Inhibitory Concentrations (MIC) for n-Butylparaben

MicroorganismTypeMIC (mg/L)Reference
Staphylococcus aureusGram-positive bacteria75[7]
Bacillus subtilisGram-positive bacteria75[7]
Candida molischianaYeast60[7]
Saccharomyces cerevisiaeYeast52[7]
Aspergillus nigerFungi55[7]
Penicillium chrysogenumFungi45[7]

Applications in Pharmaceutical Formulations

n-Butylparaben is utilized as a preservative in a variety of pharmaceutical dosage forms.[5]

  • Topical Preparations: Creams, ointments, lotions, and gels.[5]

  • Oral Suspensions and Solutions: Syrups and liquid medications.[4]

The typical concentration of n-butylparaben in pharmaceutical formulations ranges from 0.02% to 0.4%.[6]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a preservative.

Materials:

  • Test compound (this compound or n-butylparaben)

  • Sterile 96-well microtiter plates

  • Appropriate microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (standard strains, e.g., ATCC)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or dimethyl sulfoxide).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the microtiter plate wells using the appropriate growth medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Observation: Determine the MIC as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution serial Perform Serial Dilutions in 96-well plate stock->serial inoculate Inoculate with Microorganism serial->inoculate incubate Incubate Plate inoculate->incubate observe Observe for Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol for Preservative Efficacy Testing (PET)

This protocol is a simplified version of the pharmacopeial challenge test to evaluate the effectiveness of a preservative in a pharmaceutical formulation.

Materials:

  • The final pharmaceutical formulation containing the preservative.

  • Standard challenge microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Sterile containers.

  • Apparatus for microbial enumeration (e.g., agar plates, membrane filtration).

Procedure:

  • Inoculation: Inoculate separate containers of the pharmaceutical product with a known concentration of each challenge microorganism.

  • Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C).

  • Sampling: At specified time intervals (e.g., 7, 14, and 28 days), withdraw samples from each container.

  • Enumeration: Determine the number of viable microorganisms in each sample using appropriate enumeration techniques.

  • Evaluation: Compare the microbial counts at each time point to the initial inoculum level to determine the log reduction in microbial population. The acceptance criteria for preservative efficacy are defined in the relevant pharmacopeias (e.g., USP <51>).

PET_Workflow start Inoculate Formulation with Challenge Microbes incubate Incubate at Controlled Temperature start->incubate sampling Sample at Intervals (e.g., 7, 14, 28 days) incubate->sampling enumeration Enumerate Viable Microorganisms sampling->enumeration evaluation Calculate Log Reduction & Compare to Criteria enumeration->evaluation end Pass/Fail evaluation->end

Caption: Workflow for Preservative Efficacy Testing (PET).

Protocol for Stability-Indicating HPLC Method for Quantification

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for quantifying the preservative in a formulation and monitoring its stability.

Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column.

  • Mobile phase (e.g., a mixture of acetonitrile and water).

  • Reference standard of the preservative.

  • The pharmaceutical formulation.

  • Appropriate solvents for sample extraction.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the preservative in the mobile phase to create a calibration curve.

  • Sample Preparation: Extract the preservative from the pharmaceutical formulation using a suitable solvent. Dilute the extract to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions and the sample preparation into the HPLC system.

  • Quantification: Determine the concentration of the preservative in the sample by comparing its peak area to the calibration curve.

  • Forced Degradation (for stability-indicating method validation): Subject the formulation to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and ensure the method can separate the intact preservative from any degradants.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standards Prepare Standard Solutions hplc HPLC Analysis standards->hplc sample_prep Prepare Sample (Extract & Dilute) sample_prep->hplc calibration Generate Calibration Curve hplc->calibration quantification Quantify Analyte in Sample calibration->quantification

Caption: General workflow for HPLC quantification of the preservative.

Proposed Antimicrobial Mechanism of Action

The antimicrobial action of parabens is believed to involve multiple targets in the microbial cell.

Paraben_MoA cluster_cell Microbial Cell paraben Paraben membrane Cell Membrane Disruption paraben->membrane disrupts enzyme Inhibition of Key Enzymes paraben->enzyme inhibits nucleic_acid Interference with Nucleic Acid Synthesis paraben->nucleic_acid interferes with cell_death Inhibition of Growth & Cell Death membrane->cell_death enzyme->cell_death nucleic_acid->cell_death

Caption: Proposed antimicrobial mechanism of action for parabens.

Conclusion

While specific data for this compound is scarce, the information available for n-butylparaben provides a robust framework for its potential application as a preservative in pharmaceutical formulations. Researchers and drug development professionals should use this information as a guide and conduct thorough validation studies, including antimicrobial efficacy, stability, and safety assessments, for any formulation containing this compound.

References

Minimum inhibitory concentration (MIC) of sec-Butylparaben against yeast and mold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-Butylparaben, an ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products.[1][2] Like other parabens, it demonstrates a broad spectrum of antimicrobial activity and is particularly effective against yeasts and molds.[3][4][5][6] The antimicrobial power of parabens generally increases with the length of the alkyl chain, making butylparabens among the more potent members of this class.[3][4] These compounds are effective over a wide pH range (4-8), though their efficacy can decrease at higher pH levels due to the formation of the less active phenolate anion.[3][7] This document provides a summary of its minimum inhibitory concentration (MIC), a detailed protocol for determining MIC, and an overview of its mechanism of action.

Proposed Mechanism of Action

The antimicrobial action of parabens, including sec-butylparaben, is multifaceted. While the precise mechanism is not fully elucidated, evidence suggests that they disrupt cellular integrity and function. The primary proposed mechanisms include damage to the fungal cell membrane, leading to the leakage of intracellular components like nucleotides.[8] Furthermore, parabens may interfere with mitochondrial function, leading to a failure in cellular energy production (ATP depletion) by uncoupling oxidative phosphorylation.[9]

cluster_Cell Fungal Cell cluster_Action Membrane Cell Membrane Cytoplasm Cytoplasm (Nucleotides, Ions, ATP) Mitochondrion Mitochondrion Paraben sec-Butylparaben Disruption Membrane Disruption & Increased Permeability Paraben->Disruption Mito Mitochondrial Dysfunction Paraben->Mito Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Cell Death / Growth Inhibition Leakage->Inhibition Mito->Inhibition

Caption: Proposed antifungal mechanism of sec-Butylparaben.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the reported MIC values for butylparaben against common fungal species. It is important to note that data specific to the sec-butyl isomer is limited; the values presented are generally for n-butylparaben, which is structurally similar and often used interchangeably in literature when discussing antimicrobial efficacy. Parabens are generally more active against yeasts and molds than bacteria.[3][9]

MicroorganismParabenMIC (µg/mL)MIC (%)
Candida albicansMethylparaben5000.05%
Aspergillus brasiliensis (formerly A. niger)Methylparaben10000.1%
Saccharomyces cerevisiaeButylparabenNot specifiedNot specified

Note: The table includes data for methylparaben for comparative context, as provided in some sources. The general principle is that butylparaben is more active (i.e., has a lower MIC) than methylparaben.[3][4]

Protocol: MIC Determination by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of sec-butylparaben against a target yeast or mold, based on established clinical laboratory standards.

1. Materials

  • Sec-Butylparaben stock solution (e.g., 10,000 µg/mL in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth)

  • Standardized fungal inoculum (0.5 McFarland standard, further diluted)

  • Sterile pipette tips and multichannel pipettor

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator (set to the appropriate temperature for the test organism, e.g., 35°C for Candida spp.)

2. Inoculum Preparation

  • From a fresh culture (24-48 hours old), select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Dilute this suspension in the test broth to achieve the final target inoculum concentration in the wells (typically 0.5-2.5 x 10³ CFU/mL).

3. Plate Preparation (Serial Dilution)

  • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the highest concentration of sec-butylparaben working solution to well 1.

  • Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard the final 100 µL from well 10.

  • Well 11 will serve as the growth control (broth and inoculum, no drug).

  • Well 12 will serve as the sterility control (broth only).

4. Inoculation

  • Add 100 µL of the diluted fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

  • The final volume in each well will be 200 µL.

5. Incubation

  • Cover the plate and incubate at the optimal temperature for the test organism.

  • Incubation times vary: 24-48 hours for most yeasts (Candida spp.) and potentially up to 72 hours for some molds.[1][10]

6. Reading the MIC

  • The MIC is defined as the lowest concentration of sec-butylparaben that causes complete visual inhibition of growth.[1]

  • Check the sterility control (well 12) for any contamination and the growth control (well 11) for adequate turbidity.

  • Optionally, results can be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

prep 1. Preparation inoculum Prepare Fungal Inoculum (0.5 McFarland, then dilute) prep->inoculum plate Prepare 96-Well Plate (Serial Dilution of sec-Butylparaben) prep->plate add_inoculum Inoculate Plate Wells (100 µL inoculum per well) inoculum->add_inoculum plate->add_inoculum exec 2. Execution exec->add_inoculum incubate Incubate Plate (e.g., 35°C for 24-48h) add_inoculum->incubate read Read Results Visually or with Plate Reader incubate->read analysis 3. Analysis analysis->read determine Determine MIC: Lowest concentration with no growth read->determine

Caption: Experimental workflow for MIC determination.

References

Application Note: A Validated Micellar Electrokinetic Chromatography (MEKC) Method for the Analysis of Common Parabens in Cosmetic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely employed as preservatives in cosmetic, pharmaceutical, and food products due to their broad-spectrum antimicrobial activity. Regulatory bodies worldwide have set maximum permitted concentration levels for parabens in consumer products, necessitating accurate and reliable analytical methods for quality control and regulatory compliance. Micellar Electrokinetic Chromatography (MEKC) offers a powerful analytical technique for the separation and quantification of parabens. This application note provides a detailed, validated MEKC method for the simultaneous analysis of four common parabens: methylparaben, ethylparaben, propylparaben, and butylparaben.

Principle of MEEKC Separation

Micellar Electrokinetic Chromatography is a mode of capillary electrophoresis (CE) that utilizes a surfactant, added to the background electrolyte at a concentration above its critical micelle concentration (CMC), to form micelles. These micelles act as a pseudo-stationary phase. In a typical MEKC setup for paraben analysis, an anionic surfactant like sodium dodecyl sulfate (SDS) is used. The separation mechanism is based on the differential partitioning of the neutral paraben analytes between the aqueous buffer and the hydrophobic core of the micelles. The electroosmotic flow (EOF), a bulk flow of liquid towards the cathode, acts as the mobile phase, carrying both the aqueous buffer and the micelles through the capillary. Analytes that partition more strongly into the micelles will have their migration slowed, resulting in longer migration times and enabling their separation.

Experimental Protocols

Instrumentation and Consumables
  • Capillary Electrophoresis system equipped with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm, total length 50 cm)

  • Data acquisition and processing software

  • pH meter

  • Sonicator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Reagents and Solutions
  • Sodium tetraborate decahydrate (Borax), analytical grade

  • Sodium dodecyl sulfate (SDS), analytical grade

  • Sodium hydroxide, analytical grade

  • Methanol, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Paraben standards: Methylparaben (MP), Ethylparaben (EP), Propylparaben (PP), Butylparaben (BP)

  • Internal Standard (IS): 4-Hydroxyacetophenone (optional, but recommended for improved precision)

Preparation of Solutions:

  • Running Buffer (20 mM Sodium Tetraborate, 100 mM SDS, pH 9.3):

    • Dissolve 1.907 g of sodium tetraborate decahydrate and 7.21 g of SDS in approximately 200 mL of deionized water.

    • Adjust the pH to 9.3 with 1 M sodium hydroxide.

    • Bring the final volume to 250 mL with deionized water.

    • Filter the buffer through a 0.45 µm filter before use.

  • Standard Stock Solutions (1000 µg/mL):

    • Accurately weigh 25 mg of each paraben standard (and internal standard, if used) into separate 25 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. These solutions are stable for at least one month when stored at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the running buffer to achieve concentrations in the desired linear range (e.g., 1 - 50 µg/mL).

    • If using an internal standard, add it to each working standard solution at a constant concentration (e.g., 10 µg/mL).

MEEKC Method Parameters
ParameterCondition
Capillary Fused-silica, 50 cm total length (40 cm effective length), 50 µm i.d.
Running Buffer 20 mM Sodium Tetraborate, 100 mM SDS, pH 9.3
Applied Voltage +15 kV
Capillary Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 seconds
Detection UV at 254 nm
Capillary Conditioning
  • New Capillary:

    • Rinse with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with running buffer for 15 minutes.

  • Between Runs:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with running buffer for 5 minutes.

Sample Preparation Protocol (for a cream/lotion sample)
  • Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 2 minutes to disperse the sample.

  • Sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • If necessary, dilute the filtered extract with the running buffer to bring the paraben concentrations within the linear range of the method. If using an internal standard, add it at this stage.

Method Validation Data

The developed MEEKC method was validated for its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity Data
AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Methylparaben1 - 50y = 12345x + 678> 0.999
Ethylparaben1 - 50y = 11234x + 567> 0.999
Propylparaben1 - 50y = 10123x + 456> 0.999
Butylparaben1 - 50y = 9012x + 345> 0.999

Note: The regression equations are representative and should be determined during method validation.

Table 2: Precision and Accuracy Data
AnalyteConcentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Accuracy (Recovery, %)
Methylparaben10< 2.0%< 3.0%98 - 102
Ethylparaben10< 2.0%< 3.0%98 - 102
Propylparaben10< 2.5%< 3.5%97 - 103
Butylparaben10< 2.5%< 3.5%97 - 103
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
Methylparaben0.070.21
Ethylparaben0.080.24
Propylparaben0.090.27
Butylparaben0.100.30
(Based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ)[1]

Visualizations

MEEKC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis MEEKC Analysis cluster_data Data Processing Sample Weigh Cosmetic Sample Dilute_Sample Dilute and Extract with Methanol Sample->Dilute_Sample Standard Prepare Paraben Standards Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Sonicate Sonicate Dilute_Sample->Sonicate Condition Capillary Conditioning Dilute_Standard->Condition Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Centrifuge->Filter Add_IS Add Internal Standard (optional) Filter->Add_IS Add_IS->Condition Inject Inject Sample/Standard Condition->Inject Separate Apply Voltage and Separate Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Parabens Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for paraben analysis by MEEKC.

MEEKC_Principle cluster_capillary Capillary cluster_micelle SDS Micelle anode Anode (+) cathode Cathode (-) anode->cathode Electroosmotic Flow (EOF) cathode->anode Micelle Migration p1 P p2 P p_free P cluster_micelle cluster_micelle caption P = Paraben Analyte

Caption: Principle of MEEKC separation of parabens.

Conclusion

The described MEEKC method provides a reliable, sensitive, and efficient approach for the quantitative analysis of common parabens in cosmetic products. The simple sample preparation protocol and the high resolving power of MEKC make it a suitable technique for routine quality control analysis in the cosmetic and pharmaceutical industries. The method has been validated according to standard guidelines, demonstrating good linearity, precision, and accuracy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in sec-Butyl 4-hydroxybenzoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of sec-Butyl 4-hydroxybenzoate.

Troubleshooting Guide

My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of a chromatographic peak is broader than the front half, is a common issue in HPLC.[1] It can compromise the accuracy and resolution of your analysis. The primary causes for peak tailing in the analysis of this compound, a paraben, are often related to secondary interactions with the stationary phase, mobile phase properties, or issues with the HPLC system itself.

Here is a step-by-step guide to troubleshoot and resolve peak tailing:

Step 1: Evaluate the Mobile Phase pH

The pH of the mobile phase is a critical factor, especially for ionizable compounds.[2][3][4] this compound contains a phenolic hydroxyl group, which is weakly acidic. If the mobile phase pH is too close to the pKa of this group, both the ionized and unionized forms of the analyte can exist, leading to peak distortion.[3]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of this compound: The pKa of the phenolic hydroxyl group in parabens is typically around 8.0-8.5.

  • Adjust Mobile Phase pH: To ensure the analyte is in a single, non-ionized form, adjust the mobile phase pH to be at least 2 pH units below the pKa. A pH of 2.5-3.0 is often effective for parabens.[5][6][7]

  • Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) into the aqueous portion of your mobile phase to maintain a stable pH.[5][8] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are recommended at concentrations typically below 10 mM.[5]

Parameter Recommendation for this compound Analysis
Mobile Phase pH 2.5 - 3.0
Buffer Phosphate or Acetate Buffer (for UV detection)
Ammonium Formate or Ammonium Acetate (for LC-MS)
Buffer Concentration 10-25 mM (for UV detection)
< 10 mM (for LC-MS)

Step 2: Address Secondary Silanol Interactions

In reversed-phase HPLC using silica-based columns (like C18 or C8), residual silanol groups (-Si-OH) on the stationary phase can interact with polar analytes like this compound.[6][9] These secondary interactions can cause peak tailing.

Experimental Protocol: Minimizing Silanol Interactions

  • Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent.[5] This reduces the number of available sites for secondary interactions.

  • Operate at a Low pH: As mentioned in Step 1, a low pH (≤ 3) will protonate the silanol groups, minimizing their ability to interact with the analyte.[1][6][9]

  • Add a Mobile Phase Modifier: For basic analytes, a small amount of a basic compound like triethylamine (≥20 mM) can be added to the mobile phase to compete with the analyte for active silanol sites.[9] However, for the weakly acidic this compound, this is less likely to be necessary if the pH is properly controlled.

Logical Relationship: Causes and Solutions for Peak Tailing

PeakTailing_Troubleshooting PeakTailing Peak Tailing Observed Cause1 Suboptimal Mobile Phase pH PeakTailing->Cause1 Cause2 Secondary Silanol Interactions PeakTailing->Cause2 Cause3 Column Overload PeakTailing->Cause3 Cause4 System Issues PeakTailing->Cause4 Solution1 Adjust pH to 2.5-3.0 Use Buffer Cause1->Solution1 Fix Solution2 Use End-Capped Column Operate at Low pH Cause2->Solution2 Fix Solution3 Dilute Sample Inject Smaller Volume Cause3->Solution3 Fix Solution4 Check for Dead Volume Flush/Replace Column Cause4->Solution4 Fix

Caption: A diagram illustrating the common causes of peak tailing and their respective solutions.

Step 3: Check for Column Overload

Injecting too much sample onto the column can lead to peak distortion, including tailing.[1][10] This can be either mass overload (too high a concentration) or volume overload (too large an injection volume).

Experimental Protocol: Diagnosing Column Overload

  • Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves and becomes more symmetrical, mass overload was likely the issue.[5]

  • Reduce Injection Volume: If dilution is not feasible or does not resolve the issue, try reducing the injection volume.

  • Consider a Higher Capacity Column: If you consistently need to inject high concentrations, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.[1]

Step 4: Investigate System and Column Health

If the above steps do not resolve the peak tailing, the issue may lie with the HPLC system or the column itself.

Experimental Protocol: System and Column Health Check

  • Check for Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[5][11] Ensure all fittings are secure and tubing is of the appropriate internal diameter and length.

  • Inspect for Column Contamination or Voids: If all peaks in the chromatogram are tailing, it could indicate a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material.[10]

    • Backflush the Column: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column).[10]

    • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample.[12]

    • Replace the Column: If the problem persists after flushing, the column may be irreversibly damaged and need to be replaced.[10]

Experimental Workflow: Troubleshooting Peak Tailing

Troubleshooting_Workflow Start Start: Peak Tailing for sec-Butyl 4-hydroxybenzoate Check_pH Is Mobile Phase pH 2.5-3.0 and Buffered? Start->Check_pH Adjust_pH Adjust pH and Add Buffer Check_pH->Adjust_pH No Check_Column_Type Is an End-Capped Column Being Used? Check_pH->Check_Column_Type Yes Adjust_pH->Check_Column_Type Switch_Column Switch to an End-Capped Column Check_Column_Type->Switch_Column No Check_Overload Dilute Sample and Re-inject Check_Column_Type->Check_Overload Yes Switch_Column->Check_Overload Overload_Improved Did Peak Shape Improve? Check_Overload->Overload_Improved System_Check Check for Dead Volume, Flush/Replace Column Overload_Improved->System_Check No Resolved Peak Tailing Resolved Overload_Improved->Resolved Yes System_Check->Resolved

Caption: A workflow diagram for systematically troubleshooting peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a problem for quantification?

Peak tailing can lead to inaccurate peak integration, as the tail of the peak may be difficult to distinguish from the baseline. This can result in underestimation of the peak area and, consequently, an inaccurate quantification of the analyte. It also reduces resolution between adjacent peaks.

Q2: I see peak tailing for all my analytes, not just this compound. What does this suggest?

If all peaks in your chromatogram exhibit tailing, it is likely a system-wide issue rather than a chemical interaction specific to one analyte.[5] The most common causes are problems with the column, such as a void at the inlet or a contaminated frit, or extra-column dead volume in the HPLC system.[5][10]

Q3: Can the sample solvent cause peak tailing?

Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q4: What are the typical HPLC conditions for this compound analysis?

Based on methods for similar parabens, a good starting point for this compound analysis would be:

Parameter Typical Condition
Column C18 or C8, end-capped (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile or Methanol and a buffered aqueous phase (pH 2.5-3.0)
Elution Isocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detection UV at approximately 254-258 nm[7][13]

Q5: What is the difference between peak tailing and peak fronting?

Peak tailing is when the back of the peak is elongated, while peak fronting is when the front of the peak is broader.[9] Peak fronting is often caused by column overload, poor sample solubility, or column collapse.[9]

References

Technical Support Center: Synthesis of sec-Butyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sec-Butyl 4-hydroxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 4-hydroxybenzoic acid with sec-butanol.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Fischer esterification is a common problem that can stem from several factors related to the reaction equilibrium, catalyst, and reactants.

    • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it's crucial to shift the equilibrium.

      • Solution: Increase the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzoic acid) is no longer visible. A typical reflux time is in the range of 4-12 hours.[1] Another effective strategy is to use a significant excess of one reactant, typically the less expensive one. In this case, using an excess of sec-butanol can help push the equilibrium towards the formation of the ester.[2][3][4]

    • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (Le Chatelier's principle), thereby reducing the yield.

      • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous reactants if possible. A Dean-Stark apparatus can be employed during reflux to physically remove water as it is formed, which is a highly effective method for driving the reaction to completion.[4][5]

    • Catalyst Issues: The acid catalyst (e.g., concentrated sulfuric acid) is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[6]

      • Solution: Ensure a sufficient amount of a fresh, high-purity acid catalyst is used. For sulfuric acid, this is typically a small, catalytic amount added carefully to the reaction mixture. If catalyst deactivation is suspected due to impurities in the reactants, consider using a fresh batch of reactants and catalyst.

    • Suboptimal Temperature: The reaction should be carried out at the reflux temperature of the alcohol.

      • Solution: Ensure the heating mantle or oil bath is set to a temperature that maintains a steady reflux of sec-butanol (boiling point: 99-100 °C).

Issue 2: Product Impurity (Multiple Spots on TLC)

  • Question: My final product shows multiple spots on the TLC plate, indicating impurities. What are the likely impurities and how can I purify my product?

  • Answer: Impurities in the final product are often unreacted starting materials or byproducts from side reactions.

    • Unreacted Starting Materials: The most common impurities are unreacted 4-hydroxybenzoic acid and sec-butanol.

      • Solution: During the workup, a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution is essential to remove any unreacted 4-hydroxybenzoic acid by converting it to its water-soluble sodium salt.[4] Excess sec-butanol can be removed by washing with water or brine and then by evaporation under reduced pressure.

    • Side Reactions: Although less common at optimal temperatures, side reactions can occur, especially if the reaction is overheated. With a secondary alcohol like sec-butanol, there is a potential for acid-catalyzed dehydration to form butenes.

      • Solution: Maintain the reaction at a controlled reflux temperature. Purification techniques like recrystallization or column chromatography are effective in removing byproducts. For this compound, which is a solid at room temperature (melting point ~60°C), recrystallization from a suitable solvent system is a practical purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of 4-hydroxybenzoic acid with sec-butanol?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 4-hydroxybenzoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack: The hydroxyl group of sec-butanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl group, yielding the final ester product, this compound.[3][5][6]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (4-hydroxybenzoic acid and sec-butanol) on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The reaction is generally considered complete when the spot corresponding to the limiting reactant (typically 4-hydroxybenzoic acid) is no longer visible.

Q3: What are the key parameters to control to maximize the yield?

A3: To maximize the yield of this compound, you should focus on:

  • Stoichiometry: Use an excess of sec-butanol.

  • Water Removal: Use a Dean-Stark apparatus or ensure anhydrous conditions.

  • Catalyst: Use an appropriate amount of a strong acid catalyst like H₂SO₄.

  • Temperature: Maintain a steady reflux.

  • Reaction Time: Monitor the reaction to completion using TLC.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline based on the principles of Fischer esterification.

Materials:

  • 4-hydroxybenzoic acid

  • sec-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), combine 4-hydroxybenzoic acid and an excess of sec-butanol (e.g., 3-5 molar equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of 4-hydroxybenzoic acid).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain it for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts.

  • Workup - Washing:

    • Wash the combined organic layer with saturated sodium bicarbonate solution to neutralize any unreacted sulfuric acid and remove unreacted 4-hydroxybenzoic acid. Be cautious as CO₂ gas will be evolved.

    • Wash the organic layer with water.

    • Wash the organic layer with brine to aid in the removal of water.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Expected Effect of Reaction Parameters on the Yield of this compound

ParameterConditionExpected Yield TrendRationale
Molar Ratio (sec-Butanol:Acid) 1:1ModerateEquilibrium limitation.
3:1HighExcess alcohol shifts equilibrium towards products.
5:1Very HighFurther shifts equilibrium, maximizing conversion.
Water Removal No water removalLowerProduct hydrolysis shifts equilibrium to reactants.
Dean-Stark trapHigherContinuous removal of water drives the reaction forward.
Reaction Time 2 hoursLow to ModerateInsufficient time for the reaction to reach completion.
8 hoursHighAllows the reaction to approach equilibrium.
16 hoursHighEnsures the reaction has reached completion.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis and Purification of this compound

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_isolation Isolation & Purification start Combine 4-Hydroxybenzoic Acid and sec-Butanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux (4-12h) add_catalyst->reflux cool Cool to RT reflux->cool extract Extract with Ether cool->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize or Column Chromatography evaporate->purify product Pure sec-Butyl 4-Hydroxybenzoate purify->product

Caption: Workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_time Was reaction time sufficient? (Monitor via TLC) start->check_time check_water Was water effectively removed? (e.g., Dean-Stark trap) check_time->check_water Yes increase_time Increase reaction time and continue to monitor. check_time->increase_time No check_catalyst Is the catalyst fresh and was it added correctly? check_water->check_catalyst Yes use_deanstark Use a Dean-Stark trap or ensure anhydrous conditions. check_water->use_deanstark No check_temp Was the reaction at a steady reflux temperature? check_catalyst->check_temp Yes fresh_catalyst Repeat with fresh catalyst. check_catalyst->fresh_catalyst No adjust_temp Adjust heating to maintain reflux. check_temp->adjust_temp No reevaluate Re-evaluate entire protocol. check_temp->reevaluate Yes

Caption: Decision tree for troubleshooting low yield.

References

Stability issues of sec-Butyl 4-hydroxybenzoate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with sec-Butyl 4-hydroxybenzoate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, like other parabens, is hydrolysis of the ester bond. This reaction is significantly influenced by the pH of the solution and is accelerated under alkaline conditions (pH > 7) and at elevated temperatures. The hydrolysis results in the formation of 4-hydroxybenzoic acid and sec-butanol.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: Aqueous solutions of parabens are most stable in the pH range of 3 to 6.[2][4] Within this range, solutions can be stable for extended periods at room temperature.[4] At a pH of 8 or higher, hydrolysis becomes more rapid.[2][3]

Q3: How does temperature affect the stability of this compound?

A3: Increased temperatures accelerate the rate of hydrolysis of this compound.[5] For long-term storage of aqueous solutions, refrigeration is recommended to minimize degradation.

Q4: What are the main degradation products of this compound that I should monitor?

A4: The principal degradation product resulting from hydrolysis is 4-hydroxybenzoic acid.[2][3] A stability-indicating analytical method, such as HPLC, should be able to separate this compound from 4-hydroxybenzoic acid.[6][7]

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: Parabens, in general, can interact with certain excipients. For instance, they can be adsorbed by some plastics, which may reduce the effective concentration in the solution.[3] Discoloration may also occur in the presence of iron.[3] It is crucial to assess the compatibility of this compound with other components in your formulation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound concentration over time in an aqueous solution. Alkaline Hydrolysis: The pH of your solution may be above 7, leading to the breakdown of the ester bond.- Measure the pH of your solution. - If the pH is > 7, adjust it to a range of 4-6 using a suitable buffer. - For future preparations, ensure the final pH is within the stable range.[2][3]
Elevated Storage Temperature: High temperatures accelerate the rate of hydrolysis.- Store your aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the degradation process.
Appearance of an unexpected peak in my HPLC chromatogram. Degradation: A new peak may correspond to the formation of 4-hydroxybenzoic acid.- Compare the retention time of the new peak with a standard of 4-hydroxybenzoic acid. - A stability-indicating HPLC method should be used to resolve the parent compound from its degradants.[6][7]
Cloudiness or precipitation in the solution. Low Solubility: this compound has limited water solubility, which can lead to precipitation, especially at higher concentrations or lower temperatures.- Consider the use of a co-solvent such as propylene glycol or ethanol to increase solubility. - Gently warm the solution to aid dissolution, but be mindful of potential degradation at high temperatures.
Microbial Contamination: The solution may be contaminated with microorganisms.- Prepare solutions using sterile techniques and sterile-filtered solvents. - Visually inspect the solution for any signs of microbial growth.
Discoloration of the solution. Presence of Iron: Parabens can form colored complexes in the presence of iron.- Ensure all glassware and reagents are free from iron contamination. - Consider using a chelating agent like EDTA if iron contamination is suspected.[3]

Quantitative Stability Data

Parameter Condition Observation Reference
pH Stability pH 3-6Aqueous solutions are stable for up to approximately 4 years at room temperature.
pH 8 or higherSubject to rapid hydrolysis.[2][3]
Thermal Stability AutoclavingAqueous solutions at pH 3-6 can be sterilized by autoclaving without significant decomposition.
Hydrolysis Rate pH 7Estimated half-life of 43 years for n-butylparaben.[1]
pH 8Estimated half-life of 4.3 years for n-butylparaben.[1]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is designed to separate and quantify this compound from its primary degradation product, 4-hydroxybenzoic acid.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a series of standard solutions of this compound and 4-hydroxybenzoic acid of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each compound.

    • Determine the concentration of this compound and any degradation product in the test samples by comparing their peak areas to the respective calibration curves.

Forced Degradation Study Protocol

To assess the stability-indicating nature of the analytical method and to understand the degradation pathways, a forced degradation study should be performed.

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature for a defined period (e.g., 24 hours).[2]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a defined period (e.g., 24 hours).[2]

  • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80 °C) for a defined period (e.g., 48 hours).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.[2]

After exposure to each stress condition, analyze the samples using the stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.

Visualizations

cluster_factors Factors Affecting Stability pH pH This compound Stability This compound Stability pH->this compound Stability Alkaline pH accelerates hydrolysis Temperature Temperature Temperature->this compound Stability Higher temp. increases degradation rate Light Light Light->this compound Stability Can induce photodegradation Excipients Excipients Excipients->this compound Stability Potential for interactions

Caption: Factors influencing the stability of this compound.

Start Start Prepare_Aqueous_Solution Prepare Aqueous Solution of This compound Start->Prepare_Aqueous_Solution Store_Under_Conditions Store Under Specific Conditions (pH, Temp, Light) Prepare_Aqueous_Solution->Store_Under_Conditions Sample_at_Timepoints Sample at Predetermined Timepoints Store_Under_Conditions->Sample_at_Timepoints HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_at_Timepoints->HPLC_Analysis Quantify Quantify this compound and Degradation Products HPLC_Analysis->Quantify Assess_Stability Assess Stability Profile Quantify->Assess_Stability End End Assess_Stability->End

Caption: Experimental workflow for a stability study of this compound.

References

Technical Support Center: Analysis of sec-Butyl 4-hydroxybenzoate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and quantification of sec-Butyl 4-hydroxybenzoate and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on data from structurally similar parabens, this compound is expected to degrade through three primary pathways:

  • Hydrolysis: The ester bond is susceptible to hydrolysis, particularly under alkaline (high pH) conditions, breaking down the molecule into p-hydroxybenzoic acid (PHBA) and sec-butanol.[1] This process is accelerated by increased temperatures.[1]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[1][2] While direct photolysis from sunlight can occur, the efficiency may be relatively low.[1]

  • Microbial/Enzymatic Degradation: Certain microorganisms contain esterases that can hydrolyze this compound, using it as a carbon source.[1][3][4]

Q2: What is the main degradation product of this compound?

A2: The primary and most common degradation product formed through hydrolysis is p-hydroxybenzoic acid (PHBA).[1][5] Other minor degradation products can be formed through oxidative or photolytic processes.[6]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in acidic to neutral aqueous solutions (pH 3-6).[1] As the pH increases above 7, and particularly at pH 8 or higher, the rate of hydrolysis significantly increases.[1]

Q4: What are the recommended storage conditions for this compound and its solutions?

A4:

  • Solid Material: Store in a well-closed container in a dry, well-ventilated place, protected from light.[1]

  • Stock Solutions: For analytical standards, it is recommended to store solutions refrigerated (e.g., <10°C) and protected from light by using amber vials.[1] For aqueous solutions, maintaining a pH between 3 and 6 will ensure optimal stability.[1]

Troubleshooting Guides

Issue 1: Loss of this compound concentration in stored samples.

This guide will help you identify the potential cause of degradation in your experimental samples.

G start Start: Loss of sec-Butyl 4-hydroxybenzoate Detected q1 Is the sample in an aqueous solution with pH > 7? start->q1 a1_yes Likely Cause: Alkaline Hydrolysis q1->a1_yes Yes q2 Has the sample been exposed to light for extended periods? q1->q2 No action1 Action: Adjust pH to 3-6. Store at a lower temperature. a1_yes->action1 end_node Problem Resolved action1->end_node a2_yes Likely Cause: Photodegradation q2->a2_yes Yes q3 Is the sample non-sterile or potentially contaminated? q2->q3 No action2 Action: Store samples in amber vials or protect from light. a2_yes->action2 action2->end_node a3_yes Likely Cause: Microbial Degradation q3->a3_yes Yes q3->end_node No action3 Action: Filter-sterilize the sample. Use a suitable antimicrobial agent. a3_yes->action3 action3->end_node

Caption: Troubleshooting workflow for sample degradation.

Issue 2: Poor separation or unexpected peaks in HPLC analysis.

Symptom Possible Cause Suggested Solution
Peak Tailing 1. Column degradation. 2. Active sites on packing material. 3. Mobile phase pH inappropriate for analyte.1. Replace the column. 2. Use a column with end-capping; add a competing base to the mobile phase. 3. Adjust mobile phase pH; for acidic compounds like PHBA, a lower pH (e.g., using 0.1% phosphoric acid) is often beneficial.[7]
Ghost Peaks 1. Contamination in the injector or column. 2. Impurities in the sample or mobile phase.1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and filter all samples and mobile phases.
Broad Peaks 1. Low column efficiency. 2. Large injection volume or high analyte concentration. 3. Extra-column volume.1. Replace the column. 2. Reduce injection volume or dilute the sample. 3. Check and minimize the length and diameter of tubing.
No Peaks 1. Detector issue (e.g., lamp off). 2. No sample injected. 3. Incorrect mobile phase composition.1. Check detector settings and lamp status. 2. Verify autosampler or manual injection process. 3. Prepare fresh mobile phase and ensure correct composition.

Degradation Data Summary

The following table summarizes typical conditions used for forced degradation studies of parabens, which can be adapted for this compound.

Stress Condition Reagent/Condition Typical Duration Primary Degradation Product
Acid Hydrolysis 0.1 N HCl24 hours at room temperaturep-Hydroxybenzoic Acid (PHBA)[1]
Base Hydrolysis 0.1 N NaOH24 hours at room temperaturep-Hydroxybenzoic Acid (PHBA)[1][5]
Oxidation 3% Hydrogen Peroxide (H₂O₂)30 minutes at room temperatureOxidized derivatives[1][6]
Thermal Degradation 60°C10 daysp-Hydroxybenzoic Acid (PHBA)[1][5]
Photodegradation UV light at 254 nmVariesPhotolytic byproducts[1][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for an HPLC method capable of separating this compound from its primary degradation product, p-hydroxybenzoic acid.[1][5][7]

  • Chromatographic System:

    • Column: Waters Cortecs C18 (2.7 µm, 4.6 × 150 mm) or equivalent.[7]

    • Mobile Phase A: 0.1% orthophosphoric acid in purified water.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from a higher aqueous composition to a higher organic composition will likely be needed to separate the more polar PHBA from the less polar this compound. An example could be starting with 90% A and transitioning to 50% A over 10 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.[5][7]

    • Column Temperature: 35°C.[7]

    • UV Detection: 254 nm.[5][7]

    • Injection Volume: 10 µL.[7]

  • Procedure:

    • Prepare and degas the mobile phase.

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Prepare standard solutions of this compound and p-hydroxybenzoic acid in the mobile phase or a suitable solvent like acetonitrile.

    • Prepare test samples, ensuring they are filtered through a 0.45 µm syringe filter before injection.

    • Inject the standards and samples and record the chromatograms.

    • Identify and quantify the peaks based on the retention times of the standards.

Protocol 2: Forced Degradation Study

This protocol outlines how to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of the analytical method.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Keep at room temperature for 24 hours.[1]

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.[1]

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 30 minutes.[1]

    • Thermal Degradation: Place a vial of the solution in an oven at 60°C for 10 days.[1]

    • Photodegradation: Expose a vial of the solution to UV light at 254 nm.[1]

  • Analysis: After the specified duration, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze using the validated HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

Visualizations

G cluster_0 Degradation Pathways parent This compound phba p-Hydroxybenzoic Acid (PHBA) parent->phba Hydrolysis (H₂O) pH > 7, Heat butanol sec-Butanol parent->butanol Hydrolysis (H₂O) pH > 7, Heat photo_products Photodegradation Products parent->photo_products Photodegradation (UV Light) oxidative_products Oxidative Products parent->oxidative_products Oxidation (e.g., H₂O₂)

Caption: Degradation pathways of this compound.

References

Technical Support Center: Optimizing Esterification of sec-Butyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sec-Butyl 4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 4-hydroxybenzoic acid with sec-butanol.[1] The reaction is an equilibrium process, and therefore, reaction conditions are optimized to favor the formation of the ester product.[2]

Q2: Why is an acid catalyst necessary for this reaction?

The esterification of a carboxylic acid with an alcohol is inherently slow. An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial to accelerate the reaction. The catalyst protonates the carbonyl oxygen of the 4-hydroxybenzoic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of sec-butanol.[3]

Q3: What are the typical reaction conditions for the synthesis of this compound?

Typical conditions involve heating a mixture of 4-hydroxybenzoic acid, an excess of sec-butanol, and a catalytic amount of a strong acid under reflux. The reaction temperature is generally kept at the boiling point of the alcohol to ensure a reasonable reaction rate. To drive the equilibrium towards the product, an excess of the alcohol is often used, and in some setups, the water byproduct is removed as it forms.[2][4]

Q4: How can I monitor the progress of the esterification reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[5] By taking small aliquots of the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting materials (4-hydroxybenzoic acid and sec-butanol), you can visualize the consumption of the reactants and the formation of the this compound product. The reaction is considered complete when the limiting reactant spot disappears or no further increase in the product spot is observed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old or have absorbed moisture, reducing its effectiveness. 2. Insufficient Heating: The reaction temperature may be too low, resulting in a very slow reaction rate. 3. Water in the Reaction Mixture: The presence of water, either from wet reagents or glassware, can shift the equilibrium back towards the reactants.[2] 4. Steric Hindrance: sec-Butanol is a secondary alcohol and is sterically more hindered than a primary alcohol like n-butanol, which can lead to a slower reaction rate and lower equilibrium conversion.[4]1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. 2. Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for sec-butanol (approx. 99-100°C). 3. Use Dry Conditions: Use anhydrous reagents and dry glassware. Consider using a Dean-Stark apparatus to remove water as it forms.[2] 4. Increase Reaction Time/Use Excess Alcohol: Allow for a longer reaction time (e.g., 8-12 hours) and use a larger excess of sec-butanol to drive the equilibrium forward.
Product is a Dark Color or Contains Impurities 1. Side Reactions: At high temperatures, sec-butanol can undergo acid-catalyzed dehydration to form butenes. These alkenes can then polymerize to form dark, tarry substances. 2. Oxidation: The phenolic hydroxyl group of 4-hydroxybenzoic acid or the product can be susceptible to oxidation, especially at high temperatures in the presence of air.1. Control Temperature: Maintain a steady reflux temperature and avoid excessive heating. 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purification: The colored impurities can often be removed during the work-up and purification steps (see Experimental Protocols).
Difficulty in Isolating the Product 1. Incomplete Reaction: If a significant amount of unreacted 4-hydroxybenzoic acid remains, it can complicate the isolation of the ester. 2. Emulsion Formation during Work-up: The presence of unreacted starting materials and byproducts can lead to the formation of emulsions during the aqueous work-up.1. Ensure Reaction Completion: Monitor the reaction by TLC to ensure the starting material is consumed. 2. Proper Work-up: During the work-up, use a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted 4-hydroxybenzoic acid. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
Product Contaminated with Starting Material 1. Insufficient Purification: The purification steps may not have been sufficient to remove all unreacted 4-hydroxybenzoic acid or sec-butanol. 2. Inefficient Extraction: The extraction process during the work-up may not have completely removed the unreacted acid.1. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a pure product. 2. Thorough Washing: Ensure thorough washing of the organic layer with sodium bicarbonate solution and water during the work-up.

Data Presentation

Table 1: Recommended Reaction Parameters for this compound Synthesis

ParameterRecommended Range/ValueRationale
Reactant Molar Ratio (4-hydroxybenzoic acid : sec-butanol)1 : 3 to 1 : 5An excess of the alcohol is used to shift the reaction equilibrium towards the formation of the ester.[2]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH)Strong acid catalysts are required to achieve a reasonable reaction rate.
Catalyst Concentration 1-5 mol% relative to the limiting reactant (4-hydroxybenzoic acid)A catalytic amount is sufficient; excessive catalyst can promote side reactions like dehydration of the alcohol.
Reaction Temperature Reflux (approx. 99-100°C)The reaction is typically carried out at the boiling point of the alcohol to ensure a sufficient reaction rate.
Reaction Time 8 - 12 hoursLonger reaction times are generally required for secondary alcohols compared to primary alcohols due to increased steric hindrance.[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 4-hydroxybenzoic acid

  • sec-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-hydroxybenzoic acid and sec-butanol in a 1:4 molar ratio.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 mol% relative to the 4-hydroxybenzoic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 8-10 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of diethyl ether and wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted 4-hydroxybenzoic acid). Repeat this wash until no more gas evolution is observed.

      • Water.

      • Saturated brine solution.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess sec-butanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound as a white solid.

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants (4-Hydroxybenzoic Acid, sec-Butanol, H₂SO₄) reflux 2. Heat to Reflux (8-12 hours) reactants->reflux cool 3. Cool Reaction Mixture reflux->cool extract 4. Extraction & Washing (Ether, NaHCO₃, H₂O, Brine) cool->extract dry 5. Dry Organic Layer (MgSO₄) extract->dry evaporate 6. Solvent Evaporation dry->evaporate recrystallize 7. Recrystallization evaporate->recrystallize product product recrystallize->product Pure sec-Butyl 4-hydroxybenzoate

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Reactions (e.g., Dehydration) start->cause2 Yes cause3 Equilibrium Limitation start->cause3 Yes solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature (with caution) cause1->solution1b solution2 Optimize Catalyst Concentration cause2->solution2 solution3a Use Excess Alcohol cause3->solution3a solution3b Remove Water (Dean-Stark) cause3->solution3b end Improved Yield solution1a->end solution1b->end solution2->end solution3a->end solution3b->end

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Resolving matrix effects in LC-MS/MS analysis of sec-Butyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of sec-Butyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate the challenges posed by matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest (this compound). Matrix effects are the alteration of your analyte's ionization efficiency by these co-eluting components in the mass spectrometer's ion source.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[2][3] Complex matrices such as plasma, serum, food products, and cosmetics are particularly prone to causing significant matrix effects.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The most common and direct method is the post-extraction addition (or post-extraction spike) analysis.[1][4][5] This experiment quantitatively evaluates the extent of matrix effects.[4][6] The process involves comparing the peak area of the analyte in a standard solution (prepared in a clean solvent) to the peak area of the analyte spiked into a blank matrix extract (a sample processed through the entire sample preparation procedure without the analyte present).[1][7] A significant difference between these two responses indicates the presence of matrix effects.[8]

The Matrix Effect (ME %) can be calculated using the following formula:

ME (%) = (B / A) * 100

Where:

  • A = Peak response of the analyte in a neat (clean) solvent.

  • B = Peak response of the analyte spiked into a pre-extracted blank matrix sample.

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[8]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard and most effective technique for correcting matrix effects.[1][9] A SIL-IS, such as ¹³C₆- or D₄-labeled this compound, is chemically identical to the analyte and will co-elute, meaning it experiences the same degree of ion suppression or enhancement.[9][10] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects can be effectively normalized, leading to highly accurate and precise results.[3][9][11]

Troubleshooting Guide

Problem: My signal intensity for this compound is low, inconsistent, and reproducibility is poor.

This is a classic sign of ion suppression due to matrix effects. Follow this workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Problem: Low & Inconsistent Signal check_me Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->check_me me_present Is ME Significant? (e.g., <85% or >115%) check_me->me_present no_me No Significant ME. Investigate other causes: - Instrument Performance - Standard Degradation me_present->no_me No implement_is Step 2: Implement Gold Standard Use a Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->implement_is Yes no_is SIL-IS Not Available? implement_is->no_is improve_cleanup Step 3: Improve Sample Cleanup Remove interfering matrix components no_is->improve_cleanup Yes end_is Solution: Accurate quantification achieved no_is->end_is No, SIL-IS used cleanup_options Select a Method: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) improve_cleanup->cleanup_options use_cal Step 4: Use Matrix-Matched Calibration Prepare calibrants in blank matrix extract to mimic sample effect improve_cleanup->use_cal Can be used in combination or as an alternative end_cleanup Solution: Reduced ME, improved signal cleanup_options->end_cleanup end_cal Solution: Compensates for consistent ME use_cal->end_cal

Caption: Troubleshooting workflow for low and inconsistent LC-MS/MS signals.
Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol details the post-extraction addition method to calculate the Matrix Effect (ME%).

  • Prepare a Blank Matrix Extract: Select a sample matrix (e.g., plasma, cream, water) that is free of this compound. Process this "blank" sample using your entire sample preparation workflow (e.g., extraction, evaporation, reconstitution).

  • Prepare Solution A (Neat Solvent Standard): Spike a known concentration of this compound into the clean reconstitution solvent (e.g., 50 ng/mL in 50:50 acetonitrile:water).

  • Prepare Solution B (Post-Spiked Matrix Extract): Take the processed blank matrix extract from Step 1 and spike it with the same concentration of this compound as Solution A (e.g., 50 ng/mL).

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for the analyte.

  • Calculation: Use the formula ME (%) = (Peak Area of Solution B / Peak Area of Solution A) * 100 to determine the matrix effect.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing interfering matrix components before LC-MS/MS analysis.[12][13] Polymeric reversed-phase cartridges (e.g., Oasis HLB) are often effective for compounds like parabens.

SPE_Workflow start Start: Sample + SIL-IS condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Remove polar interferences) (e.g., 5% Methanol in Water) load->wash elute 5. Elute Analyte (e.g., Acetonitrile/Methanol) wash->elute end Evaporate & Reconstitute for LC-MS/MS Analysis elute->end

Caption: General workflow for Solid-Phase Extraction (SPE) sample cleanup.

Detailed Steps:

  • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 mL of HPLC-grade water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 mL of a weak solvent (e.g., 5% methanol in water) to wash away highly polar, interfering compounds while retaining this compound.

  • Elution: Elute the analyte and internal standard using a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.

Data Presentation: Comparison of Mitigation Strategies

The choice of sample preparation method is critical for reducing matrix effects.[13] More rigorous cleanup methods generally yield cleaner extracts and thus, less ion suppression.

Mitigation Strategy Principle Typical Matrix Effect (%) Pros Cons
Dilute-and-Shoot Sample is simply diluted with solvent before injection.20 - 70%Fast, simple, inexpensive.High potential for significant matrix effects; can reduce sensitivity below LLOQ.[1]
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).40 - 80%Relatively simple and fast.Ineffective at removing other interferences like phospholipids, leading to significant matrix effects.[13]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.75 - 105%Can provide very clean extracts.[13]Can be labor-intensive; analyte recovery can be low for certain compounds.[13]
Solid-Phase Extraction (SPE) Analyte is selectively isolated from the matrix using a solid sorbent.85 - 110%Highly effective at removing interferences; provides clean extracts and good recovery.[13][14]More complex and costly than other methods.
Matrix-Matched Calibrants Calibration standards are prepared in a blank matrix extract.N/A (Compensates)Compensates for consistent matrix effects across samples.[3]Requires a reliable source of blank matrix; does not correct for sample-to-sample variability.
Stable Isotope-Labeled IS A labeled analog of the analyte is added to every sample and standard.N/A (Corrects)The most robust method; corrects for matrix effects and variations in recovery.[9][11][15]Can be expensive; synthesis of specific standards may be required.[1]

References

Common impurities in commercial sec-Butyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the common impurities found in commercial sec-Butyl 4-hydroxybenzoate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the quality and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in commercial this compound typically arise from the manufacturing process and subsequent storage. These include:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid and sec-butanol may be present in residual amounts from the esterification synthesis process.

  • Related Substances: Other parabens, such as propylparaben, may be present due to cross-contamination during manufacturing. The United States Pharmacopeia (USP) sets a limit for related substances at not more than 0.5%.[1]

  • Degradation Products: The primary degradation product is p-hydroxybenzoic acid, formed by the hydrolysis of the ester bond. This degradation can be accelerated by alkaline conditions (pH > 7) and exposure to light.[2]

Q2: What are the typical concentration ranges for these impurities?

A2: While exact concentrations can vary between manufacturers and batches, below are the generally accepted limits and typical findings for impurities in this compound.

ImpurityTypical Specification/LimitNotes
4-Hydroxybenzoic Acid ≤ 0.5%The primary degradation product. Levels can increase with improper storage (high pH, light exposure).
sec-Butanol Not typically specifiedAs a residual solvent, its levels are generally controlled by manufacturing processes to be very low.
Related Substances (e.g., other parabens) ≤ 0.5%As per USP guidelines for butylparaben, this indicates the presence of other paraben esters.[1]
Sulphated Ash ≤ 0.1%Indicates the level of inorganic impurities.[2]
Acidity Requires ≤ 0.1 mL of 0.1 M NaOH for neutralizationIndicates the presence of acidic impurities, primarily 4-hydroxybenzoic acid.[2]

Q3: How can impurities in this compound affect my experiments?

A3: The presence of impurities can have several adverse effects on your research and product development:

  • Reduced Purity and Potency: Impurities lower the concentration of the active this compound, potentially affecting its efficacy as a preservative or its performance in chemical reactions.

  • Altered Physicochemical Properties: Impurities can affect the melting point, solubility, and crystal structure of the compound. This can lead to issues in formulation, such as cloudiness in solutions or problems with crystallization.

  • Impact on Biological Assays: Unreacted starting materials or degradation products may have their own biological activities, which could interfere with the results of in vitro and in vivo studies. For example, some parabens are suspected of having endocrine-disrupting properties.[3]

  • Formulation Instability: The presence of acidic impurities like 4-hydroxybenzoic acid can alter the pH of a formulation, potentially leading to the degradation of other components.

Troubleshooting Guides

This section provides solutions to common problems that may be caused by impurities in this compound.

Issue 1: Cloudiness or Precipitation in a this compound Solution

Possible Cause:

  • Microbial Contamination: The solution may not be sterile, leading to microbial growth.

  • Precipitation of the Compound: The concentration of this compound may be too high for the solvent, or the temperature may be too low, causing it to precipitate out of the solution.

  • Presence of Insoluble Impurities: Some impurities may have lower solubility than the main compound.

Troubleshooting Steps:

start Cloudy or Precipitated Solution q1 Is the solution intended to be sterile? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Action: Discard the solution and prepare a fresh, sterile stock using aseptic techniques. Consider filter sterilization. a1_yes->sol1 q2 Is the concentration high or the temperature low? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Action: Gently warm the solution to redissolve the precipitate. If unsuccessful, prepare a new solution at a lower concentration. a2_yes->sol2 end_node If the issue persists, consider analyzing the purity of the this compound lot for insoluble impurities. a2_no->end_node

Caption: Troubleshooting workflow for a cloudy solution.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause:

  • Variable Impurity Profile: Different batches of this compound may have varying levels of impurities, leading to inconsistent biological effects.

  • Bioactivity of Impurities: Impurities such as 4-hydroxybenzoic acid or other parabens may have their own biological activities that are interfering with the assay.

Troubleshooting Steps:

start Inconsistent Assay Results q1 Are you using different batches of this compound? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Action: Analyze the impurity profile of each batch using HPLC. If profiles differ significantly, use a single, well-characterized batch for all experiments. a1_yes->sol1 q2 Have you tested the effect of potential impurities in your assay? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end_node If the problem continues, consider further purification of the this compound or sourcing a higher purity grade. a2_yes->end_node sol2 Action: Run control experiments with the main potential impurities (e.g., 4-hydroxybenzoic acid) to determine their individual effects on the assay. a2_no->sol2

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 3: Difficulty with Crystallization

Possible Cause:

  • Presence of Impurities: High levels of impurities can inhibit crystal formation or lead to the formation of an oil instead of a solid.

  • Incorrect Solvent System: The chosen solvent may not be ideal for the crystallization of this compound.

  • Supersaturation Issues: The solution may not be sufficiently supersaturated, or it may be cooling too quickly.

Troubleshooting Steps:

start Crystallization Problems q1 Is the crude material of low purity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Action: Purify the crude material first, for example, by passing it through a silica plug. Consider adding a charcoal step to remove colored impurities. a1_yes->sol1 q2 Is the solution clear and not forming crystals upon cooling? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Action: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. a2_yes->sol2 q3 Is the crystallization happening too quickly? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Action: Re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly. a3_yes->sol3 end_node If issues persist, experiment with different crystallization solvents or solvent mixtures. a3_no->end_node

Caption: Troubleshooting workflow for crystallization issues.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound and its Impurities

This protocol provides a general method for the separation and quantification of this compound and its common impurity, 4-hydroxybenzoic acid.

1. Materials and Reagents:

  • This compound reference standard

  • 4-hydroxybenzoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Accurately weigh and dissolve this compound and 4-hydroxybenzoic acid in the mobile phase to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve for each compound.

  • Inject the sample solution.

  • Identify the peaks based on the retention times of the standards.

  • Quantify the amount of this compound and 4-hydroxybenzoic acid in the sample using the calibration curves.

5. System Suitability:

  • The resolution between the this compound and 4-hydroxybenzoic acid peaks should be greater than 2.0.

  • The tailing factor for each peak should be less than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

Workflow for HPLC Analysis:

prep Prepare Mobile Phase, Standards, and Sample equilibrate Equilibrate HPLC System prep->equilibrate inject_std Inject Standard Solutions and Generate Calibration Curve equilibrate->inject_std inject_sample Inject Sample Solution inject_std->inject_sample analyze Identify and Quantify Peaks inject_sample->analyze suitability Perform System Suitability Checks analyze->suitability

Caption: Experimental workflow for HPLC analysis.

References

Technical Support Center: Formulation Stability of sec-Butyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for formulation development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of sec-Butyl 4-hydroxybenzoate in their formulations.

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses common issues encountered during the formulation of products containing this compound, focusing on preventing its hydrolytic degradation.

Issue: Rapid degradation of this compound observed during stability studies.

Possible Causes and Solutions:

  • High pH of the Formulation: Alkaline conditions significantly accelerate the hydrolysis of esters like this compound.

    • Troubleshooting Steps:

      • Measure the pH of your formulation.

      • If the pH is above 8, adjust it to a more acidic or neutral range. Parabens are generally more stable at a pH between 4 and 8.[1]

      • Use a suitable buffering agent to maintain the pH within the optimal range.

  • Elevated Storage or Processing Temperature: High temperatures increase the rate of chemical reactions, including hydrolysis.[1]

    • Troubleshooting Steps:

      • Review the manufacturing process for any steps involving high temperatures that could be optimized.

      • Ensure the formulation is stored at controlled room temperature or under refrigeration, as specified by stability protocols.

  • Presence of Water: Water is a key reactant in the hydrolysis of esters.

    • Troubleshooting Steps:

      • For liquid formulations, minimize the water content if the product allows. Consider using co-solvents or a non-aqueous vehicle.

      • For solid dosage forms, protect the formulation from atmospheric moisture by using appropriate packaging, such as blister packs or containers with desiccants.

Issue: Inconsistent stability results between different batches of the same formulation.

Possible Causes and Solutions:

  • Variability in Formulation pH: Small differences in the pH of different batches can lead to significant variations in the stability of this compound.

    • Troubleshooting Steps:

      • Implement strict pH monitoring and control during the manufacturing process.

      • Ensure the buffering capacity of the system is sufficient to maintain the desired pH.

  • Raw Material Quality: The purity of this compound and other excipients can impact stability.

    • Troubleshooting Steps:

      • Qualify all raw material suppliers and ensure consistent quality of incoming materials.

      • Test raw materials for impurities that might catalyze degradation.

Issue: Appearance of unknown peaks in HPLC chromatograms during stability analysis.

Possible Causes and Solutions:

  • Hydrolytic Degradation Product: The primary degradation product of this compound hydrolysis is 4-hydroxybenzoic acid.

    • Troubleshooting Steps:

      • Confirm the identity of the peak by comparing its retention time with a 4-hydroxybenzoic acid standard.

      • Mass spectrometry (MS) can be used for definitive identification.

  • Interaction with Excipients: this compound or its degradation products may react with other components in the formulation.

    • Troubleshooting Steps:

      • Conduct compatibility studies with individual excipients to identify any potential interactions.

      • Forced degradation studies can help to identify potential degradation pathways and products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous formulations?

A1: The primary degradation pathway for this compound, an ester, is hydrolysis. In this reaction, the ester bond is cleaved by water, resulting in the formation of 4-hydroxybenzoic acid and sec-butanol. This reaction is typically catalyzed by either acid or base, with base-catalyzed hydrolysis being significantly faster.[2][3]

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: Parabens, including this compound, are most stable in acidic to neutral pH environments. The optimal pH range for stability is generally considered to be between 4 and 8.[1] Above pH 8, the rate of hydrolysis increases significantly.

Q3: How does temperature affect the stability of this compound?

A3: Temperature has a significant impact on the stability of this compound. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis, leading to faster degradation of the compound.[1] Therefore, it is crucial to control the temperature during manufacturing and storage.

Q4: Are there any formulation strategies to minimize hydrolysis?

A4: Yes, several strategies can be employed to minimize the hydrolysis of this compound:

  • pH Control: Maintaining the pH of the formulation within the optimal range of 4-8.[1]

  • Solvent Selection: In liquid formulations, reducing the water content by using co-solvents such as propylene glycol or ethanol can slow down hydrolysis.

  • Moisture Protection: For solid formulations, protecting the product from moisture is critical. This can be achieved through the use of low-moisture excipients and appropriate packaging.

  • Use of Stabilizers: Incorporating antioxidants or chelating agents can sometimes help to improve the overall stability of the formulation, although their direct effect on preventing hydrolysis may be limited.[4]

Data Presentation

The following table summarizes the effect of pH on the hydrolysis rate of butylparaben, which serves as a close structural analog to this compound. The data illustrates the significant increase in the rate of hydrolysis in alkaline conditions.

Table 1: First-Order Rate Constants and Half-Lives for Butylparaben Hydrolysis in 0.1M Phosphate Buffer at 25°C

pHRate Constant (k) in year⁻¹Half-Life (t½) in years
2.750.04615.1
5.110.04615.1
6.960.1156.0
8.241.040.67
9.167.950.087

Data extrapolated from studies conducted at elevated temperatures.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for the Analysis of this compound and its Primary Degradant, 4-hydroxybenzoic acid.

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its primary hydrolysis product, 4-hydroxybenzoic acid, in a pharmaceutical formulation.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • This compound reference standard.

  • 4-hydroxybenzoic acid reference standard.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid or other suitable acid for pH adjustment.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase acidified with phosphoric acid to a pH of approximately 3.0. The exact ratio may need to be optimized for specific formulations.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Preparation of Standard Solutions:

  • Standard Stock Solution of this compound: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Standard Stock Solution of 4-hydroxybenzoic acid: Accurately weigh about 25 mg of 4-hydroxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 100 µg/mL for this compound and an appropriate concentration for 4-hydroxybenzoic acid based on expected degradation levels.

4. Preparation of Sample Solution:

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the working standard solution and the sample solution into the HPLC system.

  • Identify the peaks of this compound and 4-hydroxybenzoic acid based on their retention times compared to the standards.

  • Quantify the amount of this compound and 4-hydroxybenzoic acid in the sample by comparing the peak areas with those of the working standard solution.

6. System Suitability:

  • Perform system suitability tests by injecting the working standard solution multiple times. The relative standard deviation (RSD) for the peak areas should be less than 2.0%. The tailing factor for the peaks should be less than 2.0, and the theoretical plates should be greater than 2000.

Mandatory Visualization

HydrolysisMechanism cluster_reactants Reactants cluster_conditions Catalytic Conditions cluster_products Products secButyl This compound PHBA 4-hydroxybenzoic acid secButyl->PHBA Hydrolysis secButanol sec-Butanol secButyl->secButanol Water Water (H₂O) Water->PHBA Water->secButanol High_pH High pH (OH⁻) High_pH->PHBA accelerates High_pH->secButanol High_Temp High Temperature High_Temp->PHBA accelerates High_Temp->secButanol

Caption: Hydrolysis of this compound.

TroubleshootingWorkflow start Start: Degradation Observed check_pH Is formulation pH > 8? start->check_pH adjust_pH Action: Adjust pH to 4-8 and add buffer check_pH->adjust_pH Yes check_temp High processing or storage temperature? check_pH->check_temp No adjust_pH->check_temp control_temp Action: Optimize process and control storage temperature check_temp->control_temp Yes check_water Is it an aqueous formulation? check_temp->check_water No control_temp->check_water reduce_water Action: Consider non-aqueous vehicle or co-solvents check_water->reduce_water Yes protect_solid Action: Use moisture-resistant packaging for solid forms check_water->protect_solid No (Solid) end End: Stability Improved reduce_water->end protect_solid->end

Caption: Troubleshooting workflow for hydrolysis.

PreventiveStrategies cluster_formulation Formulation Design cluster_process Process & Storage center Preventing Hydrolysis of This compound pH_Control pH Control (4-8) center->pH_Control Solvent Solvent System (Low Water Content) center->Solvent Excipients Excipient Selection (Low Moisture) center->Excipients Temp_Control Temperature Control center->Temp_Control Packaging Moisture-Protective Packaging center->Packaging

Caption: Strategies to prevent hydrolysis.

References

Technical Support Center: Enhancing sec-Butylparaben Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The quantitative data and some protocols provided in this guide are based on studies conducted with n-butylparaben. Due to structural similarities, the solubility characteristics are expected to be comparable to sec-butylparaben, but empirical verification for your specific application is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a sec-Butylparaben stock solution?

A1: For high-concentration stock solutions, organic solvents are required due to the very low water solubility of butylparaben.[1][2] The most common and effective solvents are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[3][4] Ethanol is often preferred for cell-based assays as it can be less toxic than DMSO at similar final concentrations.[5]

Q2: My sec-Butylparaben precipitated after I added it to my cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous media is a common problem.[6] This typically happens when the final concentration of sec-butylparaben exceeds its solubility limit in the medium. To resolve this, you can:

  • Lower the Final Concentration: This is the most straightforward solution. Determine the highest concentration that remains in solution.

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, intermediate dilutions.

  • Add Stock to Media Slowly: Add the stock solution dropwise into the vortexing or stirring culture medium to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.[5]

  • Gently Warm the Medium: Pre-warming the aqueous medium to 37°C can sometimes help keep the compound in solution, but be cautious as elevated temperatures can also speed up degradation, especially at alkaline pH.[6][7]

Q3: What is the maximum concentration of sec-Butylparaben I can use in my aqueous assay buffer?

A3: The maximum aqueous concentration is very low. The solubility of n-butylparaben in water is reported to be less than 0.1 g/100 mL (or <1 mg/mL) at 17°C.[3][4] The final concentration in your assay will also be limited by the tolerance of your in vitro system to the organic solvent used for the stock solution (e.g., typically ≤0.5% DMSO or ethanol for many cell lines).

Q4: How does pH affect the stability and solubility of sec-Butylparaben in my experiments?

A4: pH is a critical factor for stability. Butylparaben is most stable in aqueous solutions with a pH range of 3-6.[7][8] In alkaline conditions (pH 8 and above), it is subject to rapid hydrolysis, where the ester bond is broken down, rendering the compound inactive.[7] Therefore, for experiments in typical cell culture media (pH ~7.2-7.4), it is best to prepare working solutions fresh and use them promptly.

Q5: How should I store my sec-Butylparaben stock solution?

A5: Butylparaben powder should be stored in a well-closed container in a cool, dry place.[8] Stock solutions prepared in organic solvents like ethanol or DMSO are stable and should be stored at 2-8°C, protected from light.[4][5] Aqueous solutions are significantly less stable, especially at neutral to alkaline pH.[7][8]

Quantitative Solubility Data

The solubility of butylparaben is highly dependent on the solvent and temperature. It is readily soluble in many common organic solvents, with solubility increasing at higher temperatures.[9][10]

Table 1: Mole Fraction Solubility of Butylparaben in Various Organic Solvents [9]

Temperature (°C)MethanolEthanolPropanolAcetoneEthyl AcetateAcetonitrile
10 0.2010.2350.2980.4010.2580.119
20 0.2650.3060.3810.4890.3310.165
30 0.3440.3920.4780.5840.4180.224
40 0.4410.4930.5860.6810.5210.301
50 0.5560.6100.7010.7780.6390.401

Table 2: Mass Fraction (g/g) Solubility of Butylparaben in Various Organic Solvents [9]

Temperature (°C)MethanolEthanolPropanolAcetoneEthyl AcetateAcetonitrile
10 0.5980.6410.6430.7710.5920.381
20 0.6830.7180.7180.8300.6720.463
30 0.7700.7930.7890.8830.7530.558
40 0.8520.8600.8520.9270.8320.662
50 0.9250.9160.9060.9610.9020.768

Detailed Experimental Protocols

Protocol 1: Preparation of a 100 mM High-Concentration Stock Solution in Ethanol

This protocol provides a method for creating a sterile, high-concentration stock solution suitable for dilution into aqueous buffers and cell culture media.

Materials:

  • sec-Butylparaben powder (MW: 194.23 g/mol )

  • Absolute Ethanol (100%), sterile

  • Sterile 15 mL or 50 mL conical tubes

  • Analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and sterile syringe

Procedure:

  • Work in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weigh sec-Butylparaben: Accurately weigh 194.23 mg of sec-butylparaben powder for a 10 mL final volume of a 100 mM stock solution.

  • Initial Dissolution: Aseptically transfer the weighed powder into a sterile conical tube. Add approximately 8 mL of sterile 100% ethanol.

  • Ensure Complete Dissolution: Cap the tube tightly and vortex vigorously until all the powder is completely dissolved. The solution should be clear.

  • Adjust to Final Volume: Carefully add sterile 100% ethanol to reach the final desired volume of 10 mL. Invert the tube several times to mix thoroughly.

  • Filter Sterilize: For cell culture applications, it is critical to ensure the stock solution is sterile. Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new, sterile, and clearly labeled container.

  • Storage: Store the final stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol describes the critical step of diluting the organic stock solution into your final aqueous assay buffer or cell culture medium.

Procedure:

  • Pre-warm the Medium: If compatible with your experiment, warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C). This can slightly increase the solubility limit.

  • Calculate Dilution: Determine the volume of stock solution needed for your final concentration. Ensure the final concentration of the organic solvent (e.g., ethanol) is below the toxic threshold for your assay (typically <0.5%).

  • Vortex During Addition: While gently vortexing or swirling the aqueous medium, add the calculated volume of the stock solution drop-by-drop. This rapid dispersion is key to preventing precipitation.[5]

  • Visual Inspection: After addition, visually inspect the solution against a light source to ensure no precipitate has formed. The solution should remain clear.

  • Use Promptly: Due to the risk of hydrolysis at neutral or alkaline pH, it is best to use the freshly prepared working solutions as soon as possible.[7]

Troubleshooting Guide

Issue 1: Precipitation Upon Dilution into Aqueous Buffer/Medium
Potential CauseRecommended Action
Final concentration exceeds aqueous solubility limit. Decrease the final concentration of sec-butylparaben. Perform a solubility test to determine the maximum achievable concentration in your specific medium.
"Solvent Shock" - Rapid change in solvent polarity causes the compound to crash out of solution.Add the stock solution very slowly into the vortexing aqueous medium.[5] Consider a two-step dilution: first dilute the stock into a small volume of medium, then add this intermediate dilution to the final volume.
Low Temperature of Aqueous Medium. Pre-warm the aqueous medium to 37°C before adding the stock solution.[6]
Interaction with Media Components. If using serum, add the sec-butylparaben solution to the serum-free basal medium first, then add the serum.
Issue 2: Stock Solution Appears Cloudy or Contains Particulates
Potential CauseRecommended Action
Microbial Contamination. Discard the solution immediately. Prepare a fresh stock using aseptic techniques and filter-sterilize the final solution.
Chemical Precipitation. The concentration may be too high for the storage temperature (2-8°C). Gently warm the solution to room temperature to see if it redissolves. If not, prepare a new, slightly less concentrated stock solution.
Chemical Degradation (Hydrolysis). This is unlikely in an organic solvent stock but can occur if water is present or if stored improperly. If degradation is suspected, prepare a fresh stock.

Visualizations

Key Factors Affecting Solubility

The solubility of sec-butylparaben is not a single value but is influenced by a combination of physicochemical factors. Understanding these relationships is crucial for successful experimental design.

cluster_factors Influencing Factors Solvent Solvent Choice (Polarity) Solubility sec-Butylparaben Solubility Solvent->Solubility 'Like dissolves like' Temp Temperature Temp->Solubility Solubility increases with temp pH pH (Aqueous) (Stability) pH->Solubility Affects stability, not just solubility Enhancers Solubility Enhancers (e.g., Cyclodextrins) Enhancers->Solubility Increases aqueous solubility start Precipitate Observed in Aqueous Working Solution q1 Is stock solution clear? start->q1 a1_no Troubleshoot Stock Solution: - Check for contamination - Prepare fresh stock q1->a1_no No a1_yes Stock is OK q1->a1_yes Yes q2 Is final concentration too high? a1_yes->q2 a2_yes Reduce final concentration. Determine max solubility. q2->a2_yes Yes q3 How was it diluted? q2->q3 No end Clear Solution Achieved a2_yes->end a3_fast Dilution Method: - Add stock slowly to vortexing media - Use intermediate dilution step - Pre-warm media to 37°C q3->a3_fast q4 Is the buffer pH > 7? q3->q4 Slowly, into vortexing media a3_fast->end a4_yes Possible Hydrolysis: - Prepare solution fresh - Use immediately q4->a4_yes Yes a4_yes->end

References

Long-term stability of sec-Butyl 4-hydroxybenzoate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of sec-Butyl 4-hydroxybenzoate stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The main degradation route for parabens, including this compound, in aqueous solutions is hydrolysis of the ester bond. This reaction yields 4-hydroxybenzoic acid (PHBA) and sec-butanol. The rate of this hydrolysis is significantly influenced by pH and temperature.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure maximum stability, stock solutions should be stored in tightly sealed containers in a cool, dark place. For aqueous solutions, maintaining a pH between 3 and 6 is recommended for optimal stability.[1] If using organic solvents like acetonitrile or methanol, ensure containers are well-sealed to prevent evaporation.[2] For long-term storage, refrigeration (2-8°C) is advisable.[2]

Q3: What is the expected shelf-life of a this compound stock solution?

A3: While specific data for sec-butylparaben is unavailable, aqueous solutions of the related n-butylparaben are stable for up to about four years at room temperature when maintained at a pH between 3 and 6.[3] However, the shelf-life will depend heavily on the solvent, concentration, pH, and storage temperature. For analytical standards, it is best practice to prepare fresh solutions or re-qualify older stock solutions periodically.

Q4: How do pH and temperature affect the stability of this compound solutions?

A4: Stability is highly pH-dependent. Parabens are most stable in acidic to neutral conditions (pH 3-6).[1] In alkaline conditions (pH > 7), and especially at pH 8 or higher, the rate of hydrolysis increases significantly, leading to accelerated degradation.[1][4] Elevated temperatures also accelerate the rate of hydrolysis and degradation.[1][4]

Q5: Which solvents are recommended for preparing this compound stock solutions?

A5: this compound is soluble in organic solvents such as acetonitrile, methanol, and ethanol.[3][5] It has limited solubility in water.[6] The choice of solvent will depend on the intended application and the required concentration.

Troubleshooting Guide

IssuePossible CauseSuggested Action
Loss of compound concentration over time. Alkaline Hydrolysis: The pH of your aqueous solution may be above 7.Adjust the pH of the solution to a range of 3-6. Store the solution at a lower temperature (e.g., 2-8°C).
Photodegradation: The solution has been exposed to light for extended periods.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Evaporation: The container is not properly sealed, leading to solvent evaporation and a change in concentration.Use tightly sealed containers, such as those with screw caps and septa. For long-term storage, consider sealing with paraffin film.
Visible precipitation in the solution. Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially at lower temperatures.Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider diluting the stock solution or using a different solvent with higher solubility.
Discoloration of the solution. Oxidation/Contamination: The solution may have been exposed to oxidizing agents or contaminated. This compound is incompatible with strong oxidizing agents.[7]Prepare a fresh stock solution using high-purity solvent and reagents. Ensure all glassware is thoroughly cleaned. Avoid contact with incompatible materials.

Quantitative Stability Data

The following tables summarize stability data for n-butylparaben, which can serve as an estimate for the stability of this compound.

Table 1: Stability of n-Butylparaben in a Cream Formulation Over 12 Months [4]

Storage TemperatureInitial Concentration (%)Concentration after 12 Months (%)% Degradation
-20°C0.050Stable~0%
4°C0.050Some degradation>0%
40°C0.050Significant degradationSignificant

Table 2: Stability of n-Butylparaben in Aqueous Solutions at 25°C [3]

pHStabilityHydrolysis Rate
3-6Stable (less than 10% decomposition for up to ~4 years)Minimal
≥ 8Subject to rapid hydrolysis (10% or more after ~60 days)Significant

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method to quantify this compound and its primary degradant, 4-hydroxybenzoic acid (PHBA).

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • This compound reference standard.

  • 4-hydroxybenzoic acid (PHBA) reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or acetic acid for pH adjustment.

2. Chromatographic Conditions (Example):

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v acetonitrile:water), with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 35°C.

3. Preparation of Solutions:

  • Standard Stock Solutions: Accurately weigh and dissolve this compound and PHBA in a suitable solvent (e.g., methanol) to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute an aliquot of the this compound stock solution under investigation with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration for both this compound and PHBA.

  • Inject the test samples at specified time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Determine the concentration of this compound and any formed PHBA in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

Diagram 1: Hydrolysis of this compound

G Figure 1. Primary degradation pathway of this compound via hydrolysis. cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound PHBA 4-Hydroxybenzoic Acid (PHBA) This compound->PHBA Hydrolysis Butanol sec-Butanol This compound->Butanol Hydrolysis H2O Water (H₂O) H2O->PHBA H2O->Butanol Condition Alkaline pH (≥8) or Elevated Temperature Condition->PHBA Condition->Butanol

Caption: Hydrolysis degradation pathway of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G Figure 2. General workflow for assessing the stability of stock solutions. A Prepare Stock Solution (this compound in chosen solvent) B Divide into Aliquots for different storage conditions (e.g., RT, 4°C, 40°C, light, dark) A->B C Time Point Zero (T₀) Analysis via HPLC B->C D Store Aliquots under defined conditions B->D H Data Analysis: Calculate % Recovery and Degradation Rate C->H E Withdraw Samples at defined intervals (e.g., 1, 3, 6, 12 months) D->E F Analyze Samples via Stability-Indicating HPLC Method E->F G Quantify Parent Compound and Degradation Products F->G G->H

Caption: Experimental workflow for long-term stability testing.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of sec-Butyl 4-hydroxybenzoate and Methylparaben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of sec-Butyl 4-hydroxybenzoate (sec-butylparaben) and methylparaben. Parabens, esters of p-hydroxybenzoic acid, are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial activity. The effectiveness of parabens is known to be influenced by the length and structure of their alkyl chain. This document synthesizes available experimental data to offer a clear comparison for formulation and development purposes.

Mechanism of Antimicrobial Action

The antimicrobial action of parabens is not fully elucidated but is understood to involve a multi-targeted approach. The primary mechanisms are believed to be the disruption of microbial cell membrane integrity and the inhibition of critical enzymatic processes.[1] Parabens penetrate the microbial cell wall and interfere with key cellular functions essential for survival and proliferation. This includes the disruption of membrane transport processes, inhibition of DNA and RNA synthesis, and interference with enzymes like ATPases and phosphotransferases.[2][3][4]

Structure-Activity Relationship

A well-established principle in the study of parabens is that their antimicrobial potency increases with the length of the alkyl ester chain.[2][5][6] This guide compares methylparaben, which has the shortest alkyl chain, with sec-butylparaben, a butyl ester isomer. Based on the general trend, butylparabens are expected to exhibit greater antimicrobial activity than methylparaben.[5]

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for methylparaben and butylparaben (as a proxy for sec-butylparaben) against a range of common microorganisms. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial efficacy.

MicroorganismTypeMethylparaben MIC (mg/mL)Propylparaben MIC (mg/mL)Butylparaben MIC (mg/mL)
Staphylococcus aureusGram-positive bacteria0.8 - 3.20.8 - 1.6~0.1 - 0.4
Bacillus subtilisGram-positive bacteria0.1 - 0.80.1 - 0.4~0.05 - 0.2
Escherichia coliGram-negative bacteria0.8 - 3.20.8 - 1.6~0.4 - 0.8
Pseudomonas aeruginosaGram-negative bacteria>3.2>3.2~1.6 - 3.2
Candida albicansYeast~0.2~0.1~0.05
Aspergillus nigerMold~0.2~0.1~0.05

Note: Data is compiled from multiple sources and direct comparisons of sec-butylparaben were limited. Values for butylparaben are used as a close approximation. MIC values can vary based on the specific strain and testing conditions.[7][8]

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted method in microbiology.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the microorganism.[9]

Detailed Steps:

  • Preparation of Antimicrobial Stock Solution: A concentrated stock solution of the paraben is prepared in a suitable solvent.

  • Serial Dilutions: Serial twofold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial) and a sterility control (no inoculum), are also included.

  • Incubation: The inoculated plates are incubated at an appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. This can also be determined spectrophotometrically by measuring the optical density at 600 nm.[10]

Visualizing Experimental and Logical Frameworks

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for MIC determination and the structure-activity relationship of parabens.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Appropriate Temperature and Duration D->E F Visually or Spectrophotometrically Assess Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Experimental workflow for MIC determination.

Paraben_Efficacy_Relationship cluster_parabens Paraben Structure (Increasing Alkyl Chain Length) Low Lower Efficacy High Higher Efficacy Methyl Methylparaben (C1) Methyl->Low Ethyl Ethylparaben (C2) Propyl Propylparaben (C3) Butyl sec-Butylparaben (C4) Butyl->High

Increasing antimicrobial efficacy with paraben alkyl chain length.

Conclusion

The available evidence strongly indicates that this compound possesses superior antimicrobial efficacy compared to methylparaben. This is consistent with the established structure-activity relationship of parabens, where longer alkyl chains lead to greater potency against a broad spectrum of bacteria and fungi.[2][5][6] While sec-butylparaben is more effective, methylparaben benefits from higher water solubility, which can be a crucial factor in the formulation of aqueous-based products.[9] The choice between these two preservatives will ultimately depend on the specific requirements of the formulation, including the target microorganisms, the product matrix, and desired preservative concentration. For applications requiring higher antimicrobial potency, particularly against molds and yeasts, sec-butylparaben is the more effective choice.

References

A Comparative In Vivo Toxicity Profile of Parabens in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo toxicity of commonly used parabens—methylparaben, ethylparaben, propylparaben, and butylparaben—in rodent models. The information is compiled from various toxicological studies to assist in risk assessment and to inform the development of safer alternatives.

Executive Summary

Parabens, a class of p-hydroxybenzoic acid esters, are widely used as preservatives in pharmaceuticals, cosmetics, and food products. While generally considered to have low acute toxicity, concerns have been raised regarding their potential for endocrine disruption. In vivo studies in rodent models indicate that the toxicological profile of parabens varies with the length of their alkyl chain. Longer-chain parabens, such as propylparaben and butylparaben, tend to exhibit greater estrogenic activity and potential for reproductive toxicity compared to their shorter-chain counterparts, methylparaben and ethylparaben. This guide summarizes key toxicity endpoints and experimental methodologies from rodent studies to provide a comparative overview.

Comparative Toxicity Data

The following table summarizes the quantitative toxicity data for different parabens from in vivo studies in rodent models.

ParabenTest SpeciesRoute of AdministrationDurationToxicity EndpointValueReference
Methylparaben Rat (Wistar)Oral Gavage90 daysNOAEL (Systemic Toxicity)1000 mg/kg bw/day[1]
RatOral-LD50>2000 mg/kg bw[2]
Rat (Sprague-Dawley)Oral GavageGestation Days 6-19NOAEL (Maternal Toxicity)Not specified[3][4]
Rat (Sprague-Dawley)Oral GavageGestation Days 6-19NOAEL (Developmental Toxicity)550 mg/kg bw/day[4]
Ethylparaben RatOral-LD50>2000 mg/kg bw[2]
Rat--NOAEL (Interpolated)1000 mg/kg bw/day[1]
Rat (Sprague-Dawley)Oral GavageGestation Days 6-19NOAEL (Developmental Toxicity)550 mg/kg bw/day[4]
Propylparaben Rat (Wistar)Oral Gavage90 daysNOAEL (Systemic Toxicity)1000 mg/kg bw/day[1]
RatOral-LD50>2000 mg/kg bw[2]
Rat (Wistar)Dietary4 weeksLOAEL (Reproductive Toxicity)0.10% in diet[5]
Rat (Wistar)Oral Gavage8 weeks from PND21NOAEL (Reproductive Toxicity)1000 mg/kg/day[6][7]
Butylparaben MouseOral-LD50>5000 mg/kg bw[8]
Rat (Wistar)Dietary8 weeksEffects on Male Reproductive SystemDose-dependent decrease in epididymal weight and sperm reserve[9][10]
Rat (Sprague-Dawley)Oral GavageGestation Days 6-19NOAEL (Maternal Toxicity)100 mg/kg/day[3][11]
Rat (Sprague-Dawley)Oral GavageGestation Days 6-19NOAEL (Developmental Toxicity)1000 mg/kg/day[11]
Rat (Wistar)Oral GavageGestation Day 7 to Pup Day 22LOAEL (Male Reproductive)10 mg/kg bw/day[12]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD50: Median Lethal Dose; PND: Postnatal Day.

Experimental Protocols

The toxicity of parabens has been evaluated in rodent models using standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Subchronic Oral Toxicity Study (Following OECD Guideline 408)

A 90-day repeated dose oral toxicity study is conducted to determine the NOAEL of a substance.[13][14][15]

  • Test Animals: Typically, young, healthy Wistar or Sprague-Dawley rats are used.[1] Animals are divided into at least three dose groups and one control group, with an equal number of males and females in each group (commonly 10 per sex).[13]

  • Administration: The test substance is administered orally via gavage or in the diet for 90 consecutive days.[1][13]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Pathology: At the end of the study, blood samples are collected for hematological and clinical biochemistry analysis. A complete necropsy is performed, and organs are weighed and examined macroscopically. Histopathological examination of a comprehensive set of tissues is conducted.

  • Endpoints: The primary endpoint is the NOAEL, which is the highest dose at which no adverse effects are observed.[13]

Reproductive and Developmental Toxicity Studies

These studies assess the potential of a substance to interfere with reproduction and normal development.

  • Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422): This study provides preliminary information on potential reproductive and developmental effects. Adult rats are administered the test substance before, during, and after mating. Females continue to be dosed throughout gestation and lactation. Endpoints include effects on fertility, pregnancy, and offspring viability and growth.[1]

  • Prenatal Developmental Toxicity Study (OECD Guideline 414): Pregnant rats are administered the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities. This study assesses the potential for teratogenicity.[1][11]

  • Extended One-Generation Reproductive Toxicity Study (OECD Guideline 443): This is a more comprehensive study that evaluates the effects on male and female reproductive performance and on the development of the offspring.[1]

Signaling Pathway and Experimental Workflow Diagrams

Paraben-Induced Estrogen Receptor Signaling

Parabens, particularly those with longer alkyl chains, can act as xenoestrogens by binding to estrogen receptors (ERα and ERβ), albeit with much lower affinity than endogenous estradiol.[6][16] This can lead to the transcriptional regulation of estrogen-responsive genes, potentially disrupting normal endocrine function.[17]

Paraben_Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben (e.g., Butylparaben) ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binds to Paraben_ER Paraben-ER Complex ERE Estrogen Response Element (on DNA) Paraben_ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Estrogenic_Effects Estrogenic Effects Gene_Transcription->Estrogenic_Effects Leads to

Caption: Simplified diagram of paraben-induced estrogen receptor signaling.

General Workflow for a 90-Day Rodent Toxicity Study

The following diagram outlines the typical workflow for a 90-day oral toxicity study in rodents, based on OECD Guideline 408.

OECD_408_Workflow start Animal Acclimatization (e.g., Wistar Rats) grouping Group Assignment (Control & Dose Groups) start->grouping dosing Daily Oral Administration (90 days) grouping->dosing observation In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->observation Throughout the study termination Study Termination (Day 91) dosing->termination necropsy Necropsy & Organ Weights termination->necropsy analysis Hematology & Clinical Chemistry termination->analysis histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & NOAEL Determination analysis->data_analysis histopathology->data_analysis

Caption: Workflow for a 90-day oral toxicity study in rodents.

Conclusion

In vivo studies in rodent models demonstrate that parabens generally have low acute toxicity. However, there is evidence of endocrine-disrupting potential, particularly with longer-chain parabens like propylparaben and butylparaben.[2][5][9][10][12] The toxicity appears to be dose-dependent and related to the length of the alkyl ester chain, with longer chains exhibiting greater estrogenic activity.[6] While high-quality studies following OECD guidelines have established high NOAELs for systemic toxicity for methylparaben and propylparaben, conflicting data exists regarding their effects on the male reproductive system at lower doses.[1][5] Further research is warranted to fully elucidate the long-term effects of paraben exposure, especially in sensitive populations. This comparative guide serves as a valuable resource for researchers and professionals in evaluating the safety of these widely used preservatives.

References

Validating sec-Butyl 4-hydroxybenzoate as a Preservative in Ophthalmic Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable preservative is a critical step in the development of multi-dose ophthalmic solutions, ensuring patient safety by preventing microbial contamination. While benzalkonium chloride (BAK) has long been the industry standard, concerns over its potential for ocular surface toxicity have driven the search for safer alternatives. This guide provides a comprehensive comparison of sec-Butyl 4-hydroxybenzoate, a member of the paraben family, with other commonly used ophthalmic preservatives, supported by experimental data to validate its potential use.

Comparative Analysis of Preservative Performance

To facilitate a clear comparison, the following tables summarize the antimicrobial efficacy and in vitro cytotoxicity of this compound and its alternatives. It is important to note that direct comparative data for this compound in ophthalmic formulations is limited in publicly available literature. Therefore, data for butylparaben is included as a close structural analog.

Table 1: Antimicrobial Efficacy of Ophthalmic Preservatives

PreservativeConcentrationTest OrganismLog Reduction (Time)Efficacy Standard Met
This compound Data not availableData not availableData not availableData not available
Butylparaben 0.01%Staphylococcus aureus>3 log (6 hours)USP <51>
Pseudomonas aeruginosa>3 log (6 hours)USP <51>
Candida albicans>2 log (7 days)USP <51>
Aspergillus brasiliensis>2 log (7 days)USP <51>
Benzalkonium Chloride (BAK) 0.01%Staphylococcus aureus>4.5 log (6 hours)USP <51>, EP-A
Pseudomonas aeruginosa>4.5 log (6 hours)USP <51>, EP-A
Candida albicans>2 log (7 days)USP <51>, EP-A
Aspergillus brasiliensis>2 log (7 days)USP <51>, EP-A
Polyquaternium-1 0.001%Staphylococcus aureus>3 log (24 hours)USP <51>
Pseudomonas aeruginosa>3 log (24 hours)USP <51>
Candida albicans>1 log (14 days)USP <51>
Aspergillus brasiliensis>1 log (14 days)USP <51>
Sodium Perborate 0.028%Staphylococcus aureus>3 log (6 hours)USP <51>
Pseudomonas aeruginosa>3 log (6 hours)USP <51>
Candida albicans>2 log (7 days)USP <51>
Aspergillus brasiliensis>2 log (7 days)USP <51>

Note: The antimicrobial activity of parabens, including butylparaben, is known to increase with the length of the alkyl chain. They are generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.[1][2] BAK demonstrates broad-spectrum and rapid antimicrobial activity.[1][3]

Table 2: In Vitro Cytotoxicity on Human Corneal Epithelial Cells (HCEC)

PreservativeConcentrationCell Viability (%) (Exposure Time)Assay Method
This compound Data not availableData not availableData not available
Methylparaben 0.01%~45% (1 hour)MTT
Benzalkonium Chloride (BAK) 0.01%~20% (1 hour)MTT
Polyquaternium-1 0.001%~85% (24 hours)Not specified
Sodium Perborate 0.02%~73% (1 hour)MTT

Note: Cytotoxicity of parabens on human meibomian gland epithelial cells has been shown to be dose-dependent and can induce cellular atrophy and death.[4] In comparative studies, methylparaben demonstrated lower cytotoxicity to corneal and conjunctival epithelial cells than BAK.[5][6] The cytotoxicity of parabens generally increases with the length of the alkyl chain.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

Antimicrobial Effectiveness Test (AET) - USP <51>

The United States Pharmacopeia (USP) chapter <51> provides a standardized method for evaluating the antimicrobial effectiveness of preservatives in pharmaceutical products.[8][9][10][11][12]

Objective: To determine the effectiveness of the preservative system in an ophthalmic solution by challenging the product with a panel of specified microorganisms.

Experimental Workflow:

Antimicrobial Effectiveness Test Workflow cluster_prep Preparation cluster_challenge Challenge cluster_incubation Incubation & Sampling cluster_analysis Analysis Inoculum Prepare standardized microbial inocula (S. aureus, P. aeruginosa, C. albicans, A. brasiliensis, E. coli) Inoculation Inoculate product with each microorganism (final conc. 10^5-10^6 CFU/mL) Inoculum->Inoculation Product Dispense product into sterile containers Product->Inoculation Incubate Incubate at 20-25°C for 28 days Inoculation->Incubate Sampling Sample at specified intervals (0, 7, 14, 28 days) Incubate->Sampling Enumeration Enumerate viable microorganisms (plate count) Sampling->Enumeration Evaluation Calculate log reduction and compare to USP criteria Enumeration->Evaluation

Figure 1: USP <51> Antimicrobial Effectiveness Test Workflow

Acceptance Criteria (Category 1 Products - Ophthalmic):

  • Bacteria: Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction at 14 days, and no increase from 14 days at 28 days.

  • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days. "No increase" is defined as not more than 0.5 log10 unit higher than the previous value measured.

In Vitro Cytotoxicity Assay - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][13][14][15][16]

Objective: To evaluate the potential of a preservative to cause cytotoxic damage to human corneal epithelial cells.

Experimental Workflow:

MTT Assay Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Human Corneal Epithelial Cells (HCE-T) in 96-well plates to confluency Treatment Expose cells to varying concentrations of preservative solutions for a defined period Cell_Culture->Treatment MTT_Addition Add MTT reagent to each well and incubate Treatment->MTT_Addition Solubilization Add solubilization solution to dissolve formazan crystals MTT_Addition->Solubilization Absorbance Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance Calculation Calculate cell viability (%) relative to untreated controls Absorbance->Calculation

Figure 2: MTT Cytotoxicity Assay Workflow

Signaling Pathways in Preservative-Induced Cytotoxicity

Understanding the molecular mechanisms underlying preservative-induced cytotoxicity is essential for developing safer alternatives.

Benzalkonium Chloride (BAK): BAK is known to induce ocular surface toxicity through multiple pathways. It can cause direct damage to the cell membrane due to its detergent properties. Furthermore, BAK has been shown to induce oxidative stress through the hyperproduction of reactive oxygen species (ROS). This oxidative stress can, in turn, activate inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, and apoptotic (programmed cell death) pathways.[17]

BAK Cytotoxicity Pathway BAK Benzalkonium Chloride (BAK) Membrane Cell Membrane Damage BAK->Membrane ROS Reactive Oxygen Species (ROS) Production BAK->ROS Cell_Death Cell Death Membrane->Cell_Death Inflammation Inflammation (NF-κB Pathway) ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Inflammation->Cell_Death Apoptosis->Cell_Death

Figure 3: Simplified Signaling Pathway of BAK-Induced Cytotoxicity

Parabens: The cytotoxic effects of parabens on ocular cells are also a concern. Studies on various cell types have indicated that parabens can induce apoptosis. The specific signaling pathways involved in paraben-induced cytotoxicity in corneal cells are not as extensively characterized as those for BAK but are thought to involve mitochondrial dysfunction and the activation of caspase cascades, which are key mediators of apoptosis. Research on human meibomian gland epithelial cells has shown that parabens can significantly reduce the activity of the Akt signaling pathway, which is crucial for cell survival and proliferation.[4]

Conclusion

The available data suggests that while this compound, as a member of the paraben family, may offer a better safety profile than BAK in terms of ocular surface toxicity, more direct comparative studies are needed to fully validate its use in ophthalmic solutions. The antimicrobial efficacy of butylparaben appears to meet USP standards, but its spectrum of activity may be narrower than that of BAK. Researchers and drug development professionals should consider conducting head-to-head studies evaluating the antimicrobial effectiveness and in vitro and in vivo toxicity of this compound against a range of established and emerging ophthalmic preservatives. A thorough understanding of the underlying cytotoxic mechanisms will be instrumental in the rational design of safer and more effective multi-dose ophthalmic formulations.

References

Potential for Cross-reactivity of sec-Butyl 4-hydroxybenzoate in Steroid Hormone Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison: Steroid Hormones vs. sec-Butyl 4-hydroxybenzoate

The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte. Steroid hormones are characterized by a four-ring steroid nucleus. In contrast, this compound, a paraben, possesses a single aromatic ring. The table below highlights the key structural differences.

FeatureSteroid Hormones (e.g., Testosterone, Estradiol)This compound
Core Structure Four-ring cyclopentanoperhydrophenanthrene nucleusSingle para-substituted benzene ring
Key Functional Groups Hydroxyl (-OH), Ketone (=O)Hydroxyl (-OH), Ester (-COO-)
Three-Dimensional Shape Complex, non-planarRelatively planar
Molecular Weight ~270-350 g/mol 194.23 g/mol

Based on this structural analysis, the potential for significant cross-reactivity of this compound in highly specific, monoclonal antibody-based steroid hormone immunoassays is predicted to be low. However, polyclonal antibodies or less specific assays could potentially exhibit some degree of cross-reactivity. Therefore, experimental validation is crucial.

Experimental Protocol for Assessing Cross-Reactivity

The following is a generalized protocol for determining the percent cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for a specific steroid hormone.

Objective: To determine the concentration of this compound required to displace 50% of the bound enzyme-labeled steroid hormone from the antibody, and to calculate the percent cross-reactivity relative to the target steroid hormone.

Materials:

  • ELISA kit for the steroid hormone of interest (e.g., Testosterone ELISA Kit)

  • This compound

  • Assay buffer (as provided in the ELISA kit)

  • Microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a serial dilution of the standard steroid hormone provided in the ELISA kit according to the manufacturer's instructions.

    • Prepare a serial dilution of this compound in the assay buffer. The concentration range should be broad initially (e.g., from 1 ng/mL to 10,000 ng/mL) and can be narrowed down in subsequent experiments.

  • Assay Procedure (example for a competitive ELISA):

    • Pipette a fixed volume of the antibody solution into each well of the microplate.

    • Add the standard steroid hormone dilutions to a set of wells.

    • Add the this compound dilutions to another set of wells.

    • Add a fixed volume of the enzyme-conjugated steroid hormone to all wells.

    • Incubate the plate as per the ELISA kit protocol to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the concentrations of the standard steroid hormone.

    • Determine the concentration of the standard steroid hormone that causes 50% inhibition of the maximum signal (IC50).

    • From the data obtained with this compound, determine the concentration that causes 50% inhibition (IC50 of the test compound).

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of standard steroid / IC50 of this compound) x 100

Visualizing Immunoassay Interference

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance can interfere.

G cluster_0 Scenario 1: No Interference cluster_1 Scenario 2: Interference by Cross-Reactant Steroid Steroid Hormone Binding1 Specific Binding Steroid->Binding1 Labeled_Steroid Labeled Steroid Labeled_Steroid->Binding1 Antibody1 Antibody Signal1 Signal Generation Antibody1->Signal1 Binding1->Antibody1 Steroid2 Steroid Hormone Binding2 Competitive Binding Steroid2->Binding2 Labeled_Steroid2 Labeled Steroid Labeled_Steroid2->Binding2 CrossReactant sec-Butyl 4-hydroxybenzoate CrossReactant->Binding2 Antibody2 Antibody Reduced_Signal Reduced Signal (False Result) Antibody2->Reduced_Signal Binding2->Antibody2

Caption: Competitive immunoassay principle and potential interference.

A Comparative Guide to Understanding and Mitigating the Interference of sec-Butyl 4-hydroxybenzoate in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to sec-Butyl 4-hydroxybenzoate

This compound (sec-butylparaben) is an ester of p-hydroxybenzoic acid.[1][2] Like other parabens, it possesses antimicrobial properties, leading to its use as a preservative in cosmetics, pharmaceuticals, and some laboratory reagents.[3] Its presence in a proteomics workflow is typically unintentional, originating from sources such as plasticware, detergents, or personal care products used by lab personnel.

Chemical Properties of this compound:

PropertyValueReference
Chemical Formula C₁₁H₁₄O₃--INVALID-LINK--
Molecular Weight 194.23 g/mol --INVALID-LINK--
Synonyms sec-Butylparaben, butan-2-yl 4-hydroxybenzoate--INVALID-LINK--

Mechanisms of Interference in Proteomics

The interference of this compound in MS-based proteomics can manifest in several ways, primarily due to its co-elution with peptides during liquid chromatography (LC) and its ionization in the mass spectrometer.

  • Ion Suppression: During electrospray ionization (ESI), co-eluting compounds compete for ionization. This compound, if present at a high enough concentration, can suppress the ionization of nearby eluting peptides, leading to a reduction in their signal intensity or complete disappearance from the mass spectrum. This can result in fewer identified peptides and proteins, and inaccurate quantification.

  • MS1 Contaminant Peaks: The protonated molecule of this compound ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 195.09. This and its isotopes can appear as significant peaks in the MS1 spectra, potentially overlapping with peptide signals and complicating data analysis.

  • MS/MS Spectral Contamination: If a contaminant peak, such as that from this compound, is inadvertently selected for fragmentation (MS/MS), it can produce a fragment spectrum that is then searched against protein databases. This leads to wasted instrument time and can sometimes result in false peptide identifications if the fragment ions coincidentally match a sequence in the database.

Visualizing the Points of Contamination

Contamination can be introduced at multiple stages of a typical bottom-up proteomics workflow. The following diagram illustrates these potential points of entry.

G Diagram 1: Potential Contamination Points in a Proteomics Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_contaminants Sources of this compound A Cell Lysis / Protein Extraction B Protein Precipitation A->B C Protein Digestion B->C D Peptide Desalting C->D E LC-MS/MS Analysis D->E F Data Analysis E->F C1 Reagents/Solvents C1->A C1->D C2 Plasticware (e.g., tubes, tips) C2->B C3 Handling (e.g., gloves, cosmetics) C3->C

Caption: Potential points of this compound contamination in a standard proteomics workflow.

Experimental Protocols for Detection and Mitigation

4.1 Protocol for Detection of this compound in a Blank Run

This protocol is designed to confirm the presence of paraben contamination in the LC-MS system.

  • Prepare a Blank Solvent: Use fresh, high-purity solvents (e.g., water and acetonitrile with 0.1% formic acid) that are used for your proteomics runs.

  • LC-MS/MS Analysis: Inject a typical volume (e.g., 5 µL) of the blank solvent onto the LC-MS system.

  • Run a Standard Gradient: Use the same gradient elution program as you would for a peptide sample.

  • Data Analysis:

    • Extract the ion chromatogram for the m/z of protonated this compound ([M+H]⁺ ≈ 195.09).

    • Look for a peak at this m/z. If a peak is present, it indicates contamination in the solvents, LC system, or sample handling.

    • If a peak is observed, you can perform MS/MS on this precursor to confirm its identity by comparing the fragmentation pattern to known standards.

4.2 Protocol for Sample Clean-up and Interference Mitigation

If contamination is detected, the following clean-up strategies can be compared.

Mitigation StrategyProtocol SummaryAdvantagesDisadvantages
Use of High-Purity Solvents Purchase and use only LC-MS grade solvents. Test new batches with blank runs.Simple, preventative.Higher cost.
Solid-Phase Extraction (SPE) Use a C18 SPE cartridge to desalt peptides after digestion. Parabens, being hydrophobic, will bind to the C18 resin. A wash step with a low percentage of organic solvent can help remove some parabens before eluting the more strongly bound peptides.Effective for removing a wide range of contaminants.[4]Can lead to sample loss. Requires optimization of wash and elution steps.
Solvent Extraction For protein extracts, a precipitation step using a solvent like acetone can help remove contaminants that are soluble in the solvent but not the protein pellet.[5]Can remove a significant amount of lipid-soluble contaminants.May not be effective for all types of contaminants. Risk of protein loss.
Use of Paraben-Free Labware Source and exclusively use plasticware and reagents certified to be free of parabens and other plasticizers.Best preventative measure. Reduces baseline contamination.Can be more expensive and requires careful sourcing.

The following workflow provides a decision-making process for addressing suspected interference.

G Diagram 2: Troubleshooting Workflow for Contamination A Poor proteomics data quality (low IDs, poor quantification) B Run a blank solvent injection A->B C Is m/z 195.09 peak present? B->C D System is likely clean. Investigate other causes (e.g., sample quality, instrument parameters). C->D No E Contamination detected. Systematically test solvents and reagents. C->E Yes F Implement mitigation strategies (e.g., fresh solvents, sample clean-up). E->F G Re-run blank to confirm cleanliness. F->G H Proceed with sample analysis. G->H Clean I System still contaminated. Perform system cleaning/maintenance. G->I Contaminated I->B

Caption: A decision tree for identifying and resolving this compound contamination.

Comparative Analysis of Mitigation Strategies

MetricNo Mitigation (Contaminated Sample)With SPE Clean-upWith Preventative Measures (Paraben-Free Workflow)
Peptide Identifications ~1500~2500~2800
Protein Identifications ~800~1200~1400
Quantitative Accuracy (CV) >30%<20%<15%
MS1 Spectral Quality High background, visible contaminant peaksReduced backgroundClean baseline

Note: The data in this table is illustrative and intended to demonstrate the potential impact of contamination and the benefits of mitigation. Actual results will vary depending on the sample type, instrument, and level of contamination.

Conclusion and Recommendations

The interference of this compound and other parabens in mass spectrometry-based proteomics is a significant but often overlooked issue. While direct studies on this specific compound's impact are limited, the principles of ion suppression and spectral contamination are well-established.[6][7]

Key Recommendations:

  • Be Vigilant: Be aware of potential sources of paraben contamination in the laboratory environment.

  • Routine System Checks: Regularly run blank injections to monitor for the presence of common contaminants.

  • Implement Preventative Measures: Whenever possible, use high-purity, LC-MS grade solvents and certified paraben-free labware.

  • Optimize Sample Preparation: For complex or potentially contaminated samples, incorporate a robust sample clean-up method, such as solid-phase extraction, into your workflow.[5]

By taking these proactive steps, researchers can minimize the impact of contaminants like this compound, leading to higher quality, more reliable, and more reproducible proteomics data.

References

Cytotoxicity comparison of sec-Butyl 4-hydroxybenzoate and its halogenated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the in-vitro cytotoxic profiles of sec-Butyl 4-hydroxybenzoate and its halogenated disinfection byproducts.

The widespread use of parabens as preservatives in pharmaceuticals, cosmetics, and food products has led to increasing scrutiny of their potential biological effects. A key area of investigation is their cytotoxicity, particularly of the parent compounds and their halogenated byproducts formed during water disinfection processes. This guide provides a comparative analysis of the cytotoxicity of this compound and its halogenated derivatives, supported by experimental data and detailed protocols to aid in research and risk assessment.

While specific cytotoxic data for this compound is limited in publicly available literature, extensive research on its isomer, butylparaben (n-butyl 4-hydroxybenzoate), offers valuable insights. The structural similarity between these isomers allows for informed predictions regarding the cytotoxic potential of this compound and its derivatives.

Key Findings:

  • Increased Alkyl Chain Length Correlates with Higher Cytotoxicity: Studies consistently demonstrate that the cytotoxic effects of parabens increase with the length of their alkyl chain.[1][2][3]

  • Halogenation Significantly Enhances Cytotoxicity: The addition of chlorine or bromine atoms to the paraben structure markedly increases its cytotoxic potential.[1][2][3]

  • Mechanism of Cytotoxicity: Paraben-induced cytotoxicity is often mediated through the induction of apoptosis, involving the activation of caspase-3, and cell cycle arrest.[4][5][6][7][8]

Comparative Cytotoxicity Data

The following tables summarize the 50% effective concentration (EC50) values for butylparaben and its halogenated byproducts across various cell lines, providing a benchmark for understanding the potential cytotoxicity of this compound and its derivatives. Lower EC50 values indicate higher cytotoxicity.

Table 1: EC50 Values (in µM) of Butylparaben in Different Cell Lines

Cell LineEC50 (µM)
HepG2 (Human liver carcinoma)227.6 ± 27.1[9]
Caco-2 (Human colon adenocarcinoma)115.1 ± 39.3[9]
RTL-W1 (Rainbow trout liver)2.4 ± 0.8[9]
PLHC-1 (Topminnow hepatoma)2.4 ± 0.8[9]
RTgill-W1 (Rainbow trout gill)Not Reported
G1B (Catfish gill)16.1 ± 3.3[9]

Table 2: EC50 Values (in µM) of Halogenated Butylparaben Byproducts

CompoundHepG2Caco-2RTL-W1PLHC-1RTgill-W1G1B
Chlorinated Butylparaben
3-Chloro-butylparabenData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
3,5-Dichloro-butylparabenData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Brominated Butylparaben
3-Bromo-butylparabenData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
3,5-Dibromo-butylparabenData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: While the referenced study highlights the increased toxicity of halogenated byproducts, specific EC50 values for halogenated butylparabens were not provided. The general trend observed was a significant increase in cytotoxicity with halogenation.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below to facilitate the replication and expansion of these findings.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of this compound or its halogenated byproducts for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by subtracting the background absorbance from the absorbance of the treated and control samples. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in paraben-induced cytotoxicity.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_data_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation1 24h Incubation cell_seeding->incubation1 treatment Treatment with This compound & Halogenated Byproducts incubation1->treatment incubation2 24/48/72h Incubation treatment->incubation2 mtt_assay MTT Assay incubation2->mtt_assay ldh_assay LDH Assay incubation2->ldh_assay viability Cell Viability (%) mtt_assay->viability cytotoxicity Cytotoxicity (%) ldh_assay->cytotoxicity ic50 IC50/EC50 Determination viability->ic50 cytotoxicity->ic50

Caption: Experimental workflow for assessing cytotoxicity.

apoptosis_pathway paraben Paraben Exposure ros Increased ROS Production paraben->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction bax Bax Activation mito_dysfunction->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Paraben-induced apoptosis signaling pathway.

cell_cycle_arrest_pathway paraben Paraben Exposure cyclin_cdk Modulation of Cyclin/CDK Complexes paraben->cyclin_cdk p21_p27 Upregulation of p21/p27 cyclin_cdk->p21_p27 g2_m_arrest G2/M Phase Arrest cyclin_cdk->g2_m_arrest g1_s_arrest G1/S Phase Arrest p21_p27->g1_s_arrest cell_cycle_arrest Cell Cycle Arrest g1_s_arrest->cell_cycle_arrest g2_m_arrest->cell_cycle_arrest

References

A Comparative Analysis of the Antimicrobial Efficacy of Butylparaben and Natural Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Preservative Potency for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antimicrobial preservative is a critical consideration in the development of pharmaceuticals, cosmetics, and food products. The ideal agent must exhibit a broad spectrum of activity at low concentrations, maintain stability, and possess a favorable safety profile. For decades, synthetic preservatives like parabens have been the industry standard. However, increasing consumer demand for natural ingredients has spurred significant research into plant-derived antimicrobial compounds. This guide provides a comparative analysis of the antimicrobial efficacy of butylparaben, a commonly used synthetic preservative, against prominent natural antimicrobial agents, namely tea tree oil and oregano oil.

It is important to note that information regarding "sec-Butyl 4-hydroxybenzoate" is scarce in publicly available scientific literature. Therefore, this guide will focus on the closely related and extensively studied compound, butylparaben (butyl 4-hydroxybenzoate). The antimicrobial properties of parabens are known to increase with the length of their alkyl chain, making butylparaben one of the more potent members of its class.[1][2][3]

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. The following tables summarize the MIC values for butylparaben and natural essential oils against a range of common bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Butylparaben against Various Microorganisms

MicroorganismGram Stain/TypeMIC (µg/mL)
Staphylococcus aureusGram-positive500[4]
Escherichia coliGram-negative500[4]
Pseudomonas aeruginosaGram-negative>1000[4]
Candida albicansYeast500[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Natural Antimicrobial Agents against Various Microorganisms

MicroorganismNatural AgentMIC (mg/mL)
Staphylococcus aureusOregano Oil0.08 - 0.64[5]
Escherichia coliOregano Oil0.49[6]
Pseudomonas aeruginosaOregano Oil0.08 - 0.64[5]
Staphylococcus aureusTea Tree Oil-
Escherichia coliTea Tree Oil3.1[7]
Pseudomonas aeruginosaTea Tree Oil-

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental protocols and the complex nature of essential oils, which are mixtures of multiple active compounds.

Mechanisms of Antimicrobial Action

Butylparaben: The antimicrobial action of butylparaben is multifaceted. Its lipophilic nature allows it to disrupt the integrity of microbial cell membranes, leading to increased permeability and leakage of essential intracellular components.[8] Furthermore, butylparaben can inhibit key enzymes involved in microbial metabolism and has been shown to interfere with DNA and RNA synthesis, thereby halting replication.[1][8]

Natural Antimicrobial Agents:

  • Oregano Oil: The primary active components of oregano oil, carvacrol and thymol, are phenolic compounds that disrupt the bacterial cell membrane, leading to the dissipation of the proton motive force and leakage of cellular contents.[9] Oregano oil has demonstrated significant antibacterial activity against a wide range of pathogens, including multidrug-resistant strains.[5][10]

  • Tea Tree Oil: The antimicrobial properties of tea tree oil are largely attributed to its main component, terpinen-4-ol.[11] This compound disrupts the permeability of microbial cell membranes and inhibits cellular respiration.[12] Tea tree oil has shown efficacy against a variety of bacteria and fungi.[12][13]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the antimicrobial efficacy of a compound. The following is a generalized protocol for the broth microdilution method, a widely accepted standard.

Broth Microdilution Method for MIC Determination

1. Preparation of Inoculum:

  • From a fresh culture plate (18-24 hours), select several well-isolated colonies of the test microorganism.
  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[4]
  • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

2. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of the test compound (e.g., butylparaben or essential oil) in a suitable solvent.
  • Perform serial two-fold dilutions of the stock solution in the broth within a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the compound dilutions.
  • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum but no test compound). A sterility control (broth only) should also be included.
  • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for most bacteria.[4]

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound that shows no visible growth (turbidity) in the well.[4] This can be assessed visually or with a microplate reader.

Visualizing Antimicrobial Testing and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the proposed mechanisms of action.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Compound Serial Dilutions of Test Compound Compound->Plate Incubate Incubate (e.g., 37°C, 24h) Plate->Incubate Read Read Results (Visual or Spectrophotometric) Incubate->Read MIC Determine MIC Read->MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Antimicrobial_Mechanisms cluster_butylparaben Butylparaben cluster_natural Natural Agents (e.g., Oregano/Tea Tree Oil) B_Membrane Disrupts Cell Membrane (Increased Permeability) B_Enzyme Inhibits Key Enzymes B_NucleicAcid Interferes with DNA/RNA Synthesis N_Membrane Disrupts Cell Membrane (Leakage of Contents) N_Respiration Inhibits Cellular Respiration Microbe Microbial Cell Microbe->B_Membrane Microbe->B_Enzyme Microbe->B_NucleicAcid Microbe->N_Membrane Microbe->N_Respiration

References

Assessing the Estrogenic Activity of sec-Butyl 4-hydroxybenzoate Relative to Other Parabens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic activity of sec-Butyl 4-hydroxybenzoate (sec-butylparaben) and other commonly used parabens. The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key assays provided.

Introduction to Parabens and Estrogenic Activity

Parabens are a class of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1] Their chemical structure can mimic that of endogenous estrogens, allowing them to bind to estrogen receptors (ERs) and elicit an estrogenic response.[2][3] This has raised concerns about their potential as endocrine-disrupting chemicals (EDCs). The estrogenic activity of parabens is generally weak, being several orders of magnitude lower than that of 17β-estradiol.[1] However, the potency varies depending on the structure of the alkyl side chain, with evidence suggesting that activity increases with the length and branching of the chain.[4][5][6]

This guide focuses on sec-butylparaben, a branched-chain paraben, and compares its likely estrogenic activity with that of other well-studied linear and branched-chain parabens, including methylparaben, ethylparaben, propylparaben, n-butylparaben, and isobutylparaben.

Comparative Estrogenic Potency

While direct experimental data for sec-butylparaben is limited in the reviewed literature, a strong and consistent structure-activity relationship has been established for parabens. The estrogenic potency generally increases with the length of the alkyl chain and is further enhanced by branching.[4][5][6] Studies have shown that isobutylparaben, a branched isomer of butylparaben, exhibits greater estrogenic activity than its linear counterpart, n-butylparaben.[6] Given that sec-butylparaben is also a branched isomer of butylparaben, it is scientifically reasonable to infer that its estrogenic activity would be comparable to or potentially slightly greater than that of n-butylparaben and similar to isobutylparaben.

The following table summarizes the relative estrogenic potencies of various parabens from key in vitro and in vivo assays. The data is presented to provide a comparative context for the anticipated activity of sec-butylparaben.

ParabenIn Vitro: Yeast Two-Hybrid Assay (Relative Potency to 17β-estradiol)In Vitro: MCF-7 Cell Proliferation (E-Screen) Assay (EC50)In Vivo: Rodent Uterotrophic Assay (Relative Potency to 17β-estradiol)
Methylparaben ~2,500,000-fold less potent[3]Weakly proliferative[7]No significant activity[8]
Ethylparaben ~150,000-fold less potent[3]EC50: ~7.57 x 10⁻⁶ M[7]No significant activity[8]
Propylparaben ~30,000-fold less potent[3]EC50: ~1.18 x 10⁻⁶ M[7]No significant activity[8]
n-Butylparaben ~10,000-fold less potent[2][3]EC50: ~1.2 µM[9][10]~100,000-fold less potent (subcutaneous)[2][11]
Isobutylparaben Stronger activity than n-butylparaben[9]EC50: ~0.30 µM[9][10]~240,000-fold less potent (subcutaneous)[8]
sec-Butylparaben No direct data available; expected to be similar to or slightly more potent than n-butylparaben and isobutylparaben based on structure-activity relationships.No direct data available; expected to be similar to or slightly more potent than n-butylparaben and isobutylparaben based on structure-activity relationships.No direct data available; expected to be similar to or slightly more potent than n-butylparaben and isobutylparaben based on structure-activity relationships.

Signaling Pathways and Experimental Workflows

To understand how the estrogenic activity of parabens is assessed, it is crucial to be familiar with the underlying biological pathways and the experimental designs used to measure these effects.

Estrogen Receptor Signaling Pathway

Parabens exert their estrogenic effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This binding initiates a cascade of molecular events that leads to the transcription of estrogen-responsive genes, ultimately resulting in physiological effects such as cell proliferation.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Paraben Paraben ER Estrogen Receptor (ERα/ERβ) Paraben->ER Binding Dimer ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding Dimer->ERE Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Estrogen-Responsive Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Figure 1. Estrogen receptor signaling pathway activated by parabens.

Experimental Workflow for Assessing Estrogenic Activity

The assessment of estrogenic activity typically follows a tiered approach, starting with in vitro assays to determine receptor binding and cellular responses, followed by in vivo assays to confirm physiological effects.

ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Y2H Yeast Two-Hybrid Assay (Receptor Binding & Transcriptional Activation) EScreen E-Screen Assay (MCF-7) (Cell Proliferation) Y2H->EScreen Confirmation of Cellular Response Uterotrophic Uterotrophic Assay (Uterine Weight Increase) EScreen->Uterotrophic Physiological Confirmation end Comparative Analysis Uterotrophic->end Assessment of Estrogenic Potency start Test Compound (e.g., sec-Butylparaben) start->Y2H Initial Screening

Figure 2. General experimental workflow for assessing estrogenic activity.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity

The Y2H assay is a rapid and sensitive in vitro method to screen for compounds that can bind to and activate the estrogen receptor, leading to the expression of a reporter gene.

Principle: This assay utilizes genetically engineered yeast cells that express two fusion proteins: one consisting of the DNA-binding domain (DBD) of a transcription factor fused to the estrogen receptor (ER), and the other consisting of the activation domain (AD) of the transcription factor fused to a coactivator protein. When an estrogenic compound binds to the ER, it induces a conformational change that allows the ER to interact with the coactivator. This brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ, which encodes β-galactosidase). The activity of the reporter enzyme is then measured, typically through a colorimetric reaction.

Detailed Protocol:

  • Yeast Strain and Plasmids:

    • Use a Saccharomyces cerevisiae strain (e.g., Y190) that is auxotrophic for specific nutrients (e.g., tryptophan and leucine) and contains a reporter gene (e.g., lacZ) under the control of a promoter with upstream activating sequences recognized by the transcription factor.

    • Transform the yeast with two expression plasmids: one encoding the ER ligand-binding domain fused to the GAL4 DBD and another encoding a coactivator (e.g., TIF2) fused to the GAL4 AD.

  • Yeast Culture and Exposure:

    • Culture the transformed yeast cells overnight at 30°C in a selective medium lacking tryptophan and leucine to ensure the maintenance of both plasmids.

    • Dilute the overnight culture into fresh selective medium and incubate until it reaches the mid-logarithmic growth phase.

    • Aliquot the yeast culture into a 96-well plate.

    • Add the test compounds (e.g., sec-butylparaben and other parabens) at various concentrations. Include 17β-estradiol as a positive control and the vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate at 30°C for several hours.

  • β-Galactosidase Assay:

    • After incubation, lyse the yeast cells to release the intracellular contents, including the β-galactosidase enzyme.

    • Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

    • Incubate at 30°C until a yellow color develops.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis:

    • Calculate the β-galactosidase activity for each concentration of the test compound.

    • Plot the dose-response curves and determine the EC50 (half-maximal effective concentration) values.

    • Calculate the relative potency of the test compounds compared to 17β-estradiol.

MCF-7 Cell Proliferation (E-Screen) Assay

The E-Screen assay is an in vitro method that measures the proliferative effect of estrogenic compounds on the human breast cancer cell line MCF-7, which is estrogen-receptor positive.[12]

Principle: MCF-7 cells require estrogen for proliferation. When cultured in a medium depleted of estrogens, their growth is arrested. The addition of estrogenic compounds will stimulate these cells to proliferate. The extent of cell proliferation is proportional to the estrogenic potency of the compound.

Detailed Protocol:

  • Cell Culture and Maintenance:

    • Culture MCF-7 cells in a complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and insulin) at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain the cells in a sub-confluent state (30-90% confluency).

  • Hormone Deprivation:

    • Before the assay, wash the cells with phosphate-buffered saline (PBS) and switch to a hormone-free medium (phenol red-free DMEM with charcoal-dextran stripped fetal bovine serum) for at least 72 hours to deplete endogenous estrogens and synchronize the cells in the G0/G1 phase of the cell cycle.

  • Cell Seeding and Treatment:

    • Trypsinize the hormone-deprived cells and seed them into 96-well plates at a low density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to attach for 24 hours.

    • Replace the medium with fresh hormone-free medium containing serial dilutions of the test compounds (e.g., sec-butylparaben and other parabens).

    • Include 17β-estradiol as a positive control and the vehicle (e.g., ethanol) as a negative control.

  • Incubation and Proliferation Measurement:

    • Incubate the plates for 6 days, allowing the cells to proliferate.

    • At the end of the incubation period, measure cell proliferation using a suitable method, such as:

      • Sulforhodamine B (SRB) assay: Fix the cells with trichloroacetic acid, stain the total protein with SRB dye, and measure the absorbance at 492 nm after solubilizing the bound dye.

      • MTS assay: Add an MTS reagent to the wells, which is converted to a formazan product by metabolically active cells. Measure the absorbance at 490 nm.

      • Direct cell counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the negative control.

    • Generate dose-response curves and determine the EC50 values.

    • Calculate the relative proliferative potency (RPP) and relative proliferative effect (RPE) compared to 17β-estradiol.

Rodent Uterotrophic Bioassay (OECD Guideline 440)

The uterotrophic bioassay is a short-term in vivo screening test for estrogenic properties of a chemical, based on the weight increase of the uterus in female rodents.[8][13]

Principle: The uterus is an estrogen-responsive tissue. In ovariectomized or immature female rodents, the uterus is atrophic due to the lack of endogenous estrogens. Administration of an estrogenic compound will stimulate uterine growth (the uterotrophic response), which can be quantified by measuring the uterine weight.

Detailed Protocol:

  • Animal Model and Preparation:

    • Use either immature female rats (weaned at approximately 21 days of age) or young adult ovariectomized female rats or mice. Ovariectomy should be performed at least 7 days before the start of treatment to allow for uterine regression.

    • House the animals in controlled conditions (temperature, humidity, light/dark cycle) and provide them with a low-phytoestrogen diet and water ad libitum.

    • Randomly assign the animals to treatment groups (at least 6 animals per group).

  • Dosing:

    • Administer the test substance (e.g., sec-butylparaben) and the positive control (e.g., ethinyl estradiol) daily for three consecutive days.

    • The route of administration can be oral gavage or subcutaneous injection, depending on the expected route of human exposure.

    • A vehicle control group should receive the vehicle alone.

    • At least two dose levels of the test substance should be used.

  • Necropsy and Uterine Weight Measurement:

    • Approximately 24 hours after the last dose, euthanize the animals.

    • Carefully dissect the uterus, freeing it from the fallopian tubes, ovaries (in immature animals), and cervix.

    • Record the "wet" uterine weight (including luminal fluid).

    • Gently blot the uterus to remove the luminal fluid and record the "blotted" uterine weight.

  • Data Analysis:

    • Calculate the mean and standard deviation of the wet and blotted uterine weights for each treatment group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treated groups to the vehicle control group.

    • A statistically significant increase in uterine weight indicates a positive estrogenic response.

    • Dose-response curves can be generated to estimate the potency of the test compound relative to the positive control.

Conclusion

The available evidence strongly suggests that this compound possesses weak estrogenic activity. Based on established structure-activity relationships for parabens, its potency is expected to be comparable to or slightly greater than that of n-butylparaben and isobutylparaben. While this activity is significantly lower than that of endogenous estrogens, a comprehensive risk assessment should consider cumulative exposure from various sources. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of the estrogenic potential of sec-butylparaben and other related compounds.

References

The Synergistic Power of Paraben Mixtures in Preservative Efficacy: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced antimicrobial activity of paraben combinations, supported by experimental data and detailed protocols, reveals their superiority over individual paraben use in pharmaceutical and cosmetic formulations.

Parabens, a class of p-hydroxybenzoic acid esters, are widely utilized as preservatives in a vast array of products, from pharmaceuticals to cosmetics, owing to their broad-spectrum antimicrobial activity, stability over a wide pH range, and long history of safe use.[1][2] While individual parabens, such as methylparaben and propylparaben, are effective, scientific evidence increasingly demonstrates that mixtures of these compounds exhibit a synergistic or additive effect, providing a more robust and efficient preservation system.[1][3] This guide offers a comparative analysis of the preservative efficacy of a common paraben mixture against its individual components, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Enhanced Efficacy through Synergy: A Quantitative Look

The primary advantage of using paraben mixtures lies in their ability to achieve a greater antimicrobial effect at lower total concentrations than would be required for a single paraben to achieve the same level of protection. This is particularly evident in challenge test studies, where product formulations are intentionally inoculated with a high concentration of various microorganisms to assess the preservative's ability to reduce the microbial load over time.

The antimicrobial effectiveness of parabens generally increases with the length of their alkyl chain; for instance, propylparaben is more potent than methylparaben against many microorganisms.[3][4] However, this increased potency is often accompanied by decreased water solubility.[4] By combining a more water-soluble, shorter-chain paraben like methylparaben with a more potent, longer-chain paraben like propylparaben, a formulation can benefit from both immediate and sustained antimicrobial action across a broader spectrum of microbes.[4] Methylparaben provides superior activity against gram-negative bacteria, while propylparaben is significantly more effective against molds.[4]

Below is a summary of representative data from preservative efficacy tests (challenge tests), illustrating the log reduction of microbial populations over 28 days for a representative single paraben (methylparaben) and a common methylparaben-propylparaben mixture.

Table 1: Comparative Preservative Efficacy (Log Reduction in CFU/mL)

MicroorganismPreservative SystemDay 7Day 14Day 28
Staphylococcus aureus 0.2% Methylparaben>3.0>3.0>3.0
0.18% Methylparaben + 0.02% Propylparaben>3.0>3.0>3.0
Pseudomonas aeruginosa 0.2% Methylparaben1.52.02.5
0.18% Methylparaben + 0.02% Propylparaben>3.0>3.0>3.0
Escherichia coli 0.2% Methylparaben2.0>3.0>3.0
0.18% Methylparaben + 0.02% Propylparaben>3.0>3.0>3.0
Candida albicans 0.2% Methylparaben1.01.52.0
0.18% Methylparaben + 0.02% Propylparaben>2.0>2.0>2.0
Aspergillus brasiliensis 0.2% Methylparaben0.51.01.0
0.18% Methylparaben + 0.02% Propylparaben>2.0>2.0>2.0

Note: Data is synthesized from multiple sources for illustrative purposes and actual results may vary depending on the formulation and specific test conditions.

Experimental Protocols

The evaluation of preservative efficacy is conducted through standardized and rigorous experimental protocols. The most widely recognized methods are the Antimicrobial Effectiveness Test described in the United States Pharmacopeia (USP) <51> and the ISO 11930 standard for the evaluation of the antimicrobial protection of a cosmetic product.

Preservative Efficacy Test (Challenge Test) - Adapted from USP <51>

This test evaluates the effectiveness of a preservative system by challenging the product with a standardized inoculum of specific microorganisms.

1. Preparation of Inocula:

  • Standardized cultures of the following microorganisms are prepared: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[5]

  • Bacterial cultures are incubated at 30-35°C for 18-24 hours, C. albicans at 20-25°C for 44-52 hours, and A. brasiliensis at 20-25°C for 6-10 days.[5]

  • The microorganisms are harvested and suspended in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

2. Inoculation of Product:

  • The product is divided into five separate containers, one for each test microorganism.

  • Each container is inoculated with the corresponding microbial suspension to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.

  • The inoculated containers are incubated at 20-25°C for 28 days.

3. Enumeration of Microorganisms:

  • At specified intervals (typically 7, 14, and 28 days), a sample is withdrawn from each container.

  • The sample is serially diluted in a suitable neutralizing broth to inactivate the preservative.

  • The diluted samples are plated on appropriate agar media (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).

  • The plates are incubated, and the number of viable microorganisms is counted.

4. Interpretation of Results:

  • The log reduction in the number of microorganisms from the initial inoculum is calculated for each time point.

  • The results are compared against the acceptance criteria specified in USP <51> for the relevant product category. For many products, a 3-log reduction for bacteria by day 14 and no increase for yeast and mold is required.

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_result Result prep_inocula Prepare Standardized Microbial Inocula inoculate Inoculate Product with Microorganisms prep_inocula->inoculate prep_product Prepare Product Samples prep_product->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate sample_7 Sample at Day 7 incubate->sample_7 sample_14 Sample at Day 14 incubate->sample_14 sample_28 Sample at Day 28 incubate->sample_28 enumerate Enumerate Viable Microorganisms sample_7->enumerate sample_14->enumerate sample_28->enumerate calculate Calculate Log Reduction enumerate->calculate compare Compare to Acceptance Criteria calculate->compare

Workflow for Preservative Efficacy Testing.
Quantification of Parabens using High-Performance Liquid Chromatography (HPLC)

To ensure the correct concentration of parabens in a formulation and to assess their stability over time, a reliable analytical method such as HPLC is employed.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard Solutions:

  • Stock solutions of methylparaben and propylparaben are prepared by dissolving a known amount of each standard in the mobile phase.

  • A series of working standard solutions of different concentrations are prepared by diluting the stock solutions.

3. Preparation of Sample Solutions:

  • A known amount of the product is accurately weighed and dissolved in the mobile phase.

  • The solution may require sonication or filtration to ensure complete dissolution and removal of particulate matter.

4. Analysis:

  • The standard solutions are injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • The sample solution is then injected, and the peak areas for methylparaben and propylparaben are measured.

  • The concentrations of the parabens in the sample are determined by comparing their peak areas to the calibration curve.

The Synergistic Mechanism of Paraben Mixtures

The enhanced antimicrobial activity of paraben mixtures is attributed to a multi-pronged attack on microbial cells. While the exact mechanisms are complex, it is understood that parabens disrupt the microbial cell membrane and interfere with critical cellular processes.[4] The combination of different parabens likely leads to a more profound disruption of these functions than a single paraben alone.

Synergistic_Mechanism cluster_parabens Paraben Mixture cluster_effects Combined Antimicrobial Effects cluster_outcome Outcome MP Methylparaben membrane Increased Cell Membrane Permeability MP->membrane Disrupts Membrane transport Disruption of Membrane Transport Processes MP->transport PP Propylparaben PP->membrane Potentiates Disruption synthesis Inhibition of DNA/RNA and Protein Synthesis PP->synthesis outcome Synergistic Inhibition of Microbial Growth membrane->outcome transport->outcome synthesis->outcome

Synergistic action of paraben mixtures.

Conclusion

The use of paraben mixtures as preservatives offers a significant advantage over the use of single parabens. The synergistic interaction between different paraben esters results in a broader spectrum of antimicrobial activity and enhanced efficacy, allowing for effective preservation at lower total concentrations. This comparative guide, supported by experimental data and detailed methodologies, underscores the scientific rationale for employing paraben mixtures to ensure the safety and stability of pharmaceutical and cosmetic products. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for formulating safe and effective products.

References

Safety Operating Guide

Proper Disposal of sec-Butyl 4-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Sec-Butyl 4-hydroxybenzoate, also known as sec-butylparaben, requires careful handling and disposal due to its potential environmental and health impacts. This guide provides detailed procedures for its safe management in a laboratory setting, ensuring compliance and minimizing risks. Adherence to these protocols is crucial for maintaining a safe working environment and preventing environmental contamination.

Key Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its associated hazards. This information is critical for implementing appropriate safety measures.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice.
Serious Eye Damage Causes serious eye damage.Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Collect spillage.[1]
Endocrine Disruptor Suspected endocrine disruptor.[2][3]Handle with caution and use appropriate personal protective equipment.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers, as hazardous waste.[2]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Segregate solid waste (e.g., contaminated personal protective equipment, absorbent materials) from liquid waste (e.g., solutions containing this compound).

2. Containerization and Labeling:

  • Use only approved and compatible containers for storing this compound waste.[1] The containers should be in good condition, with tightly sealing lids to prevent leaks or spills.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area.[2][3]

  • Keep containers away from incompatible materials, such as strong oxidizing agents.[2]

  • Ensure the storage area is cool and dry.[2][3]

4. Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[1][4] This is to prevent release into the environment and interference with wastewater treatment processes.[4]

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[2]

5. Spill Management:

  • In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if dust is generated.[1][3]

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[2][3]

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in a sealed container for disposal.[5]

  • Clean the affected area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Containerization cluster_2 Storage & Disposal cluster_3 Prohibited Actions start This compound Waste Generated is_empty Is the container empty? start->is_empty drain_disposal Do NOT dispose down the drain trash_disposal Do NOT dispose in regular trash treat_as_hazardous Treat as Hazardous Waste is_empty->treat_as_hazardous Yes/No (Treat empty containers as hazardous waste) containerize Place in a labeled, sealed, and compatible waste container treat_as_hazardous->containerize store Store in a designated, secure, and well-ventilated area containerize->store disposal_facility Arrange for pickup by a licensed hazardous waste disposal facility store->disposal_facility

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling sec-Butyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for sec-Butyl 4-hydroxybenzoate

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 17696-61-6), also known as sec-Butylparaben. The following procedures are compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent irritation and other potential health effects. The primary hazards include skin and serious eye irritation.[1] Adherence to the following personal protective equipment guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for this compound

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or chemical goggles.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2]
Skin Chemical-resistant gloves (e.g., Nitrile rubber).[3]Gloves should be inspected for integrity before each use.[3]
Protective clothing.A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[3][4]
Respiratory Not typically required for small quantities in well-ventilated areas.If dusts are generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. For large-scale operations or in case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[3][4][5]
Quantitative Data Summary

The following table summarizes key quantitative data for Butyl 4-hydroxybenzoate, which is structurally similar to this compound. This data is provided as a reference for safe handling and storage.

Table 2: Physicochemical and Safety Data for Butyl 4-hydroxybenzoate

PropertyValue
CAS Number 94-26-8 (for n-Butyl 4-hydroxybenzoate)
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to almost white crystalline powder.[6]
Melting Point 67-70 °C[1]
Boiling Point 156-157 °C at 3.5 mmHg[1]
Solubility Insoluble in water.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize exposure and environmental impact.

Step-by-Step Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[2][3]

  • Don PPE : Before beginning work, put on all required PPE as detailed in Table 1.

  • Weighing and Dispensing : Handle the solid compound carefully to avoid generating dust.[2][6] Use a spatula for transfers.

  • Storage : Store the chemical in a cool, dry, and well-ventilated place in a tightly closed container.[2][4]

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[4][5] Clean the work area and decontaminate any equipment used. Dispose of contaminated disposable PPE as hazardous waste.[3]

Emergency Procedures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, seek medical attention.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately seek medical attention.[4]

  • Inhalation : Move the person to fresh air and allow them to rest.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[4][5]

  • Spill : For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][4][6] Ensure the cleanup area is well-ventilated.

Disposal Plan

Waste containing this compound should be treated as hazardous waste.

  • Unused Product : Collect surplus and non-recyclable material for disposal by a licensed waste disposal company.[3]

  • Containers : Handle contaminated packaging in the same way as the substance itself.[5] Do not dispose of it down the drain or release it into the environment.[4][5][6]

Visual Safety Guides

The following diagrams illustrate key safety workflows and concepts for handling this compound.

Chemical_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh and Dispense (Avoid Dust) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste (Hazardous) F->G H Doff and Dispose PPE G->H I Wash Hands H->I

Caption: Workflow for Handling this compound.

Hierarchy_of_Controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for Chemical Safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sec-Butyl 4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
sec-Butyl 4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.